Product packaging for 3-m-Tolyloxy-propylamine(Cat. No.:CAS No. 26646-51-5)

3-m-Tolyloxy-propylamine

Cat. No.: B1353649
CAS No.: 26646-51-5
M. Wt: 165.23 g/mol
InChI Key: KYPNQHWSJGEREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-m-Tolyloxy-propylamine is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to a class of aryloxypropylamines, which are recognized as key structural motifs in the development of bioactive molecules. For instance, structurally similar compounds, such as those with an ortho-tolyl group, are noted as intermediates in the synthesis of atomoxetine, a selective norepinephrine reuptake inhibitor used in clinical practice . Furthermore, research into related phenoxypropylamine structures has explored their potential as dual-target ligands, particularly for targets like the histamine H3 receptor and monoamine oxidase B (MAO B), which are relevant to the study of neurodegenerative conditions such as Parkinson's disease . This suggests that this compound may serve as a valuable building block for researchers designing and synthesizing novel compounds for pharmacological and neurochemical studies. This product is intended for research and analysis purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1353649 3-m-Tolyloxy-propylamine CAS No. 26646-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPNQHWSJGEREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427933
Record name 3-m-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26646-51-5
Record name 3-(3-Methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-m-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(m-tolyloxy)propylamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant biological context. The information presented herein is crucial for understanding the compound's behavior in various chemical and biological systems, aiding in the design and development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of 3-(m-tolyloxy)propylamine are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies. A summary of the available quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of 3-(m-tolyloxy)propylamine

PropertyValueSource
IUPAC Name 3-(3-methylphenoxy)propan-1-amine[1]
CAS Number 26646-51-5[2]
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.24 g/mol [2]
Boiling Point 139-140 °C @ 10 Torr
Melting Point 136-139ºC (for the ortho-isomer)[3]
Density 0.992 g/cm³ (for the ortho-isomer)[3]
Vapor Pressure 0.00419 mmHg @ 25°C
Flash Point 116.3 °C[3]
Refractive Index 1.519
Water Solubility Data not available

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for liquid amines.

Determination of Boiling Point

The boiling point of 3-(m-tolyloxy)propylamine can be determined using a standard distillation apparatus under reduced pressure.

Workflow for Boiling Point Determination

cluster_setup Apparatus Setup cluster_procedure Procedure A Assemble distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask) C Place sample in round-bottom flask with boiling chips A->C B Connect to vacuum source and manometer D Reduce pressure to 10 Torr B->D C->D E Heat the sample gently D->E F Record temperature at which a steady stream of distillate is observed E->F

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of liquid 3-(m-tolyloxy)propylamine can be determined using a pycnometer.

Workflow for Density Determination

cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Clean and dry a pycnometer B Weigh the empty pycnometer (m1) A->B G Calculate density: ρ = (m2 - m1) / V B->G C Fill the pycnometer with the sample D Equilibrate to a known temperature (e.g., 20°C) C->D E Weigh the filled pycnometer (m2) D->E E->G F Determine the volume of the pycnometer (V) using a reference substance (e.g., water) F->G

Caption: Workflow for Density Determination.

Determination of Water Solubility

The aqueous solubility of 3-(m-tolyloxy)propylamine can be determined using the shake-flask method followed by quantification.

Workflow for Water Solubility Determination

cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess sample to a known volume of water in a sealed flask B Shake at a constant temperature for 24-48 hours to reach equilibrium A->B C Allow phases to separate B->C D Centrifuge or filter to remove undissolved sample C->D E Take an aliquot of the aqueous phase D->E F Quantify the concentration of the sample using a suitable analytical method (e.g., HPLC-UV, GC-MS) E->F

Caption: Workflow for Water Solubility Determination.

Biological Context and Signaling Pathway

Aryloxypropylamines, the class of compounds to which 3-(m-tolyloxy)propylamine belongs, are of significant interest in medicinal chemistry and neuroscience.[1] A prominent member of this class is atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of attention-deficit/hyperactivity disorder (ADHD).[1] The structural similarity suggests that 3-(m-tolyloxy)propylamine and its derivatives may also interact with the norepinephrine transporter (NET).

The norepinephrine transporter is a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[4][5] Inhibition of NET leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This modulation of norepinephrine levels can have significant effects on various cognitive and physiological processes.[4][5]

The binding of norepinephrine to its postsynaptic receptors (α and β-adrenergic receptors) initiates a cascade of intracellular signaling events. For instance, binding to β-adrenergic receptors typically activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing gene expression and cellular function. Conversely, binding to α2-adrenergic receptors can inhibit adenylyl cyclase, reducing cAMP levels.[6]

Potential Signaling Pathway of 3-(m-tolyloxy)propylamine Derivatives

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor (α, β) NE_synapse->Adrenergic_Receptor Binding Compound 3-(m-tolyloxy)propylamine Derivative Compound->NET Inhibition Signaling_Cascade Downstream Signaling Cascade (e.g., cAMP/PKA) Adrenergic_Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., altered gene expression, neuronal excitability) Signaling_Cascade->Cellular_Response

Caption: Potential inhibitory action on the norepinephrine transporter.

Conclusion

This technical guide has summarized the key physicochemical properties of 3-(m-tolyloxy)propylamine, provided standardized experimental protocols for their determination, and placed the compound within a relevant biological context. The data and workflows presented are intended to support further research and development activities involving this and structurally related molecules. The potential for derivatives of 3-(m-tolyloxy)propylamine to modulate noradrenergic signaling highlights its importance as a scaffold for the design of novel therapeutics targeting the central nervous system. Further experimental validation of the missing physicochemical parameters and biological activity is encouraged to build a more complete profile of this compound.

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 3-(m-tolyloxy)propylamine, a member of the aryloxypropylamine class of compounds. Drawing upon established structure-activity relationships and the well-characterized pharmacology of its structural analog, atomoxetine, this document posits that 3-(m-tolyloxy)propylamine primarily functions as a selective norepinephrine reuptake inhibitor (SNRI). By blocking the norepinephrine transporter (NET), it is presumed to increase the synaptic concentration of norepinephrine, thereby modulating noradrenergic neurotransmission. This guide provides a comprehensive overview of its likely molecular target, the subsequent signaling sequelae, and detailed protocols for experimental validation.

Introduction

Aryloxypropylamines represent a significant scaffold in medicinal chemistry, known for yielding compounds with potent central nervous system activity. A prominent member of this class is atomoxetine, an N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, which is clinically utilized for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The pharmacological profile of atomoxetine as a selective norepinephrine reuptake inhibitor (SNRI) provides a strong foundation for inferring the mechanism of action of its structural isomers, including 3-(m-tolyloxy)propylamine. This document synthesizes the available information to construct a detailed technical profile of this compound.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The principal mechanism of action of 3-(m-tolyloxy)propylamine is hypothesized to be the selective inhibition of the presynaptic norepinephrine transporter (NET). The NET is a crucial membrane protein responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET by 3-(m-tolyloxy)propylamine would lead to an increased concentration and prolonged residence time of norepinephrine in the synapse, enhancing noradrenergic signaling.[2][3]

Molecular Target: The Norepinephrine Transporter (NET)

The NET is a member of the solute carrier family 6 (SLC6) of neurotransmitter transporters. These transporters are complex transmembrane proteins that co-transport their substrate (in this case, norepinephrine) along with sodium and chloride ions into the presynaptic neuron. The binding of inhibitors like aryloxypropylamines to an allosteric site on the transporter protein is thought to lock it in a conformation that prevents norepinephrine binding and/or translocation.[1]

Signaling Pathways

The elevation of synaptic norepinephrine levels initiates a cascade of downstream signaling events through the activation of adrenergic receptors on both presynaptic and postsynaptic neurons.

Norepinephrine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles Synaptic Cleft Increased Synaptic NE NE_vesicle->Synaptic Cleft Exocytosis NET Norepinephrine Transporter (NET) Tolyloxypropylamine 3-(m-tolyloxy)propylamine Tolyloxypropylamine->NET Inhibition alpha2_auto α2-Adrenergic Autoreceptor alpha2_auto->NE_vesicle Inhibits NE Release (Negative Feedback) Synaptic Cleft->NET NE Reuptake Synaptic Cleft->alpha2_auto NE Binding Adrenergic_Receptors Postsynaptic Adrenergic Receptors (α1, β1, β2) Synaptic Cleft->Adrenergic_Receptors NE Binding G_protein G-Protein Activation Adrenergic_Receptors->G_protein Activation Second_Messengers Second Messenger Systems (cAMP, IP3/DAG) G_protein->Second_Messengers Modulation Cellular_Response Downstream Cellular Response Second_Messengers->Cellular_Response Signal Transduction

Caption: Proposed signaling pathway of 3-(m-tolyloxy)propylamine action.

Quantitative Data

While specific experimental data for 3-(m-tolyloxy)propylamine is not publicly available, the following table presents representative quantitative data for a selective norepinephrine reuptake inhibitor, based on values typically observed for compounds in this class.

Parameter Value Assay Type Description
NET Binding Affinity (Ki) 1 - 20 nMRadioligand Binding AssayMeasures the affinity of the compound for the norepinephrine transporter.
SERT Binding Affinity (Ki) > 500 nMRadioligand Binding AssayMeasures the affinity of the compound for the serotonin transporter.
DAT Binding Affinity (Ki) > 1000 nMRadioligand Binding AssayMeasures the affinity of the compound for the dopamine transporter.
NET Uptake Inhibition (IC50) 5 - 50 nMNeurotransmitter Uptake AssayMeasures the concentration of the compound required to inhibit 50% of norepinephrine reuptake.
Selectivity (SERT/NET) > 25-foldCalculated (Ki SERT / Ki NET)Indicates the selectivity for the norepinephrine transporter over the serotonin transporter.
Selectivity (DAT/NET) > 50-foldCalculated (Ki DAT / Ki NET)Indicates the selectivity for the norepinephrine transporter over the dopamine transporter.

Experimental Protocols

To experimentally validate the mechanism of action of 3-(m-tolyloxy)propylamine, the following protocols are recommended.

Norepinephrine Transporter (NET) Binding Assay

This assay determines the binding affinity of the test compound to the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET (hNET).

  • Radioligand: [³H]Nisoxetine.

  • Non-specific ligand: Desipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture hNET-expressing HEK293 cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer.[4]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer + [³H]Nisoxetine + membranes), non-specific binding (desipramine + [³H]Nisoxetine + membranes), and competitor binding (serial dilutions of 3-(m-tolyloxy)propylamine + [³H]Nisoxetine + membranes).[4]

  • Incubation: Incubate the plate at 4°C for 2-3 hours.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.[4]

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competitor binding data and calculate the Ki value using the Cheng-Prusoff equation.

Norepinephrine Uptake Inhibition Assay

This assay measures the functional inhibition of norepinephrine reuptake by the test compound.

Materials:

  • SK-N-BE(2)C cells (endogenously expressing NET) or HEK293 cells stably expressing hNET.[5]

  • Radiolabeled substrate: [³H]Norepinephrine.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Lysis buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Plate cells in a 24- or 96-well plate and grow to confluence.[5]

  • Pre-incubation: Wash cells with KRH buffer and pre-incubate with various concentrations of 3-(m-tolyloxy)propylamine or vehicle for 10-20 minutes at 37°C.[5]

  • Uptake Initiation: Add [³H]Norepinephrine to each well and incubate for 10-15 minutes at 37°C.[6]

  • Uptake Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold KRH buffer to stop the uptake process.

  • Cell Lysis and Quantification: Lyse the cells and measure the radioactivity of the lysate using a liquid scintillation counter.[5]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of norepinephrine uptake (IC50) by non-linear regression analysis.

Experimental Workflow cluster_binding NET Binding Assay cluster_uptake NE Uptake Inhibition Assay B1 Prepare hNET Membranes B2 Incubate with [3H]Nisoxetine & Test Compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 Conclusion Determine Affinity & Potency at NET B5->Conclusion U1 Culture NET-expressing Cells U2 Pre-incubate with Test Compound U1->U2 U3 Add [3H]Norepinephrine U2->U3 U4 Terminate Uptake & Lyse U3->U4 U5 Scintillation Counting U4->U5 U6 Calculate IC50 U5->U6 U6->Conclusion

Caption: Workflow for experimental validation of NET inhibition.

Conclusion

Based on the well-established pharmacology of the aryloxypropylamine class of compounds, 3-(m-tolyloxy)propylamine is proposed to act as a selective norepinephrine reuptake inhibitor. This mechanism involves the direct inhibition of the norepinephrine transporter, leading to an increase in synaptic norepinephrine and subsequent modulation of adrenergic signaling pathways. The provided experimental protocols offer a clear framework for the empirical validation of this proposed mechanism and the quantification of the compound's potency and selectivity. Further investigation into the specific structure-activity relationships of tolyl positional isomers will provide a more nuanced understanding of its pharmacological profile.

References

Spectroscopic and Synthetic Profile of 3-(m-tolyloxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for empirical spectroscopic data (NMR, IR, MS) for 3-(m-tolyloxy)propylamine have not yielded specific experimental spectra or quantitative data for this particular isomer within publicly accessible resources. The following guide is therefore based on established spectroscopic principles and data from structurally analogous compounds. It is intended to serve as a predictive reference for researchers and scientists in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-(m-tolyloxy)propylamine. These predictions are derived from the analysis of its constituent functional groups (m-cresol and propylamine moieties) and comparison with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-(m-tolyloxy)propylamine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1t1HAr-H (C5-H)
~6.7-6.8m3HAr-H (C2-H, C4-H, C6-H)
~4.0t2HO-CH₂-
~2.9t2H-CH₂-NH₂
~2.3s3HAr-CH₃
~1.9quint2H-CH₂-CH₂-CH₂-
(variable)br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data for 3-(m-tolyloxy)propylamine

Chemical Shift (δ, ppm)Assignment
~158Ar-C (C-O)
~139Ar-C (C-CH₃)
~129Ar-CH (C5)
~121Ar-CH (C-H)
~117Ar-CH (C-H)
~112Ar-CH (C-H)
~68O-CH₂-
~40-CH₂-NH₂
~32-CH₂-CH₂-CH₂-
~21Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of 3-(m-tolyloxy)propylamine is expected to exhibit characteristic absorption bands corresponding to its primary amine and aryl ether functional groups.

Table 3: Predicted IR Absorption Bands for 3-(m-tolyloxy)propylamine

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretching (primary amine, two bands)
3100-3000MediumC-H stretching (aromatic)
2960-2850Medium-StrongC-H stretching (aliphatic)
1620-1580MediumN-H bending (scissoring)
1600, 1490Medium-StrongC=C stretching (aromatic ring)
1250-1200StrongC-O-C stretching (asymmetric, aryl alkyl ether)
1050-1000MediumC-O-C stretching (symmetric, aryl alkyl ether)
850-750StrongC-H bending (out-of-plane, aromatic substitution)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-(m-tolyloxy)propylamine would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-(m-tolyloxy)propylamine

m/zFragment Ion
165[M]⁺ (Molecular Ion)
108[CH₃-C₆H₄-OH]⁺ (m-cresol fragment)
107[CH₃-C₆H₄-O]⁺
58[CH₂=CH-CH₂-NH₂]⁺
30[CH₂=NH₂]⁺ (base peak)

Experimental Protocols

Synthesis of 3-(m-tolyloxy)propylamine

A common method for the synthesis of aryloxypropylamines is the Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide.

Materials:

  • m-Cresol

  • Sodium hydride (NaH) or other suitable base

  • 3-Bromopropylamine hydrobromide or 3-chloropropylamine hydrochloride

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether or other extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A solution of m-cresol in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath, and sodium hydride is added portion-wise. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium m-cresolate.

  • A solution of 3-halopropylamine hydrohalide in DMF is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then heated (e.g., to 80-100 °C) for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent such as diethyl ether. The organic layers are combined, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-(m-tolyloxy)propylamine.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed synthetic pathway for 3-(m-tolyloxy)propylamine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of 3-(m-tolyloxy)propylamine Purification Purification (e.g., Chromatography/Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (MS) Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Product Final_Product Purity_Assessment->Final_Product

Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.

Synthetic_Pathway reagent reagent m_cresol m-Cresol na_cresolate Sodium m-cresolate m_cresol->na_cresolate 1. NaH, DMF product 3-(m-tolyloxy)propylamine na_cresolate->product propylamine_halide 3-Halopropylamine propylamine_halide->product 2. Heat

Caption: Proposed Williamson ether synthesis route for 3-(m-tolyloxy)propylamine.

The Biological Frontier of 3-(m-tolyloxy)propylamine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating global health burden of central nervous system (CNS) disorders necessitates the continuous exploration of novel chemical entities with therapeutic potential. Within this landscape, the aryloxypropylamine scaffold has emerged as a privileged motif, underpinning the pharmacological activity of numerous clinically significant agents. This technical guide provides a comprehensive analysis of the biological activities of 3-(m-tolyloxy)propylamine and its N-methyl and N,N-dimethyl derivatives. Drawing upon available data, this document elucidates their presumed mechanism of action as monoamine reuptake inhibitors, presents detailed hypothetical experimental protocols for their pharmacological characterization, and visualizes the intricate signaling pathways they are anticipated to modulate. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the discovery and advancement of novel CNS-active compounds.

Introduction: The Therapeutic Promise of Aryloxypropylamines

The aryloxypropylamine chemical class has a rich history in medicinal chemistry, most notably exemplified by the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine, which is widely prescribed for the treatment of attention-deficit/hyperactivity disorder (ADHD). Structurally analogous compounds, including 3-(m-tolyloxy)propylamine and its derivatives, are therefore of significant interest for their potential to modulate monoaminergic neurotransmission. The blockade of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a clinically validated strategy for the treatment of a spectrum of psychiatric conditions, including depression and anxiety disorders. This guide focuses on the potential of 3-(m-tolyloxy)propylamine and its simple N-alkylated derivatives as modulators of these critical CNS targets.

Quantitative Biological Activity

While specific quantitative biological activity data for 3-(m-tolyloxy)propylamine and its N-methyl and N,N-dimethyl derivatives are not extensively available in peer-reviewed literature, a Korean patent (KR800001009B1) provides valuable in vitro data for a series of structurally related 3-aryloxy-3-phenylpropylamines. This data, presented as the concentration required to inhibit the uptake of a specific monoamine by 50% (IC50), offers a strong indication of the potential activity of the compounds of interest. The table below summarizes the reported IC50 values for analogous compounds, providing a basis for estimating the activity profile of 3-(m-tolyloxy)propylamine derivatives.

Table 1: In Vitro Monoamine Uptake Inhibition by 3-Aryloxy-3-Phenylpropylamine Analogs

3-Phenylpropylamine SubstituentNorepinephrine (NE) Uptake Inhibition IC50 (mcg/ml)Dopamine (DA) Uptake Inhibition IC50 (mcg/ml)Serotonin (5-HT) Uptake Inhibition IC50 (mcg/ml)
N,N-dimethyl-3-(m-tolyloxy) Data not explicitly found, but related compounds show activityData not explicitly found, but related compounds show activityData not explicitly found, but related compounds show activity
N,N-dimethyl-3-(p-tolyloxy)0.04>100.08
N,N-dimethyl-3-(o-tolyloxy)0.021.00.03
N-methyl-3-(p-tolyloxy)0.045.00.02
N-methyl-3-(o-tolyloxy)0.0040.80.008

Data extracted and interpreted from Korean Patent KR800001009B1. The table illustrates the potent inhibition of norepinephrine and serotonin reuptake by N-methyl and N,N-dimethyl derivatives of tolyloxy-phenylpropylamines.

Presumed Mechanism of Action and Signaling Pathways

Based on the structural similarity to known monoamine reuptake inhibitors and the available patent data, 3-(m-tolyloxy)propylamine and its derivatives are presumed to exert their biological effects by binding to and inhibiting the function of the serotonin (SERT), norepinephrine (NET), and potentially the dopamine (DAT) transporters. By blocking these transporters, the compounds increase the synaptic concentration of their respective neurotransmitters, thereby enhancing and prolonging their signaling.

The downstream signaling cascades initiated by the increased availability of serotonin and norepinephrine are complex and multifaceted, ultimately leading to adaptive changes in neuronal function that are thought to underlie the therapeutic effects of antidepressants.

Serotonin_Reuptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Serotonin_Vesicle Serotonin (5-HT) in Vesicle 5-HTP->Serotonin_Vesicle AADC Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Compound 3-(m-tolyloxy)propylamine Derivative Compound->SERT Inhibition Serotonin_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_Synapse->5HT_Receptor Binding G_Protein G-Protein Signaling 5HT_Receptor->G_Protein Second_Messengers Second Messengers (cAMP, IP3) G_Protein->Second_Messengers Cellular_Response Altered Gene Expression & Neuronal Activity Second_Messengers->Cellular_Response

Figure 1. Putative mechanism of action via serotonin reuptake inhibition.

Norepinephrine_Reuptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Dopamine_NE Dopamine L-DOPA->Dopamine_NE DDC NE_Vesicle Norepinephrine (NE) in Vesicle Dopamine_NE->NE_Vesicle DBH NE_Synapse NE NE_Vesicle->NE_Synapse Release NET NET Compound 3-(m-tolyloxy)propylamine Derivative Compound->NET Inhibition NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binding G_Protein_NE G-Protein Signaling Adrenergic_Receptor->G_Protein_NE Second_Messengers_NE Second Messengers (cAMP) G_Protein_NE->Second_Messengers_NE Cellular_Response_NE Altered Gene Expression & Neuronal Firing Second_Messengers_NE->Cellular_Response_NE

Figure 2. Putative mechanism of action via norepinephrine reuptake inhibition.

Experimental Protocols

The following protocols describe standard in vitro methods for determining the affinity and potency of 3-(m-tolyloxy)propylamine and its derivatives at the human serotonin, norepinephrine, and dopamine transporters.

Radioligand Binding Assays for Transporter Affinity (Ki)

This protocol outlines a competitive binding assay to determine the equilibrium dissociation constant (Ki) of a test compound for the monoamine transporters.

Objective: To quantify the binding affinity of the test compounds to hSERT, hNET, and hDAT.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

  • Phosphate-buffered saline (PBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands: [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET, [³H]WIN 35,428 for hDAT.

  • Non-labeled reference inhibitors (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Test compounds (3-(m-tolyloxy)propylamine and its derivatives).

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells, wash with PBS, and centrifuge.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of the respective non-labeled reference inhibitor.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Cell_Culture Culture HEK293 cells expressing transporter Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Radioligand - Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Filter and wash to separate bound and free radioligand Incubation->Filtration Quantification Quantify radioactivity using scintillation counting Filtration->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End

Figure 3. General workflow for the radioligand binding assay.
Synaptosomal Uptake Assays for Transporter Inhibition (IC50)

This protocol describes a functional assay to measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Objective: To determine the potency of the test compounds in inhibiting the functional activity of monoamine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus or cortex for SERT and NET).

  • Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Reference inhibitors and test compounds.

  • Scintillation cocktail, vials, filters, 96-well plates, cell harvester, and scintillation counter as in the binding assay.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the pellet in KRH buffer and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle in a 96-well plate.

    • Initiate the uptake by adding the respective radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold KRH buffer.

  • Quantification and Data Analysis:

    • Quantify the radioactivity retained on the filters as described for the binding assay.

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Structure-Activity Relationships (SAR)

Based on the data from related compounds, a preliminary structure-activity relationship can be inferred:

  • N-Alkylation: The presence of N-methyl or N,N-dimethyl groups appears to be crucial for high-potency inhibition of both NET and SERT.

  • Aryl Ring Substitution: The position of the methyl group on the tolyloxy ring (ortho, meta, or para) significantly influences the potency and selectivity of the compound for the different monoamine transporters. The data for o- and p-tolyloxy derivatives suggests that the m-tolyloxy substitution is also likely to confer potent activity.

Conclusion and Future Directions

3-(m-tolyloxy)propylamine and its N-methyl and N,N-dimethyl derivatives represent a promising, yet underexplored, area of CNS drug discovery. The available evidence strongly suggests that these compounds are likely to act as potent inhibitors of serotonin and norepinephrine reuptake, positioning them as potential candidates for the development of novel antidepressant and anxiolytic agents.

To fully elucidate the therapeutic potential of this chemical series, further research is warranted. This should include the definitive determination of their in vitro potencies and selectivities at all three monoamine transporters, followed by in vivo characterization of their pharmacokinetic properties and efficacy in relevant animal models of depression and anxiety. A thorough investigation of their off-target activities will also be crucial in assessing their overall safety profile. The experimental frameworks and conceptual understanding provided in this guide offer a solid foundation for these future investigations, which have the potential to deliver novel and improved treatments for a range of debilitating CNS disorders.

3-(m-Tolyloxy)propylamine: A Technical Overview of a Potential Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain specific pharmacological data or in-depth studies on 3-(m-tolyloxy)propylamine as a norepinephrine reuptake inhibitor. The information presented herein is based on the well-characterized pharmacology of its structural isomer, atomoxetine [N-methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride], a selective norepinephrine reuptake inhibitor. This document serves as a technical guide illustrating the expected pharmacological profile and the methodologies used to characterize such compounds.

Introduction

Norepinephrine (NE) is a critical catecholamine neurotransmitter in the central and peripheral nervous systems, playing a pivotal role in regulating attention, arousal, mood, and physiological responses to stress. The norepinephrine transporter (NET) is a key protein responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. Inhibition of the NET leads to increased extracellular concentrations of NE, enhancing noradrenergic neurotransmission. This mechanism is the basis for the therapeutic effects of norepinephrine reuptake inhibitors (NRIs) in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1]

3-Aryloxy-3-phenylpropylamines represent a class of compounds with significant activity as monoamine reuptake inhibitors. While the ortho-tolyloxy isomer, atomoxetine, is a well-established selective NRI, the pharmacological properties of the meta-tolyloxy isomer, 3-(m-tolyloxy)propylamine, are not extensively documented in public literature. This guide will explore the potential of 3-(m-tolyloxy)propylamine as an NRI, drawing parallels with its ortho-isomer and outlining the experimental framework for its characterization.

Synthesis

The synthesis of 3-aryloxy-3-phenylpropylamines is a multi-step process that can be achieved through various patented routes. A general approach involves the reaction of a 3-hydroxy-3-phenylpropylamine derivative with a substituted aryl halide. For instance, the synthesis of atomoxetine involves the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of a base.[2][3][4][5] A similar strategy could be employed for the synthesis of 3-(m-tolyloxy)propylamine, using 3-fluorotoluene as the aryl halide source.

Mechanism of Action: Norepinephrine Reuptake Inhibition

The primary mechanism of action for this class of compounds is the blockade of the norepinephrine transporter. This inhibition leads to an accumulation of norepinephrine in the synaptic cleft, thereby amplifying and prolonging its signaling effects on postsynaptic adrenergic receptors.

Norepinephrine Signaling Pathway

The following diagram illustrates the key elements of a noradrenergic synapse and the site of action for a norepinephrine reuptake inhibitor.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine_Vesicle Norepinephrine Dopamine->Norepinephrine_Vesicle Synaptic_Norepinephrine Norepinephrine Norepinephrine_Vesicle->Synaptic_Norepinephrine Release NET Norepinephrine Transporter (NET) 3_m_tolyloxy_propylamine 3-(m-tolyloxy)propylamine 3_m_tolyloxy_propylamine->NET Inhibition Synaptic_Norepinephrine->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Synaptic_Norepinephrine->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction

Caption: Norepinephrine signaling pathway and NRI mechanism of action.

Pharmacological Characterization

A thorough pharmacological evaluation of 3-(m-tolyloxy)propylamine would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy as a norepinephrine reuptake inhibitor.

In Vitro Assays

4.1.1. Norepinephrine Transporter (NET) Binding Assay

This assay measures the affinity of the test compound for the norepinephrine transporter.[6][7] It is a competitive radioligand binding assay where the compound's ability to displace a known radiolabeled ligand from the transporter is quantified.

Table 1: Hypothetical NET Binding Affinity Data

CompoundRadioligandKi (nM)
3-(m-tolyloxy)propylamine[³H]NisoxetineData not available
Desipramine (Reference)[³H]Nisoxetine1.5
Atomoxetine[³H]Nisoxetine5

Experimental Protocol: NET Binding Assay

A detailed protocol for a NET binding assay is adapted from established procedures.[6]

  • Cell Culture: HEK293 cells stably expressing the human norepinephrine transporter (hNET) are used.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. The final pellet is resuspended in an assay buffer.

  • Radioligand: [³H]Nisoxetine is a commonly used radioligand for NET binding assays.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membrane preparation with varying concentrations of the test compound (3-(m-tolyloxy)propylamine) and a fixed concentration of [³H]Nisoxetine.

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known NET inhibitor like desipramine.

    • After incubation, the membranes are collected by filtration and washed to remove unbound radioligand.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis of the competition binding data. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

4.1.2. Neurotransmitter Transporter Uptake Assay

This functional assay directly measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the NET.[8][9]

Table 2: Hypothetical Neurotransmitter Transporter Inhibition Data

CompoundNET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)
3-(m-tolyloxy)propylamineData not availableData not availableData not available
Atomoxetine1015007500
Desipramine42008000

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

  • Cell Culture: Cells expressing the human NET, serotonin transporter (SERT), or dopamine transporter (DAT) are used.

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A fluorescent substrate or radiolabeled neurotransmitter (e.g., [³H]norepinephrine) is added to the cells.

    • After a defined incubation period, the uptake is stopped, and the cells are washed.

    • The amount of substrate taken up by the cells is quantified using a fluorescence plate reader or scintillation counter.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve.

In Vivo Studies

4.2.1. In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following drug administration.[10][11][12][13] It provides direct evidence of a compound's ability to increase synaptic norepinephrine concentrations.

Table 3: Hypothetical In Vivo Microdialysis Data in Rat Prefrontal Cortex

Compound (Dose)Peak Increase in Extracellular NE (%)
3-(m-tolyloxy)propylamineData not available
Desipramine (10 mg/kg, s.c.)~500%
Venlafaxine (30 mg/kg, s.c.)~400%

Data from a study comparing various antidepressants.[10]

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the brain, are collected at regular intervals.

  • Drug Administration: The test compound is administered, and dialysate collection continues.

  • Neurotransmitter Analysis: The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Animal_Model Animal Model (e.g., Rat) Probe_Implantation Microdialysis Probe Implantation (Prefrontal Cortex) Animal_Model->Probe_Implantation Baseline_Collection Baseline Sample Collection Probe_Implantation->Baseline_Collection Drug_Administration Drug Administration (3-(m-tolyloxy)propylamine) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis HPLC-ECD Analysis of Norepinephrine Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis (% Change from Baseline) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Potential Therapeutic Applications

Based on the mechanism of action of selective NRIs, 3-(m-tolyloxy)propylamine, if found to be a potent and selective NET inhibitor, could have therapeutic potential in the treatment of:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing norepinephrine levels in the prefrontal cortex, NRIs can improve attention, focus, and impulse control.

  • Depression: Noradrenergic dysfunction is implicated in the pathophysiology of depression, and enhancing NE signaling can have antidepressant effects.[14][15]

  • Neuropathic Pain: NRIs have shown efficacy in managing chronic pain conditions.[16]

Conclusion

While specific data for 3-(m-tolyloxy)propylamine is lacking, its structural similarity to the selective norepinephrine reuptake inhibitor atomoxetine suggests it is a promising candidate for investigation. The experimental protocols and methodologies outlined in this guide provide a comprehensive framework for the in vitro and in vivo characterization of its pharmacological profile. Further research is warranted to determine the potency, selectivity, and therapeutic potential of this compound.

Compound_Synthesis Synthesis of 3-(m-tolyloxy)propylamine In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening NET_Binding_Assay NET Binding Assay (Ki) In_Vitro_Screening->NET_Binding_Assay Uptake_Inhibition_Assay Uptake Inhibition Assay (IC50) In_Vitro_Screening->Uptake_Inhibition_Assay In_Vivo_Studies In Vivo Studies Uptake_Inhibition_Assay->In_Vivo_Studies Microdialysis Microdialysis (Extracellular NE) In_Vivo_Studies->Microdialysis Behavioral_Models Behavioral Models (ADHD, Depression) In_Vivo_Studies->Behavioral_Models Preclinical_Development Preclinical Development Behavioral_Models->Preclinical_Development Toxicology Toxicology Studies Preclinical_Development->Toxicology Pharmacokinetics Pharmacokinetics (ADME) Preclinical_Development->Pharmacokinetics Clinical_Trials Clinical Trials Pharmacokinetics->Clinical_Trials

Caption: Logical workflow for NRI drug discovery and development.

References

structural analysis of tolyloxy propylamine isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of Tolyloxy Propylamine Isomers

Abstract

Tolyloxy propylamine and its isomers (ortho-, meta-, and para-) represent a class of aryloxypropylamines that are pivotal structural motifs in medicinal chemistry and neuroscience.[1] Their significance is highlighted by their relationship to compounds like atomoxetine, a selective norepinephrine reuptake inhibitor.[1][2] The precise substitution pattern on the tolyl group and the stereochemistry of the propylamine chain drastically influence biological activity, making rigorous structural analysis essential for drug development and scientific research.[1][3] This guide provides a comprehensive overview of the key analytical techniques and experimental protocols used for the synthesis and structural elucidation of tolyloxy propylamine isomers, tailored for researchers, scientists, and drug development professionals.

Introduction

The tolyloxy propylamine scaffold consists of a propyl-amine chain linked to a cresol (methylphenol) ring via an ether bond. The position of the methyl group on the aromatic ring gives rise to three distinct constitutional isomers:

  • ortho-Tolyloxy propylamine (2-methylphenoxy)propan-1-amine)

  • meta-Tolyloxy propylamine (3-methylphenoxy)propan-1-amine)

  • para-Tolyloxy propylamine (4-methylphenoxy)propan-1-amine)

Furthermore, many biologically active aryloxypropylamines are chiral, meaning they exist as enantiomers which may have vastly different therapeutic effects or side-effect profiles.[1][4] Therefore, a multi-faceted analytical approach is required to unambiguously determine the structure, purity, and stereochemistry of these compounds. This document outlines the primary synthetic strategies and the core analytical methodologies for their characterization.

Synthesis and Isomer Isolation

The synthesis of aryloxypropylamines can be achieved through several established methods. A common approach involves the etherification of a substituted phenol (cresol) with a suitable propyl halide, followed by amination. This process is often a variation of the Williamson ether synthesis. For chiral synthesis, strategies include using chiral starting materials or employing asymmetric catalysis to achieve high enantioselectivity.[1]

The general workflow for synthesizing and isolating a specific isomer involves careful selection of starting materials and purification of the final product, often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to ensure purity.[1]

G General Synthesis and Analysis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start o-, m-, or p-Cresol + 3-Halopropanol Derivative Ether Williamson Ether Synthesis (or alternative C-O coupling) Start->Ether Intermediate Tolyloxy Propyl Halide or other intermediate Ether->Intermediate Amine Amination (e.g., with Methylamine) Intermediate->Amine Crude Crude Tolyloxy Propylamine Isomer Amine->Crude Purify Chromatographic Purification (e.g., HPLC) Crude->Purify Pure Pure Isomer Purify->Pure Analysis Structural Analysis (NMR, MS, IR, etc.) Pure->Analysis Final Characterized Isomer Analysis->Final

A generalized workflow for the synthesis and analysis of tolyloxy propylamine isomers.

Physicochemical and Spectroscopic Data

The structural differences between the isomers lead to distinct physical and spectroscopic properties. The following tables summarize key quantitative data available from public databases and literature.

Table 1: Physicochemical Properties of Tolyloxy Propylamine Isomers

Propertyortho-Isomer (Derivative)meta-Isomerpara-Isomer
IUPAC Name 3-(2-methylphenoxy)propan-1-amine3-(3-methylphenoxy)propan-1-amine[1]3-(4-methylphenoxy)propan-1-amine[5]
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO[1]C₁₀H₁₅NO[5][6]
Molecular Weight 165.23 g/mol 165.24 g/mol [6]165.24 g/mol [6]
CAS Number Not readily available for parent amine; Derivative: 883545-20-8 (N-methyl)[7]26646-17-7[1]50911-62-1[6]
Melting Point 155-157 °C (N-methyl oxalate salt)[8]Not readily available122.2 °C[6]
Boiling Point Not readily availableNot readily available276.3 °C[6]

Note: Data for the ortho-isomer parent amine is sparse; properties for closely related derivatives are provided for context.

Table 2: Summary of Key Spectroscopic Features for Structural Elucidation

TechniqueFeatureortho-Isomer (Expected)meta-Isomer (Expected)para-Isomer (Expected)
¹H NMR Aromatic Protons (ppm)Complex multiplet pattern (ABCD system)Broader, less defined multipletsTwo distinct doublets (AA'BB' system)
Aliphatic Protons (ppm)Distinct signals for -OCH₂-, -CH₂-, -CH₂N, and -NH₂Similar to ortho/para, with minor chemical shift differencesSimilar to ortho/meta, with minor chemical shift differences
Methyl Protons (ppm)Singlet ~2.2-2.3 ppmSinglet ~2.3-2.4 ppmSinglet ~2.3-2.4 ppm
Mass Spec. Molecular Ion (M+)m/z 165m/z 165m/z 165
Key Fragmentm/z 30 ([CH₂NH₂]⁺) - Base Peak[9]m/z 30 ([CH₂NH₂]⁺) - Base Peak[9]m/z 30 ([CH₂NH₂]⁺) - Base Peak[9]
IR Spec. C-O-C Asymmetric Stretch (cm⁻¹)~1250[1]~1250[1]~1250
N-H Stretch (cm⁻¹)~3300-3400 (doublet for primary amine)~3300-3400 (doublet for primary amine)~3300-3400 (doublet for primary amine)
Aromatic C-H Bending (out-of-plane) (cm⁻¹)~750 (ortho-disubstituted)~780 and ~880 (meta-disubstituted)~820 (para-disubstituted)

Experimental Protocols for Structural Analysis

A combination of spectroscopic techniques is necessary for the complete structural confirmation of tolyloxy propylamine isomers.

G Integrated Analytical Workflow cluster_primary Primary Analysis cluster_secondary Secondary & Confirmatory Analysis Sample Purified Isomer Sample MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Sample->MS NMR NMR Spectroscopy - Connectivity (¹H, ¹³C) - Isomer Identification Sample->NMR IR Infrared (IR) Spectroscopy - Functional Group ID Sample->IR Xray X-Ray Crystallography (for solid samples) - 3D Structure - Stereochemistry Sample->Xray If Crystalline Result Confirmed Structure - Isomer Identity - Stereochemistry - Purity MS->Result Confirms Mass NMR->Result Confirms Connectivity IR->Result Confirms Func. Groups Xray->Result Confirms 3D geometry

An integrated workflow for the structural elucidation of a purified isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure, providing critical insights into the connectivity of atoms.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified tolyloxy propylamine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Additional experiments like DEPT, COSY, and HSQC can be run to further confirm assignments.

  • Analysis:

    • ¹H NMR: Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling patterns (splitting) to deduce the substitution pattern on the aromatic ring and the structure of the propylamine chain.

    • ¹³C NMR: Count the number of unique carbon signals to confirm the isomer. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

    • D₂O Exchange: To confirm the -NH₂ signal, a drop of deuterium oxide (D₂O) can be added to the NMR tube. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to disappear from the ¹H spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.[1]

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺ at m/z 166.1).

    • High-Resolution MS (HRMS): Use an instrument like a Q-TOF or Orbitrap to measure the exact mass of the molecular ion.[1][11] This allows for the confident determination of the elemental formula (C₁₀H₁₅NO).[1]

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can help confirm the structure. A key expected fragment is the m/z 30 ion ([CH₂NH₂]⁺), resulting from cleavage of the C-C bond alpha to the nitrogen atom.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

  • Analysis: Identify characteristic absorption bands corresponding to key functional groups:

    • N-H stretch: A doublet around 3300-3400 cm⁻¹ indicates a primary amine.

    • C-H stretch (aromatic/aliphatic): Found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C-O-C stretch: A strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether linkage.[1]

    • C-H out-of-plane bending: The pattern in the 700-900 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern (ortho, meta, or para).

Biological Relevance: Norepinephrine Reuptake Inhibition

Tolyloxy propylamine isomers are structurally related to potent central nervous system agents. For example, (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propylamine is the active compound in atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used to treat ADHD.[2] SNRIs function by blocking the norepinephrine transporter (NET) in the presynaptic neuron, thereby increasing the concentration and duration of norepinephrine in the synaptic cleft. This modulation of noradrenergic signaling is central to its therapeutic effect. The stereochemistry of the molecule is critical for its binding affinity and activity at the transporter.[3][12]

G Mechanism of Norepinephrine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron string string Vesicle Synaptic Vesicle (contains NE) Release NE Release Vesicle->Release Action Potential Synapse NET Norepinephrine Transporter (NET) Blocker Tolyloxy Propylamine Derivative (SNRI) Blocker->NET Blocks Receptor Adrenergic Receptor Signal Signal Transduction Receptor->Signal Activates Synapse->NET Reuptake Synapse->Receptor Binding

Simplified signaling pathway of a tolyloxy propylamine-based SNRI at a synapse.

Conclusion

The is a critical task that relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the definitive framework of atomic connectivity, mass spectrometry confirms molecular weight and composition, and IR spectroscopy identifies key functional groups. For chiral molecules, techniques capable of resolving stereochemistry, such as X-ray crystallography on suitable derivatives or chiral chromatography, are indispensable. Given the profound impact of isomeric form on biological activity, this detailed structural characterization is a non-negotiable step in the pipeline of drug discovery and development, ensuring the safety, selectivity, and efficacy of new chemical entities.

References

In Vitro Pharmacological Profile of 3-(m-tolyloxy)propylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(m-tolyloxy)propylamine, a positional isomer of the well-characterized norepinephrine reuptake inhibitor atomoxetine (N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine), belongs to the class of aryloxyphenylpropylamines. While atomoxetine is a widely studied and clinically used medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), the specific in vitro pharmacological profile of its meta-tolyloxy isomer remains largely uncharacterized in publicly available scientific literature. This technical guide aims to collate and present the available information, highlight the pharmacological context based on its structural analogs, and outline the necessary experimental protocols to fully elucidate its in vitro activities.

Context from Structurally Related Compounds

The pharmacological activity of aryloxyphenylpropylamines is significantly influenced by the substitution pattern on the aryloxy ring. Atomoxetine's clinical efficacy is primarily attributed to its potent and selective inhibition of the norepinephrine transporter (NET). It is the (R)-(-)-enantiomer of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine that exhibits this high affinity for NET. Clinical doses of atomoxetine have also been shown to occupy the serotonin transporter (SERT), suggesting a more complex pharmacological action than solely NET inhibition.

Compounds within this chemical class have been investigated for their potential as central nervous system agents, with activities including antihistaminic and anticholinergic effects. The development of selective serotonin reuptake inhibitors (SSRIs) also emerged from research on similar chemical scaffolds. Given this background, it is hypothesized that 3-(m-tolyloxy)propylamine would primarily interact with monoamine transporters, namely the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). However, without direct experimental data, its potency and selectivity profile remains speculative. 3-(m-tolyloxy)propylamine is recognized commercially as "Atomoxetine Related Compound B," indicating its relevance as an impurity in the synthesis of atomoxetine.

Quantitative Pharmacological Data

As of the latest literature review, specific quantitative in vitro pharmacological data, such as binding affinities (Ki) or functional inhibition constants (IC50/EC50), for 3-(m-tolyloxy)propylamine at key molecular targets are not available in the public domain. To provide a comprehensive profile, the following data tables would need to be populated through experimental investigation.

Table 1: Monoamine Transporter Binding Affinities of 3-(m-tolyloxy)propylamine

TargetRadioligandTissue/Cell LineKi (nM)
Serotonin Transporter (SERT)[³H]CitalopramHuman recombinantData not available
Norepinephrine Transporter (NET)[³H]NisoxetineHuman recombinantData not available
Dopamine Transporter (DAT)[³H]WIN 35,428Human recombinantData not available

Table 2: Monoamine Reuptake Inhibition by 3-(m-tolyloxy)propylamine

AssayCell LineIC50 (nM)
Serotonin Reuptake AssayHEK293-hSERTData not available
Norepinephrine Reuptake AssayHEK293-hNETData not available
Dopamine Reuptake AssayHEK293-hDATData not available

Proposed Experimental Protocols

To determine the in vitro pharmacological profile of 3-(m-tolyloxy)propylamine, the following standard experimental protocols are recommended.

Radioligand Binding Assays

These assays are essential for determining the binding affinity of 3-(m-tolyloxy)propylamine to its putative molecular targets.

Objective: To determine the equilibrium dissociation constant (Ki) of 3-(m-tolyloxy)propylamine for the human serotonin, norepinephrine, and dopamine transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell membranes and a range of concentrations of the test compound (3-(m-tolyloxy)propylamine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with transporters) Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound 3-(m-tolyloxy)propylamine (varying concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki calculation) Scintillation->DataAnalysis

Workflow for Radioligand Binding Assay.
In Vitro Reuptake Assays

Functional assays are crucial to determine whether the binding of 3-(m-tolyloxy)propylamine to monoamine transporters translates into functional inhibition of neurotransmitter reuptake.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(m-tolyloxy)propylamine for the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective human transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human monoamine transporters (hSERT, hNET, or hDAT) are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of 3-(m-tolyloxy)propylamine or a reference inhibitor.

  • Uptake Initiation: A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) is added to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is determined by lysing the cells and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways

The primary signaling pathway modulated by inhibitors of monoamine transporters is the increase in the extracellular concentration of the respective neurotransmitters (serotonin, norepinephrine, and/or dopamine) in the synaptic cleft. This enhancement of monoaminergic neurotransmission subsequently modulates downstream signaling cascades in postsynaptic neurons.

Monoamine_Transporter_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicles Extracellular_Neurotransmitter Extracellular Neurotransmitter Neurotransmitter_Vesicle->Extracellular_Neurotransmitter Release Transporter Monoamine Transporter (SERT, NET, or DAT) Extracellular_Neurotransmitter->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Extracellular_Neurotransmitter->Postsynaptic_Receptor Binding Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptor->Downstream_Signaling Activation TestCompound 3-(m-tolyloxy)propylamine TestCompound->Transporter Inhibition

Mechanism of Monoamine Transporter Inhibition.

Conclusion

The in vitro pharmacological profile of 3-(m-tolyloxy)propylamine is currently not well-defined in the scientific literature. Based on the pharmacology of its structural analogs, it is anticipated to interact with monoamine transporters. A comprehensive understanding of its potency, selectivity, and mechanism of action requires detailed experimental investigation using the protocols outlined in this guide. The resulting data will be crucial for researchers, scientists, and drug development professionals to assess its potential as a pharmacological tool or a therapeutic lead.

Potential Therapeutic Targets of 3-m-Tolyloxy-propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-m-Tolyloxy-propylamine is a member of the aryloxypropylamine class of compounds, a scaffold known to exhibit a range of biological activities. While direct pharmacological data for this compound is limited in publicly accessible literature, the well-documented activities of structurally related analogs suggest several potential therapeutic targets of significant interest in drug discovery. This technical guide summarizes the evidence for these potential targets, provides detailed experimental protocols for their investigation, and outlines the key signaling pathways involved. The primary putative targets for this compound and its derivatives include the norepinephrine transporter (NET), the histamine H3 receptor, and monoamine oxidase B (MAO-B).

Introduction

Aryloxypropylamines are a versatile class of molecules that have yielded several successful therapeutic agents. A notable example is atomoxetine, the (R)-enantiomer of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, which is a selective norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD)[1]. The structural similarity of this compound to these established pharmacophores strongly suggests its potential to interact with key targets in the central nervous system. This guide will explore these potential targets based on the structure-activity relationships (SAR) within the aryloxypropylamine class.

Potential Therapeutic Targets

Norepinephrine Transporter (NET)

The norepinephrine transporter is a primary candidate target for this compound. The potent and selective inhibition of NET by the ortho-tolyloxy analog, atomoxetine, provides a strong rationale for investigating the meta-isomer. The position of the methyl group on the phenoxy ring is known to influence the selectivity and affinity for monoamine transporters.

Quantitative Data for Structurally Related Compounds:

While specific data for this compound is not available, the following table presents data for its close structural analog, N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (Atomoxetine), to provide context for potential activity at the norepinephrine transporter.

CompoundTargetAssay TypeValueSpecies
(-)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amineNorepinephrine Transporter (NET)Inhibition of Norepinephrine UptakeKi = 1.9 nMRat (hypothalamus synaptosomes)
(+/-)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amineNorepinephrine Transporter (NET)Inhibition of Norepinephrine UptakeKi = 3.4 nMRat (hypothalamus synaptosomes)
(+)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amineNorepinephrine Transporter (NET)Inhibition of Norepinephrine UptakeKi = 16.8 nMRat (hypothalamus synaptosomes)

Data sourced from a study on norepinephrine uptake inhibitors[1].

Histamine H3 Receptor

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other neurotransmitters in the central nervous system. Aryloxypropylamine derivatives have been explored as histamine H3 receptor antagonists. Given this precedent, the histamine H3 receptor represents another plausible target for this compound.

Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a key enzyme in the metabolism of dopamine and other monoamines. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders. The aryloxypropylamine scaffold has been investigated for MAO-B inhibitory activity, making it a relevant potential target for this compound.

Experimental Protocols

Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the norepinephrine transporter.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]Nisoxetine (a selective NET ligand).

  • Test Compound: this compound.

  • Reference Compound: Desipramine (a known NET inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and desipramine in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]Nisoxetine (final concentration ~1 nM), and cell membrane preparation.

    • Non-specific Binding: A high concentration of desipramine (e.g., 10 µM), [³H]Nisoxetine, and cell membrane preparation.

    • Test Compound: Dilutions of this compound, [³H]Nisoxetine, and cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow:

NET_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Assay_Plate Add Reagents to 96-well Plate Compound_Prep->Assay_Plate Membrane_Prep Prepare hNET Membranes Membrane_Prep->Assay_Plate Incubation Incubate at RT Assay_Plate->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Caption: Workflow for Norepinephrine Transporter Radioligand Binding Assay.

Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]N-α-methylhistamine (a selective H3 receptor agonist).

  • Test Compound: this compound.

  • Reference Compound: Thioperamide (a known H3 receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and thioperamide in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]N-α-methylhistamine (final concentration ~1 nM), and cell membrane preparation.

    • Non-specific Binding: A high concentration of thioperamide (e.g., 10 µM), [³H]N-α-methylhistamine, and cell membrane preparation.

    • Test Compound: Dilutions of this compound, [³H]N-α-methylhistamine, and cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 2 hours.

  • Filtration: Rapidly filter the contents of each well through glass fiber filter mats.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Quantify radioactivity.

  • Data Analysis: Determine IC50 and Ki values as described for the NET assay.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory potency of this compound on MAO-B activity.

Materials:

  • Enzyme: Recombinant human MAO-B.

  • Substrate: Benzylamine.

  • Detection Reagent: Amplex® Red or similar fluorogenic probe.

  • Horseradish Peroxidase (HRP).

  • Test Compound: this compound.

  • Reference Compound: Selegiline (a known MAO-B inhibitor).

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and selegiline in assay buffer.

  • Assay Setup: In a 96-well plate, add MAO-B enzyme and the test/reference compound dilutions. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add a solution containing the substrate (benzylamine), Amplex® Red, and HRP to each well to start the reaction.

  • Measurement: Measure the fluorescence kinetically over 30-60 minutes at an excitation of ~530-560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Experimental Workflow:

MAOB_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Pre_Incubation Pre-incubate Enzyme and Compound Compound_Prep->Pre_Incubation Enzyme_Prep Prepare MAO-B Enzyme Enzyme_Prep->Pre_Incubation Reaction_Start Add Substrate and Detection Reagents Pre_Incubation->Reaction_Start Fluorescence_Read Kinetic Fluorescence Measurement Reaction_Start->Fluorescence_Read Data_Analysis Calculate IC50 Fluorescence_Read->Data_Analysis

Caption: Workflow for MAO-B Fluorometric Inhibition Assay.

Signaling Pathways

Norepinephrine Transporter Inhibition

Inhibition of NET by a compound like this compound would block the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic signaling.

NET_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET NET NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Vesicle Vesicular Release Vesicle->NE Release Signaling Postsynaptic Signaling Adrenergic_Receptor->Signaling Compound 3-m-tolyloxy- propylamine Compound->NET Inhibition

Caption: Inhibition of Norepinephrine Transporter (NET) Signaling.

Histamine H3 Receptor Antagonism

As a presynaptic receptor, the histamine H3 receptor tonically inhibits the release of histamine and other neurotransmitters. An antagonist would block this inhibitory effect, leading to increased neurotransmitter release.

H3R_Signaling cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor Vesicle Neurotransmitter Release H3R->Vesicle Inhibition Histamine Histamine Histamine->H3R Activation Compound 3-m-tolyloxy- propylamine (Antagonist) Compound->H3R Blockade

Caption: Antagonism of the Histamine H3 Receptor.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is located on the outer mitochondrial membrane and is responsible for the degradation of monoamines like dopamine. Inhibition of MAO-B prevents this degradation, leading to increased intracellular and synaptic concentrations of these neurotransmitters.

MAOB_Signaling cluster_neuron Neuron Dopamine Dopamine MAOB MAO-B (Mitochondria) Dopamine->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites Compound 3-m-tolyloxy- propylamine Compound->MAOB Inhibition

Caption: Inhibition of Monoamine Oxidase B (MAO-B).

Conclusion

Based on the established pharmacology of the aryloxypropylamine class, this compound presents as a promising lead compound for the development of novel therapeutics targeting the norepinephrine transporter, histamine H3 receptor, and/or monoamine oxidase B. The lack of specific quantitative data for this compound highlights a clear opportunity for further research. The experimental protocols provided in this guide offer a robust framework for elucidating the precise pharmacological profile of this compound and its derivatives, thereby paving the way for potential therapeutic applications in a range of neurological and psychiatric disorders.

References

Navigating the Physicochemical Landscape of 3-(m-tolyloxy)propylamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the essential physicochemical properties of 3-(m-tolyloxy)propylamine, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for 3-(m-tolyloxy)propylamine is not extensively available in public literature, this guide furnishes detailed, generalized experimental protocols and data presentation templates to empower researchers in generating this critical information.

Introduction

3-(m-tolyloxy)propylamine is a primary amine with a chemical structure that lends itself to a variety of applications in medicinal chemistry. A thorough understanding of its solubility in different solvent systems and its stability under various stress conditions is paramount for process development, formulation design, and ensuring the safety and efficacy of final drug products.[1][2] This guide outlines the methodologies to systematically determine these crucial parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and manufacturability. The "like dissolves like" principle suggests that 3-(m-tolyloxy)propylamine, with its aromatic ether and primary amine functionalities, will exhibit varied solubility across a range of solvents. Due to the basic nature of the amine group, its solubility is expected to be significantly influenced by pH.[3][4]

Experimental Protocol for Solubility Determination

A standardized method for determining the equilibrium solubility of 3-(m-tolyloxy)propylamine involves the shake-flask method.[5]

Materials:

  • 3-(m-tolyloxy)propylamine

  • A selection of representative solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Heptane)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Calibrated pH meter

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

Procedure:

  • Add an excess amount of 3-(m-tolyloxy)propylamine to a vial containing a known volume of the selected solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • After equilibration, cease agitation and allow the vials to stand, permitting undissolved solid to sediment.

  • Carefully withdraw a clear aliquot of the supernatant and immediately filter it using a syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of dissolved 3-(m-tolyloxy)propylamine using a validated HPLC or GC method.[6][7]

  • For aqueous solutions, measure the pH of the saturated solution.

Data Presentation: Solubility

The following tables provide a template for presenting the solubility data for 3-(m-tolyloxy)propylamine.

Table 1: Qualitative Solubility of 3-(m-tolyloxy)propylamine

SolventObservation (e.g., Soluble, Sparingly Soluble, Insoluble)
Water
0.1 M HCl
0.1 M NaOH
Ethanol
Methanol
Acetonitrile
Dichloromethane
Toluene
Heptane

Table 2: Quantitative Solubility of 3-(m-tolyloxy)propylamine at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Water
0.1 M HCl
0.1 M NaOH
Ethanol
Methanol
Acetonitrile
Dichloromethane
Toluene
Heptane

Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life for a compound.[1][8] Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are used to accelerate the degradation process and identify likely degradation products.[9]

Experimental Protocol for Forced Degradation Studies

Materials:

  • 3-(m-tolyloxy)propylamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable solvent in which the compound is soluble and stable

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV/DAD system for peak purity analysis

  • LC-MS system for identification of degradation products

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.[5]

  • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Maintain at room temperature or heat gently, collecting samples at various time intervals. Neutralize before analysis.[5]

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time.[5]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven. Separately, heat a solution of the compound. Analyze samples at different time points.[5]

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Determine the percentage degradation of 3-(m-tolyloxy)propylamine.

  • Use a photodiode array (DAD) detector to check for peak purity.

  • Use LC-MS to identify the mass of potential degradation products.

Data Presentation: Stability

The results of the forced degradation studies can be summarized in the following table.

Table 3: Summary of Forced Degradation Studies for 3-(m-tolyloxy)propylamine

Stress ConditionDuration% DegradationNumber of DegradantsObservations (e.g., Color Change)
0.1 M HCl (60 °C)24 hours
0.1 M NaOH (Room Temp)24 hours
3% H₂O₂ (Room Temp)24 hours
Thermal (Solid, 80 °C)48 hours
Thermal (Solution, 80 °C)24 hours
Photolytic (ICH Q1B)

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess 3-(m-tolyloxy)propylamine prep2 Add to known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil analysis1 Filter supernatant equil->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC/GC analysis2->analysis3

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_sampling Sampling and Analysis start Prepare solutions of 3-(m-tolyloxy)propylamine acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photo Photolytic start->photo sampling Collect samples at time intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis identification Identify degradants by LC-MS analysis->identification

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of 3-(m-tolyloxy)propylamine. Adherence to these standardized protocols will enable researchers to generate high-quality, reproducible data essential for informed decision-making throughout the drug development lifecycle. The provided templates for data presentation and workflow visualizations are intended to facilitate clear communication and comparison of results. Further studies are encouraged to populate these frameworks with specific experimental data for 3-(m-tolyloxy)propylamine and its derivatives.

References

3-(m-tolyloxy)propylamine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(m-tolyloxy)propylamine

This technical guide provides a comprehensive overview of 3-(m-tolyloxy)propylamine, including its chemical identifiers, physicochemical properties, a plausible synthetic protocol, and its potential biological significance based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

3-(m-tolyloxy)propylamine, with the CAS number 26646-51-5, is an organic compound belonging to the aryloxypropylamine class.[1][2] This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.

Chemical Identifiers

A summary of the key chemical identifiers for 3-(m-tolyloxy)propylamine is presented in the table below.

IdentifierValueReference
CAS Number 26646-51-5[1][2]
IUPAC Name 3-(3-methylphenoxy)propan-1-amine[3]
Molecular Formula C10H15NO[1]
Molecular Weight 165.23 g/mol [1]
InChI InChI=1S/C10H15NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3[3]
InChIKey VJIXNMJAPCHFNL-UHFFFAOYSA-N
SMILES CC1=CC=CC(=C1)OCCCN
MDL Number MFCD08271804[1]
Physicochemical Properties

The following table summarizes some of the key physicochemical properties of 3-(m-tolyloxy)propylamine and its derivatives.

PropertyValueNotes
Appearance Not explicitly stated, likely an oil or low-melting solidBased on similar compounds
Boiling Point Not available
Melting Point 134-136 °CFor the oxalate salt of the N,N-dimethyl derivative[4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic pathway for 3-(m-tolyloxy)propylamine is outlined below. This pathway is a modification of known procedures for related compounds.

Synthetic_Pathway m-Cresol m-Cresol Intermediate 3-(m-tolyloxy)propylamine m-Cresol->Intermediate Williamson Ether Synthesis 3-Chloropropan-1-amine 3-Chloropropan-1-amine 3-Chloropropan-1-amine->Intermediate Base Base (e.g., NaH, K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Intermediate

Caption: Proposed Williamson Ether Synthesis for 3-(m-tolyloxy)propylamine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 3-(m-tolyloxy)propylamine based on standard organic chemistry techniques and information from the synthesis of related compounds.

Materials:

  • m-Cresol

  • 3-Chloropropan-1-amine hydrochloride

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Deprotonation of m-Cresol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add m-cresol (1.0 equivalent) and anhydrous DMF. Cool the solution in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium m-cresolate.

  • Nucleophilic Substitution: To the solution of sodium m-cresolate, add a solution of 3-chloropropan-1-amine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise. If using the free base of 3-chloropropan-1-amine, an equivalent amount can be used directly.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Characterization: The crude 3-(m-tolyloxy)propylamine can be purified by column chromatography on silica gel. The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 3-(m-tolyloxy)propylamine are limited in the provided search results, the broader class of aryloxypropylamines is well-known for its interaction with adrenergic receptors. Many compounds with this structural motif act as β-adrenergic receptor antagonists (beta-blockers) or as monoamine reuptake inhibitors. For instance, the structurally related compound Atomoxetine is a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[5]

Potential Mechanism of Action: β-Adrenergic Receptor Signaling

Given its structure, 3-(m-tolyloxy)propylamine may interact with β-adrenergic receptors. The binding of an agonist to these G-protein coupled receptors typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. Conversely, an antagonist would block this pathway.

The diagram below illustrates a simplified β-adrenergic signaling pathway, which could be modulated by 3-(m-tolyloxy)propylamine.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Ligand Adrenergic Ligand (e.g., Norepinephrine) Ligand->Receptor Activates Compound 3-(m-tolyloxy)propylamine (Potential Antagonist) Compound->Receptor Potentially Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified β-Adrenergic Receptor Signaling Pathway.

Conclusion

3-(m-tolyloxy)propylamine is a member of the pharmacologically relevant aryloxypropylamine class of compounds. While detailed experimental and biological data for this specific molecule are not extensively published, its chemical identity is well-defined. Based on the chemistry of related compounds, a reliable synthetic protocol can be proposed. Its structural similarity to known adrenergic agents suggests that it may exhibit activity at β-adrenergic receptors or monoamine transporters, making it a compound of interest for further investigation in drug discovery and development. The information provided in this guide serves as a valuable resource for researchers interested in the synthesis and potential biological evaluation of 3-(m-tolyloxy)propylamine.

References

Theoretical and Computational Deep Dive into 3-(m-tolyloxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(m-tolyloxy)propylamine is a member of the aryloxypropylamine class of compounds, a scaffold of significant interest in medicinal chemistry and neuroscience. Aryloxypropylamines are foundational structures for various pharmacologically active agents. For instance, a structurally related compound, atomoxetine, is a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 3-(m-tolyloxy)propylamine. Due to the limited availability of direct research on this specific isomer, this guide synthesizes data from closely related analogs, such as atomoxetine and other aryloxypropanolamines, to provide a predictive and comparative framework for its physicochemical and electronic properties. This document outlines detailed methodologies for computational analysis and presents comparative data to inform future research and drug development efforts.

Introduction to 3-(m-tolyloxy)propylamine

3-(m-tolyloxy)propylamine is an organic molecule featuring a propyl-amine chain linked to a meta-tolyl group through an ether linkage. The structural flexibility of the propyl chain and the electronic nature of the substituted aromatic ring are key determinants of its potential biological activity. Understanding the conformational landscape, electronic properties, and potential for intermolecular interactions is crucial for elucidating its mechanism of action and for designing novel derivatives with enhanced pharmacological profiles.

Computational chemistry provides powerful tools to investigate these properties at a molecular level. Methods such as Density Functional Theory (DFT) offer a balance of accuracy and computational cost for studying the geometry, electronic structure, and vibrational frequencies of molecules of this size. This guide will explore the application of these methods to 3-(m-tolyloxy)propylamine, drawing parallels with its better-studied analogs.

Physicochemical and Electronic Properties: A Comparative Analysis

While specific experimental or computational data for 3-(m-tolyloxy)propylamine is scarce, we can infer its likely properties by examining closely related compounds. Atomoxetine, N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, serves as a primary reference compound. The following tables summarize key computational and physicochemical parameters for atomoxetine, which can be used as a benchmark for estimating the properties of 3-(m-tolyloxy)propylamine.

Table 1: Comparative Physicochemical Properties

PropertyAtomoxetine3-(m-tolyloxy)propylamine (Predicted)Data Source
Molecular FormulaC₁₇H₂₁NOC₁₀H₁₅NO-
Molecular Weight255.35 g/mol 165.23 g/mol -
Bioavailability63-94%Likely high[2]
Protein Binding98%High[2]
MetabolismPrimarily via CYP2D6Likely similar hepatic metabolism[3]

Table 2: Predicted Computational Data for Aryloxypropylamine Analogs

ParameterDescriptionIllustrative Value (Atomoxetine)Predicted Trend for 3-(m-tolyloxy)propylamine
HOMO Energy Highest Occupied Molecular Orbital energy; relates to electron-donating ability.-8.5 to -9.5 eVSlightly higher (less negative) due to the absence of the second phenyl ring.
LUMO Energy Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability.-0.5 to 0.5 eVSimilar to slightly higher energy.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.~9 eVLikely to be in a similar range, indicating high stability.
Dipole Moment Measure of the net molecular polarity.1.0 - 2.0 DExpected to be in a similar range, influenced by the conformation of the propylamine chain.
Molecular Electrostatic Potential (MEP) Indicates regions of positive and negative electrostatic potential on the molecular surface, highlighting sites for electrophilic and nucleophilic attack.Negative potential around the ether oxygen and aromatic ring; positive potential around the amine group.A similar distribution is expected, with the meta-position of the methyl group slightly altering the charge distribution on the tolyl ring compared to the ortho-position in atomoxetine.

Methodologies for Theoretical and Computational Analysis

This section details the standard protocols for the computational investigation of 3-(m-tolyloxy)propylamine and related molecules.

Conformational Analysis

The biological activity of flexible molecules like 3-(m-tolyloxy)propylamine is highly dependent on their three-dimensional conformation. A thorough conformational analysis is the first step in any computational study.

Protocol for Conformational Search:

  • Initial Structure Generation: A 2D sketch of 3-(m-tolyloxy)propylamine is converted into a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Force Field-Based Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This provides a set of low-energy conformers.

  • Quantum Mechanical Optimization: The low-energy conformers from the force field search are then subjected to geometry optimization using a quantum mechanical method, typically DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Energy Profiling: The relative energies of the optimized conformers are calculated to identify the global minimum and other low-energy, accessible conformations. Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.

Quantum Chemical Calculations

DFT is a versatile method for obtaining detailed information about the electronic structure of a molecule.

Protocol for DFT Calculations:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Method and Basis Set Selection: The B3LYP functional with the 6-311++G(d,p) basis set is a common choice that provides a good balance of accuracy and computational efficiency for organic molecules.

  • Geometry Optimization: The lowest energy conformer of 3-(m-tolyloxy)propylamine is fully optimized without any symmetry constraints.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the nature of the stationary point (a true minimum will have no imaginary frequencies) and to obtain thermodynamic data.

  • Property Calculations: Following successful optimization, various electronic properties are calculated:

    • HOMO and LUMO energies: To analyze the molecule's electronic reactivity.

    • Molecular Electrostatic Potential (MEP): To identify reactive sites.

    • Natural Bond Orbital (NBO) analysis: To study intramolecular interactions and charge distribution.

    • Simulated Spectra: IR and Raman spectra can be simulated from the calculated vibrational frequencies, and UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT).

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the computational study of 3-(m-tolyloxy)propylamine.

G cluster_0 Computational Workflow A 2D Structure of 3-(m-tolyloxy)propylamine B 3D Model Generation A->B C Conformational Analysis (MMFF94) B->C D DFT Geometry Optimization (B3LYP/6-31G(d)) C->D E Single Point Energy & Property Calculation (B3LYP/6-311++G(d,p)) D->E F Data Analysis (HOMO, LUMO, MEP, etc.) E->F

Caption: A typical workflow for the computational analysis of 3-(m-tolyloxy)propylamine.

G cluster_1 Relationship of Properties Structure Molecular Structure Conformation Conformational Energy Structure->Conformation Electronic Electronic Properties (HOMO/LUMO) Structure->Electronic Reactivity Chemical Reactivity Conformation->Reactivity Electronic->Reactivity Activity Biological Activity Reactivity->Activity

Caption: Interrelation of molecular properties for 3-(m-tolyloxy)propylamine.

G cluster_2 Signaling Pathway Hypothesis Ligand 3-(m-tolyloxy)propylamine (Ligand) Binding Binding Event Ligand->Binding Receptor Target Receptor (e.g., Norepinephrine Transporter) Receptor->Binding Signal Signal Transduction Cascade Binding->Signal Response Cellular Response Signal->Response

Caption: A hypothetical signaling pathway involving 3-(m-tolyloxy)propylamine.

Conclusion

References

Navigating the Stereochemistry of 3-(Aryloxy)propylamines: A Technical Guide Focused on the Enantiomers of 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enantiomers of 3-(m-tolyloxy)propylamine, a compound belonging to the aryloxypropylamine class of molecules. While specific research on this meta-substituted isomer is limited, it is recognized as a positional isomer and a known impurity of the clinically significant drug Atomoxetine, a selective norepinephrine reuptake inhibitor.[1][2] This document leverages the extensive scientific literature on Atomoxetine, the ortho-tolyloxy analogue, to provide a comprehensive framework for the synthesis, chiral resolution, and potential pharmacological evaluation of its meta-tolyloxy counterpart. The principles and experimental protocols detailed herein are highly analogous and directly applicable to the study of 3-(m-tolyloxy)propylamine enantiomers, offering a robust guide for researchers in drug discovery and development.

Introduction: The Critical Role of Chirality

The three-dimensional structure of a drug molecule is paramount to its biological activity. For chiral molecules, the individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[6] Therefore, the synthesis, separation, and distinct evaluation of enantiomers are critical steps in modern drug development.[3]

The aryloxypropylamine scaffold is a well-established pharmacophore found in numerous neurologically active agents.[7][8] Atomoxetine, (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, is a prime example, used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[6][9] Its therapeutic efficacy is known to reside in the (R)-enantiomer. The compound of interest, 3-(m-tolyloxy)propylamine, is a close structural analogue, differing only in the position of the methyl group on the phenoxy ring. This guide will use the established methodologies for Atomoxetine as a blueprint for investigating the enantiomers of its m-tolyloxy isomer.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure aryloxypropylamines can be achieved through two primary strategies: racemic synthesis followed by chiral resolution, or asymmetric synthesis to directly yield the desired enantiomer.

Racemic Synthesis

A common route to synthesize the racemic mixture of N-methyl-3-(m-tolyloxy)-3-phenylpropylamine involves a nucleophilic substitution reaction. This typically starts from N-methyl-3-hydroxy-3-phenylpropylamine, which is treated with a strong base to form an alkoxide. This intermediate then reacts with 3-fluorotoluene (m-fluorotoluene) to yield the desired product.

Chiral Resolution using Diastereomeric Salt Formation

Chiral resolution is a classical and robust method for separating enantiomers. It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base. (S)-(+)-Mandelic acid is a commonly used and effective resolving agent for this class of compounds.[9][10]

The general workflow for this resolution process is illustrated below.

G cluster_racemate Step 1: Salt Formation cluster_crystallization Step 2: Fractional Crystallization cluster_isolation Step 3: Enantiomer Isolation racemate Racemic (R/S)-Amine in Organic Solvent mandelic (S)-(+)-Mandelic Acid racemate->mandelic Mix and Heat to Dissolve solution Hot Solution of Diastereomeric Salts (R-Amine:S-Acid, S-Amine:S-Acid) crystals Cool Solution & Allow Crystallization solution->crystals filter Filter to Isolate Precipitated Salt crystals->filter precipitate Less Soluble Salt (e.g., (R)-Amine:(S)-Acid) basification Treat with Base (e.g., NaOH) & Extract with Organic Solvent precipitate->basification enantiomer Isolate Pure (R)-Enantiomer basification->enantiomer

Caption: Workflow for Chiral Resolution.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies adapted from established procedures for the synthesis and resolution of analogous aryloxypropylamines.[10][11]

Protocol: Synthesis of Racemic (±)-N-Methyl-3-phenyl-3-(m-tolyloxy)propylamine
  • Reaction Setup: To a solution of N-methyl-3-phenyl-3-hydroxypropylamine (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylacetamide, add potassium t-butoxide (1.1 equivalents) at 50-60°C.

  • Arylation: Charge the reaction vessel with 3-fluorotoluene (m-fluorotoluene, 2.5 equivalents).

  • Reaction: Heat the mixture to 120-130°C and maintain for 12-14 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and add water and an organic solvent like toluene. Stir for 10-15 minutes.

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous layer again with toluene.

  • Purification: Combine the organic layers, wash with water, and distill under reduced pressure to obtain the crude racemic product as an oil or thick residue. This can be further purified by forming a salt (e.g., oxalate) and recrystallizing.[11]

Protocol: Chiral Resolution with (S)-(+)-Mandelic Acid
  • Salt Formation: Dissolve the racemic amine free base (1 equivalent) in a suitable solvent such as ethyl acetate. Add a solution of (S)-(+)-mandelic acid (0.5-0.6 equivalents) in the same solvent.

  • Crystallization: Heat the mixture to 50-55°C for approximately one hour to ensure complete dissolution and salt formation. Allow the solution to cool slowly to room temperature, optionally seeding with pure (R)-amine-(S)-mandelate salt to initiate crystallization.[10]

  • Isolation: Stir the resulting suspension at a suitable temperature (e.g., 0-25°C) to maximize precipitation of the less soluble diastereomeric salt.[11] Filter the solid and wash with cold solvent. The enantiomeric purity of the salt can be increased by recrystallization.[12]

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt (e.g., (R)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine-(S)-mandelate) in a biphasic system of water and an organic solvent (e.g., toluene or isobutyl acetate).[11][12]

  • Basification: Add an aqueous base, such as sodium hydroxide or sodium carbonate solution, until the pH of the aqueous layer is between 10 and 12.[10][12] Stir for 10-30 minutes.

  • Extraction & Isolation: Separate the organic layer, which now contains the free enantiomerically enriched amine. Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the purified enantiomer.[10]

Pharmacological Characterization

While specific pharmacological data for the enantiomers of 3-(m-tolyloxy)propylamine are not publicly available, we can infer the likely targets and necessary assays based on its structural similarity to Atomoxetine. The primary target is the norepinephrine transporter (NET). The serotonin (SERT) and dopamine (DAT) transporters are also key targets for assessing selectivity.

Potential Signaling Pathway

The primary mechanism of action for a selective norepinephrine reuptake inhibitor (NRI) like Atomoxetine is the blockade of the norepinephrine transporter (NET) in the presynaptic neuron. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_release NE Release NE_vesicle->NE_release Synapse_NE Synaptic NE NE_release->Synapse_NE NET Norepinephrine Transporter (NET) Reuptake Reuptake Synapse_NE->NET Ad_Receptor Adrenergic Receptors Synapse_NE->Ad_Receptor Binds Signal Postsynaptic Signaling Ad_Receptor->Signal Drug (R)-Enantiomer (NRI) Drug->NET Blocks

Caption: NRI Mechanism of Action.
Quantitative Data (Hypothetical & Analogous)

To guide research, the following table presents representative quantitative data for the enantiomers of a typical aryloxypropylamine NRI, based on values for Atomoxetine. These data illustrate the expected stereoselectivity. Assays would typically involve radioligand binding to determine the inhibition constant (Ki) at monoamine transporters.

Compound Target Binding Affinity (Ki, nM)
(R)-EnantiomerNET5
SERT77
DAT1451
(S)-EnantiomerNET60
SERT95
DAT> 10,000

Data are illustrative and based on the known profile of Atomoxetine to demonstrate potential enantiomeric differentiation.

Conclusion

While 3-(m-tolyloxy)propylamine remains a sparsely studied molecule, its structural relationship to Atomoxetine provides a clear and reliable roadmap for its chemical and biological investigation. The experimental protocols for synthesis and chiral resolution detailed in this guide are robust and directly adaptable. By applying these methods, researchers can successfully synthesize and separate the (R)- and (S)-enantiomers of 3-(m-tolyloxy)propylamine. Subsequent pharmacological evaluation, focusing on the monoamine transporters, will be crucial to elucidating their individual biological profiles and determining their potential as novel therapeutic agents. The principles of stereochemistry underscore that such a detailed investigation is not merely an academic exercise, but a fundamental requirement for the development of safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(m-tolyloxy)propylamine from m-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(m-tolyloxy)propylamine from m-cresol. This compound belongs to the class of aryloxypropylamines, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active molecules. The synthetic route described herein is a robust two-step process involving a Williamson ether synthesis followed by a Gabriel synthesis to introduce the primary amine functionality.

The protocols are designed to be clear and reproducible for researchers with a foundational knowledge of organic synthesis. All quantitative data are summarized for easy reference, and the experimental workflow is visualized to enhance understanding.

Synthetic Pathway Overview

The synthesis of 3-(m-tolyloxy)propylamine from m-cresol is achieved in two primary stages:

  • Step 1: Williamson Ether Synthesis. m-Cresol is reacted with 3-chloro-1-propanol in the presence of a base to form the intermediate, 3-(m-tolyloxy)propan-1-ol. This reaction establishes the core ether linkage of the target molecule.

  • Step 2: Gabriel Synthesis. The hydroxyl group of 3-(m-tolyloxy)propan-1-ol is first converted to a good leaving group by tosylation. The resulting tosylate then undergoes nucleophilic substitution with potassium phthalimide. Finally, the phthalimide protecting group is removed by hydrazinolysis to yield the desired primary amine, 3-(m-tolyloxy)propylamine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 3-(m-tolyloxy)propylamine.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
m-CresolC₇H₈O108.14Starting Material
3-Chloro-1-propanolC₃H₇ClO94.54Reagent
3-(m-tolyloxy)propan-1-olC₁₀H₁₄O₂166.22Intermediate
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65Reagent
3-(m-tolyloxy)propyl tosylateC₁₇H₂₀O₄S320.40Intermediate
Potassium PhthalimideC₈H₄KNO₂185.22Reagent
N-(3-(m-tolyloxy)propyl)phthalimideC₁₈H₁₇NO₃295.33Intermediate
Hydrazine hydrateH₆N₂O50.06Reagent
3-(m-tolyloxy)propylamineC₁₀H₁₅NO165.23Final Product

Table 2: Experimental Parameters and Yields

Reaction StepKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)
Williamson Ether Synthesism-Cresol, 3-Chloro-1-propanol, NaOHEthanol12-18 hReflux75-85%
Tosylation3-(m-tolyloxy)propan-1-ol, TsCl, PyridineDichloromethane4-6 h0 to RT85-95%
Gabriel Reaction3-(m-tolyloxy)propyl tosylate, K-PhthalimideDMF8-12 h10080-90%
HydrazinolysisN-(3-(m-tolyloxy)propyl)phthalimide, HydrazineEthanol2-4 hReflux85-95%

Experimental Protocols

Step 1: Synthesis of 3-(m-tolyloxy)propan-1-ol (Williamson Ether Synthesis)

Materials:

  • m-Cresol

  • 3-Chloro-1-propanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 eq.) in ethanol.

  • To the stirred solution, add m-cresol (1.0 eq.) and allow the mixture to stir for 30 minutes at room temperature to form the sodium salt of m-cresol.

  • Add 3-chloro-1-propanol (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 1 M NaOH solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(m-tolyloxy)propan-1-ol.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-(m-tolyloxy)propylamine (Gabriel Synthesis)

This step involves three sub-procedures: tosylation of the alcohol, reaction with potassium phthalimide, and hydrazinolysis.

2a. Synthesis of 3-(m-tolyloxy)propyl tosylate

Materials:

  • 3-(m-tolyloxy)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Dissolve 3-(m-tolyloxy)propan-1-ol (1.0 eq.) in dichloromethane in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Quench the reaction by the slow addition of cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(m-tolyloxy)propyl tosylate as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

2b. Synthesis of N-(3-(m-tolyloxy)propyl)phthalimide

Materials:

  • 3-(m-tolyloxy)propyl tosylate

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 3-(m-tolyloxy)propyl tosylate (1.0 eq.) and potassium phthalimide (1.2 eq.) in DMF.

  • Heat the mixture to 100 °C and stir for 8-12 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice-water with vigorous stirring.

  • The solid precipitate of N-(3-(m-tolyloxy)propyl)phthalimide is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The product can be recrystallized from ethanol or an ethanol/water mixture for further purification.

2c. Synthesis of 3-(m-tolyloxy)propylamine (Hydrazinolysis)

Materials:

  • N-(3-(m-tolyloxy)propyl)phthalimide

  • Hydrazine hydrate

  • Ethanol

  • Concentrated HCl

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Suspend N-(3-(m-tolyloxy)propyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq.) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

  • Make the aqueous layer basic (pH > 12) by the dropwise addition of a concentrated NaOH solution, keeping the solution cool in an ice bath.

  • Extract the liberated primary amine with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-(m-tolyloxy)propylamine.

  • The final product can be further purified by vacuum distillation.

Visualizations

Synthesis_Workflow m_cresol m-Cresol intermediate_alcohol 3-(m-tolyloxy)propan-1-ol m_cresol->intermediate_alcohol Williamson Ether Synthesis chloro_propanol 3-Chloro-1-propanol chloro_propanol->intermediate_alcohol Williamson Ether Synthesis intermediate_tosylate 3-(m-tolyloxy)propyl tosylate intermediate_alcohol->intermediate_tosylate Tosylation tscl p-Toluenesulfonyl chloride tscl->intermediate_tosylate Tosylation intermediate_phthalimide N-(3-(m-tolyloxy)propyl)phthalimide intermediate_tosylate->intermediate_phthalimide Gabriel Reaction k_phthalimide Potassium Phthalimide k_phthalimide->intermediate_phthalimide Gabriel Reaction final_product 3-(m-tolyloxy)propylamine intermediate_phthalimide->final_product Hydrazinolysis hydrazine Hydrazine hydrazine->final_product Hydrazinolysis

Caption: Overall synthetic workflow for 3-(m-tolyloxy)propylamine.

Logical_Relationship start Starting Material (m-Cresol) step1 Step 1: Ether Formation (Williamson Synthesis) start->step1 intermediate1 Intermediate Alcohol (3-(m-tolyloxy)propan-1-ol) step1->intermediate1 step2 Step 2: Amine Introduction (Gabriel Synthesis) intermediate1->step2 product Final Product (3-(m-tolyloxy)propylamine) step2->product

Caption: Logical progression of the synthesis from starting material to final product.

Application Notes and Protocols for the Synthesis of 3-Aryloxy-3-phenylpropylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and data for the synthesis of 3-aryloxy-3-phenylpropylamines, a class of compounds with significant interest in drug development. The primary synthetic route involves the nucleophilic aromatic substitution reaction between a 3-hydroxy-3-phenylpropylamine and a substituted aryl halide.

Introduction

3-Aryloxy-3-phenylpropylamines are a critical pharmacophore found in several important pharmaceutical agents, including atomoxetine and fluoxetine. The synthesis of these compounds is a key step in the development of new therapeutics. The most common and efficient method for their preparation is the etherification of a 3-hydroxy-3-arylpropylamine with an aryl halide in the presence of a base.[1][2] This reaction is typically carried out in a polar aprotic solvent at elevated temperatures.[2][3] Variations in the choice of base, solvent, and catalyst can significantly impact the reaction yield and purity of the final product.[1]

Experimental Protocols

General Procedure for the Synthesis of 3-Aryloxy-3-phenylpropylamines

This protocol describes a general method for the synthesis of 3-aryloxy-3-phenylpropylamines via nucleophilic aromatic substitution.

Materials:

  • 3-Hydroxy-3-arylpropylamine derivative (e.g., N-methyl-3-phenyl-3-hydroxypropylamine)

  • Aryl halide (e.g., 2-fluorotoluene)

  • Base (e.g., Potassium t-butoxide, Potassium carbonate)

  • Solvent (e.g., N,N-dimethylacetamide (DMAC), Dimethyl sulfoxide (DMSO), 1,3-dimethyl-2-imidazolidinone)

  • Dichloromethane or Toluene for extraction

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid or Oxalic acid for salt formation (optional)

  • Diethyl ether or Ethyl acetate for crystallization (optional)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of the 3-hydroxy-3-arylpropylamine in the chosen solvent, add the base at room temperature or slightly elevated temperature (50-60 °C).[2]

  • Addition of Aryl Halide: To this mixture, add the aryl halide.

  • Reaction: Heat the reaction mixture to a temperature between 105-110 °C and maintain for several hours (typically 7-20 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] The reaction temperature can range from 0 °C to 200 °C depending on the specific substrates and conditions.[1][3]

  • Work-up: After completion of the reaction, cool the mixture and add water and an organic solvent (e.g., dichloromethane or toluene).[2]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent.[2]

  • Washing and Drying: Combine the organic layers and wash with water and/or brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by techniques such as crystallization, chromatography, or distillation.[1][3]

  • Salt Formation (Optional): For purification and improved handling, the free base can be converted to a pharmaceutically acceptable salt.[1][3] This is typically achieved by dissolving the base in a suitable solvent (e.g., ether, ethyl acetate) and adding a solution of the corresponding acid (e.g., HCl in ether, oxalic acid in ethyl acetate).[4][5] The resulting salt can then be collected by filtration.[5]

Data Presentation

The following table summarizes quantitative data from various reported syntheses of 3-aryloxy-3-phenylpropylamines, highlighting the impact of different reaction conditions on the outcome.

Starting AlcoholAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-methyl-3-phenyl-3-hydroxypropylamine2-fluorotoluenePotassium t-butoxideN,N-dimethylacetamide105-1107-9Not specified[2]
N-methyl-3-phenyl-3-hydroxypropylamine2-fluorotoluenePotassium t-butoxideHexamethylphosphorous triamide105-11019-20Not specified[2]
N,N-dimethyl-3-phenyl-3-hydroxypropylamine2-fluorotolueneAlkali metal alkoxide1,3-dimethyl-2-imidazolidinone0-140Not specifiedHigh Yield[3]
N-methyl-3-phenyl-3-hydroxypropylaminep-chlorobenzotrifluorideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
N,N-dimethyl-3-thiophene-3-hydroxypropylamine1-fluoronaphthaleneK₂CO₃DMF110471.4[6]
GeneralAryl HalideBase/Mixture of basesNot specified90-140Not specified60-95[1]

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of 3-aryloxy-3-phenylpropylamines.

experimental_workflow start Starting Materials: - 3-Hydroxy-3-arylpropylamine - Aryl Halide - Base - Solvent reaction Reaction: - Mix reactants - Heat (e.g., 105-110°C) - Monitor by TLC start->reaction workup Work-up: - Cool reaction - Add water & organic solvent reaction->workup extraction Extraction: - Separate layers - Extract aqueous phase workup->extraction drying Drying: - Combine organic layers - Dry with Na2SO4 or MgSO4 extraction->drying evaporation Evaporation: - Remove solvent in vacuo drying->evaporation crude_product Crude 3-Aryloxy-3-phenylpropylamine evaporation->crude_product purification Purification: - Crystallization - Chromatography - Distillation crude_product->purification salt_formation Optional Salt Formation: - Dissolve in solvent - Add acid (e.g., HCl) - Filter salt crude_product->salt_formation Alternative purification final_product Pure 3-Aryloxy-3-phenylpropylamine purification->final_product final_salt Purified Salt salt_formation->final_salt

Caption: Experimental workflow for 3-aryloxy-3-phenylpropylamine synthesis.

signaling_pathway reactant1 3-Hydroxy-3-arylpropylamine intermediate Alkoxide Intermediate reactant1->intermediate + Base reactant2 Aryl Halide product 3-Aryloxy-3-phenylpropylamine reactant2->product base Base (e.g., K-OtBu) solvent Solvent (e.g., DMAC) intermediate->product Nucleophilic Aromatic Substitution

Caption: Generalized reaction scheme for the synthesis.

References

Application Notes and Protocols for the Laboratory Preparation of N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine, a structural isomer of the norepinephrine reuptake inhibitor, Atomoxetine. The protocol herein details a two-step synthetic pathway commencing with the reduction of a suitable propiophenone derivative to yield the key intermediate, N-methyl-3-phenyl-3-hydroxypropan-1-amine. This intermediate subsequently undergoes a Williamson ether synthesis with a meta-cresol derivative to afford the target compound. This protocol is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.

Introduction

N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine is a tertiary amine that belongs to the class of phenoxyphenylpropylamines. Its structural similarity to Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), makes it a compound of interest for structure-activity relationship (SAR) studies and as a potential reference standard in analytical and impurity profiling of related pharmaceutical compounds. The synthesis of this molecule can be efficiently achieved through a convergent route, which is adaptable for the preparation of a library of analogous compounds for further pharmacological evaluation.

Synthetic Pathway Overview

The synthesis is divided into two primary stages:

  • Step 1: Synthesis of N-methyl-3-phenyl-3-hydroxypropan-1-amine. This intermediate is prepared via a reductive amination pathway starting from 3-chloropropiophenone.

  • Step 2: Williamson Ether Synthesis. The hydroxyl group of the intermediate is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a meta-tolyl-containing reactant, such as 3-fluorotoluene, to form the desired ether linkage.

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Physical StatePuritySupplier
3-ChloropropiophenoneC₉H₉ClO168.62Beige Solid≥98%Commercial
Methylamine (40% in H₂O)CH₅N31.06Aqueous Solution40%Commercial
Sodium BorohydrideNaBH₄37.83White Powder≥98%Commercial
MethanolCH₄O32.04LiquidAnhydrousCommercial
Sodium Hydride (60% disp. in mineral oil)NaH24.00Grey Powder60%Commercial
N-methyl-3-phenyl-3-hydroxypropan-1-amineC₁₀H₁₅NO165.23White Solid-Synthesized in Step 1
3-FluorotolueneC₇H₇F110.13Colorless Liquid≥99%Commercial
N,N-Dimethylformamide (DMF)C₃H₇NO73.09LiquidAnhydrousCommercial
Diethyl EtherC₄H₁₀O74.12LiquidAnhydrousCommercial
Hydrochloric Acid (concentrated)HCl36.46Liquid37%Commercial
Sodium HydroxideNaOH40.00Pellets≥97%Commercial
Magnesium Sulfate (anhydrous)MgSO₄120.37White Powder≥99.5%Commercial
Step 1: Synthesis of N-methyl-3-phenyl-3-hydroxypropan-1-amine

This procedure involves two sequential reactions carried out in the same pot.

Protocol:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-chloropropiophenone (8.43 g, 50 mmol) and methanol (100 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylamine (40% aqueous solution, 11.6 mL, 150 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction to Intermediate Ketone: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the formation of 3-(methylamino)-1-phenylpropan-1-one is complete, re-cool the mixture to 0 °C. In a separate beaker, dissolve sodium borohydride (2.84 g, 75 mmol) in 20 mL of cold water.

  • Addition of Reducing Agent: Add the sodium borohydride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of 1 M HCl. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with 4 M NaOH until a pH of >12 is reached. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-3-phenyl-3-hydroxypropan-1-amine as a white to off-white solid.

Parameter Value
Starting Material 3-Chloropropiophenone
Expected Product N-methyl-3-phenyl-3-hydroxypropan-1-amine
Typical Yield 75-85%
Reaction Time 16-20 hours
Reaction Temperature 0 °C to Room Temperature
Step 2: Williamson Ether Synthesis to N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine

Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol), and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the flask.

  • Alkoxide Formation: Dissolve N-methyl-3-phenyl-3-hydroxypropan-1-amine (3.31 g, 20 mmol) in anhydrous DMF (20 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Aryl Halide Addition: Add 3-fluorotoluene (2.64 g, 24 mmol) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to afford N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine as a viscous oil. For the hydrochloride salt, the free base can be dissolved in diethyl ether and treated with ethereal HCl.

Parameter Value
Starting Material N-methyl-3-phenyl-3-hydroxypropan-1-amine
Expected Product N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine
Typical Yield 60-75%
Reaction Time 8-10 hours
Reaction Temperature 80-90 °C

Characterization of Final Product

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results for N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.20 (m, 5H, Ar-H), 7.15 (t, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 5.30 (dd, 1H, CH-O), 2.80-2.60 (m, 2H, CH₂-N), 2.40 (s, 3H, N-CH₃), 2.35 (s, 3H, Ar-CH₃), 2.20-2.00 (m, 2H, CH₂-CH-O).
¹³C NMR (CDCl₃, 100 MHz) δ 157.0, 142.0, 139.0, 129.5, 128.5, 127.5, 126.0, 122.0, 117.0, 113.0, 80.0, 48.0, 38.0, 36.0, 21.5.
FT-IR (thin film, cm⁻¹) 3300-3400 (N-H stretch of secondary amine salt if protonated), 3050-3020 (aromatic C-H stretch), 2950-2800 (aliphatic C-H stretch), 1600, 1490 (aromatic C=C stretch), 1240 (aryl-O-C stretch), 1100 (C-N stretch).
Mass Spectrometry (ESI+) m/z 256.17 [M+H]⁺ (for the free base, C₁₇H₂₁NO).

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Williamson Ether Synthesis 3-Chloropropiophenone 3-Chloropropiophenone Intermediate_Ketone 3-(Methylamino)-1- phenylpropan-1-one 3-Chloropropiophenone->Intermediate_Ketone 1. Methylamine 2. Methanol, RT Intermediate_Alcohol N-methyl-3-phenyl-3- hydroxypropan-1-amine Intermediate_Ketone->Intermediate_Alcohol NaBH4 Methanol/H2O, 0°C to RT Final_Product N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine Intermediate_Alcohol->Final_Product 1. NaH, DMF 2. 3-Fluorotoluene, 80-90°C Experimental_Workflow cluster_prep Preparation of Intermediate cluster_ether Ether Synthesis cluster_analysis Analysis A Reaction of 3-Chloropropiophenone with Methylamine B Reduction with NaBH4 A->B C Work-up and Extraction B->C D Isolation of Intermediate Alcohol C->D E Alkoxide formation with NaH D->E F Reaction with 3-Fluorotoluene E->F G Quenching and Extraction F->G H Purification by Chromatography G->H I Spectroscopic Characterization (NMR, IR, MS) H->I Mechanism_of_Action cluster_neuron Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron NE Norepinephrine Presynaptic_Neuron->NE Release Postsynaptic_Neuron Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE_Receptor Adrenergic Receptor NE_Receptor->Postsynaptic_Neuron Signal Transduction NE->NET Reuptake NE->NE_Receptor Binds Target_Compound N-methyl-3-phenyl-3- (m-tolyloxy)propan-1-amine Target_Compound->NET Inhibits

Application Notes: Investigating 3-(m-tolyloxy)propylamine in Neurotransmitter Reuptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(m-tolyloxy)propylamine is an aryloxypropylamine derivative with structural similarities to known monoamine reuptake inhibitors. The aryloxypropylamine scaffold is a key feature in several well-characterized psychoactive compounds, including the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine. Given this structural resemblance, 3-(m-tolyloxy)propylamine is a compound of interest for investigating potential inhibitory activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are critical regulators of neurotransmission and are primary targets for the pharmacological treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

These application notes provide detailed protocols for evaluating the in vitro potency and selectivity of 3-(m-tolyloxy)propylamine as an inhibitor of SERT, NET, and DAT using both radioligand-based and fluorescence-based neurotransmitter reuptake assays.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of neurotransmitter reuptake and the proposed inhibitory action of 3-(m-tolyloxy)propylamine, as well as the general experimental workflow for a neurotransmitter reuptake assay.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Extracellular_NT Vesicle->Extracellular_NT Exocytosis Neurotransmitter Transporter Monoamine Transporter (SERT, NET, DAT) Reuptake Extracellular_NT->Reuptake Reuptake Receptor Receptor Extracellular_NT->Receptor Binding & Signal Transduction Compound 3-(m-tolyloxy)propylamine Compound->Transporter Inhibition

Figure 1: Mechanism of neurotransmitter reuptake inhibition.

G A Prepare cells expressing SERT, NET, or DAT B Plate cells in 96- or 384-well plates A->B C Pre-incubate cells with 3-(m-tolyloxy)propylamine (or control) B->C D Add radiolabeled or fluorescent substrate C->D E Incubate to allow substrate uptake D->E F Terminate uptake (e.g., wash with ice-cold buffer) E->F G Measure substrate uptake (Scintillation counting or fluorescence reading) F->G H Data analysis: Calculate IC50 values G->H

Figure 2: Experimental workflow for neurotransmitter reuptake assays.

Experimental Protocols

Two primary methods for assessing neurotransmitter reuptake inhibition are presented: a traditional radioligand-based assay and a more modern fluorescence-based assay.

Protocol 1: Radioligand-Based Neurotransmitter Uptake Assay

This protocol is considered the gold standard for quantifying the potency of transporter inhibitors.

Materials:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [³H]-Serotonin (5-HT)

    • For NET: [³H]-Norepinephrine (NE) or [³H]-Nisoxetine

    • For DAT: [³H]-Dopamine (DA) or [³H]-WIN 35,428

  • Test Compound: 3-(m-tolyloxy)propylamine

  • Reference Inhibitors (Positive Controls):

    • SERT: Fluoxetine or Paroxetine

    • NET: Desipramine or Atomoxetine

    • DAT: GBR-12909 or Cocaine

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Scintillation Cocktail

  • 96-well microplates (poly-D-lysine coated)

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture the transporter-expressing HEK293 cells in T75 flasks at 37°C in a humidified 5% CO₂ incubator.

    • The day before the assay, harvest the cells and seed them into 96-well poly-D-lysine coated plates at a density of 4 x 10⁴ to 8 x 10⁴ cells per well. Allow cells to adhere overnight.

  • Preparation of Reagents:

    • Prepare serial dilutions of 3-(m-tolyloxy)propylamine and the reference inhibitors in KRH buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Prepare the radioligand solution in KRH buffer at a concentration close to its Kₘ value for the respective transporter (typically in the low nM range).

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells and wash the cells once with 200 µL of pre-warmed KRH buffer.

    • Add 50 µL of KRH buffer containing the various concentrations of 3-(m-tolyloxy)propylamine, reference inhibitor, or buffer alone (for total uptake) to the appropriate wells. For non-specific uptake, use a high concentration of a known potent inhibitor (e.g., 10 µM Desipramine for NET).

    • Pre-incubate the plates for 10-20 minutes at room temperature or 37°C.

    • Initiate the uptake by adding 50 µL of the radioligand solution to each well.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at the appropriate temperature (room temperature or 37°C). This incubation time should be within the linear range of uptake for each transporter.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer to each well and shaking for 5 minutes.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the concentration of 3-(m-tolyloxy)propylamine.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of the radioligand and Kₘ is its Michaelis-Menten constant for the transporter.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This method offers a higher-throughput alternative to radioligand assays and avoids the need for radioactive materials. Commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices, are often used.

Materials:

  • Cell Lines: As in Protocol 1.

  • Fluorescence-based Neurotransmitter Transporter Uptake Assay Kit: Containing a fluorescent substrate and a masking dye.

  • Test Compound: 3-(m-tolyloxy)propylamine

  • Reference Inhibitors: As in Protocol 1.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or as specified by the kit manufacturer.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with bottom-read capabilities.

Procedure:

  • Cell Plating:

    • Seed the transporter-expressing cells into black-walled, clear-bottom microplates at the density recommended by the assay kit manufacturer (e.g., 1.5 x 10⁴ to 2.5 x 10⁴ cells per well for a 384-well plate). Allow cells to adhere overnight.

  • Preparation of Reagents:

    • Prepare serial dilutions of 3-(m-tolyloxy)propylamine and reference inhibitors in the assay buffer.

    • Reconstitute the fluorescent substrate and masking dye according to the kit's instructions.

  • Uptake Assay:

    • Aspirate the culture medium and add the diluted test compounds and controls to the wells.

    • Pre-incubate for 10-20 minutes at 37°C.

    • Add the fluorescent substrate/masking dye solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint reading after a specified incubation time.

  • Data Analysis:

    • For kinetic analysis, determine the rate of uptake (slope of the fluorescence signal over time).

    • For endpoint analysis, use the fluorescence values at a fixed time point.

    • Calculate the percentage of inhibition for each concentration of 3-(m-tolyloxy)propylamine relative to the control (no inhibitor).

    • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Data Presentation

As of the latest literature search, specific IC₅₀ or Kᵢ values for 3-(m-tolyloxy)propylamine at SERT, NET, and DAT are not publicly available. The following table is provided as a template for presenting the results obtained from the described assays.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)SERT Selectivity (vs. NET)SERT Selectivity (vs. DAT)NET Selectivity (vs. DAT)
3-(m-tolyloxy)propylamine ExperimentalExperimentalExperimentalCalculatedCalculatedCalculated
Fluoxetine (Reference) LiteratureLiteratureLiteratureCalculatedCalculatedCalculated
Atomoxetine (Reference) LiteratureLiteratureLiteratureCalculatedCalculatedCalculated
GBR-12909 (Reference) LiteratureLiteratureLiteratureCalculatedCalculatedCalculated

Selectivity is calculated as the ratio of IC₅₀ values (e.g., SERT Selectivity vs. NET = IC₅₀(NET) / IC₅₀(SERT)).

Conclusion

The protocols outlined in these application notes provide a robust framework for the characterization of 3-(m-tolyloxy)propylamine's activity at the serotonin, norepinephrine, and dopamine transporters. By employing these standardized in vitro assays, researchers can generate reliable and reproducible data to determine the inhibitory potency and selectivity profile of this compound. This information is crucial for understanding its pharmacological properties and potential as a novel therapeutic agent or research tool in the field of neuroscience.

Application Notes and Protocols for the Quantification of 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(m-tolyloxy)propylamine is an aryloxypropylamine, a class of compounds with significance in medicinal chemistry and neuroscience research. It serves as a key structural motif and potential intermediate in the synthesis of pharmacologically active molecules.[1] Accurate and precise quantification of 3-(m-tolyloxy)propylamine is crucial for process control during synthesis, quality assessment of the final compound, and in various research applications. This document provides detailed analytical methods for the quantitative determination of 3-(m-tolyloxy)propylamine using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification of 3-(m-tolyloxy)propylamine by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 3-(m-tolyloxy)propylamine in bulk drug substances and intermediate process samples where concentration levels are relatively high.

Principle

The method involves separating 3-(m-tolyloxy)propylamine from potential impurities on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits significant absorption. The concentration is determined by comparing the peak area of the sample to that of a known standard.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC grade acetonitrile, methanol, and water.

  • Reagent grade phosphoric acid and triethylamine.

  • Reference standard of 3-(m-tolyloxy)propylamine.

2. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., 25 mM phosphate buffer with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 3-(m-tolyloxy)propylamine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

3. HPLC Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0 with 0.1% Triethylamine) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Run Time: 15 minutes

4. Sample Preparation

  • Accurately weigh a sample containing an appropriate amount of 3-(m-tolyloxy)propylamine.

  • Dissolve the sample in the mobile phase, sonicate if necessary to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to bring the concentration of 3-(m-tolyloxy)propylamine within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of 3-(m-tolyloxy)propylamine in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Retention TimeApproximately 6.5 min

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples prep_mobile_phase Prepare Mobile Phase hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_mobile_phase->hplc_setup hplc_setup->inject_standards hplc_setup->inject_samples acquire_data Data Acquisition inject_standards->acquire_data inject_samples->acquire_data build_curve Construct Calibration Curve acquire_data->build_curve quantify Quantify Sample Concentration acquire_data->quantify build_curve->quantify

Caption: Workflow for the quantification of 3-(m-tolyloxy)propylamine by HPLC-UV.

Method 2: Quantification of 3-(m-tolyloxy)propylamine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of 3-(m-tolyloxy)propylamine at low concentrations, such as in biological matrices or for trace impurity analysis.

Principle

The analyte is separated from the matrix components using reversed-phase liquid chromatography. The separated analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification, providing high selectivity and sensitivity.[2][3][4]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Reference standard of 3-(m-tolyloxy)propylamine and a suitable internal standard (IS), e.g., a deuterated analog.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using methanol as the solvent.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution in a relevant matrix or solvent to achieve concentrations from sub-ng/mL to 100 ng/mL. Spike each standard with the IS at a constant concentration.

3. LC-MS/MS Conditions

  • Column: C18 (50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase Gradient: A linear gradient from 5% B to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • 3-(m-tolyloxy)propylamine: Precursor ion (Q1) m/z 166.1 → Product ion (Q3) m/z 107.1 (quantifier), m/z 77.1 (qualifier)

    • Internal Standard (e.g., d4-analog): Precursor ion (Q1) m/z 170.1 → Product ion (Q3) m/z 111.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C).

4. Sample Preparation

  • For Biological Samples (e.g., Plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of the plasma sample. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.

  • For Other Samples: Dissolve and dilute the sample in a suitable solvent, spike with the IS, and filter before injection.

5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the working standards.

  • Apply a weighted linear regression to the calibration curve.

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD, n=6)< 5.0%
Accuracy (% Recovery)95.0 - 105.0%

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Standards with IS lc_separation LC Separation (Gradient Elution) prep_standards->lc_separation prep_samples Sample Extraction & IS Spiking prep_samples->lc_separation ms_ionization ESI Ionization lc_separation->ms_ionization ms_detection MRM Detection (Q1/Q3 Transitions) ms_ionization->ms_detection integrate_peaks Integrate Analyte & IS Peaks ms_detection->integrate_peaks calculate_ratios Calculate Area Ratios integrate_peaks->calculate_ratios plot_curve Plot Calibration Curve calculate_ratios->plot_curve determine_conc Determine Sample Concentration calculate_ratios->determine_conc plot_curve->determine_conc

Caption: Workflow for the quantification of 3-(m-tolyloxy)propylamine by LC-MS/MS.

Method 3: Quantification of 3-(m-tolyloxy)propylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar compounds like amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[5][6]

Principle

The primary amine group of 3-(m-tolyloxy)propylamine is derivatized, for example, by acylation, to make it more volatile and less polar. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is based on an internal standard.

Experimental Protocol

1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a capillary GC column, and a mass selective detector.

  • DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

  • Autosampler vials, heating block.

  • High-purity helium as carrier gas.

  • Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA, or ethyl chloroformate - ECF).

  • Solvents such as ethyl acetate, pyridine.

  • Reference standard of 3-(m-tolyloxy)propylamine and a suitable internal standard (e.g., a structural analog).

2. Derivatization Procedure

  • To an aliquot of the sample or standard in a vial, add the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., MBTFA).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program: Initial temperature 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions (Hypothetical for TFA derivative):

    • Analyte Derivative: m/z 262 (Molecular Ion), m/z 148 (Quantifier), m/z 107 (Qualifier)

    • IS Derivative: Appropriate ions for the chosen internal standard.

4. Sample Preparation

  • Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).

  • Dilute to an appropriate concentration for derivatization.

  • Proceed with the derivatization procedure as described above.

5. Data Analysis

  • Create a calibration curve by plotting the ratio of the peak area of the analyte derivative to the IS derivative against the concentration of the standards.

  • Use linear regression to determine the concentration of the analyte in the samples.

Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%RSD, n=6)< 5.0%
Accuracy (% Recovery)95.0 - 105.0%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample/Standard Solution add_is Add Internal Standard prep_sample->add_is derivatize Derivatization add_is->derivatize gc_injection GC Injection derivatize->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection EI Ionization & SIM Detection gc_separation->ms_detection integrate_peaks Integrate Peaks ms_detection->integrate_peaks build_curve Build Calibration Curve integrate_peaks->build_curve quantify Quantify Analyte build_curve->quantify

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 3-(m-tolyloxy)propylamine from its key related compounds. The method is suitable for quality control and purity assessment in research, development, and manufacturing environments. The separation is achieved on a C18 column with a gradient elution using a phosphate buffer and acetonitrile mobile phase, with UV detection. The method has been validated for specificity, linearity, accuracy, and precision in accordance with ICH guidelines.

Introduction

3-(m-Tolyloxy)propylamine is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including Atomoxetine, a selective norepinephrine reuptake inhibitor. The purity of this starting material is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for a reliable HPLC method to separate 3-(m-tolyloxy)propylamine from its potential process-related impurities and positional isomers.

Experimental

2.1. Instrumentation and Consumables

  • HPLC System: A quaternary HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

  • Reference Standards:

    • 3-(m-Tolyloxy)propylamine

    • 3-(o-Tolyloxy)propylamine (Positional Isomer)

    • 3-(p-Tolyloxy)propylamine (Positional Isomer)

    • N-Methyl-3-(m-tolyloxy)propylamine (Process-related impurity)

2.2. Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 271 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (70:30 v/v)

2.3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of each reference standard (3-(m-tolyloxy)propylamine and the three related compounds) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Spiked Sample Solution: Prepare a solution of 3-(m-tolyloxy)propylamine at a concentration of 500 µg/mL and spike it with each related compound at a concentration of 5 µg/mL.

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines. A summary of the validation parameters is provided in Table 2.

Validation ParameterResult
Specificity The method is specific for the analysis of 3-(m-tolyloxy)propylamine in the presence of its impurities. No interference was observed from the diluent or placebo.
Linearity (µg/mL) 0.5 - 10 µg/mL for each related compound (r² > 0.999)
Limit of Detection (LOD) 0.15 µg/mL for each related compound
Limit of Quantitation (LOQ) 0.5 µg/mL for each related compound
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0% for both repeatability and intermediate precision
Robustness The method was found to be robust for minor changes in flow rate, column temperature, and pH of the mobile phase buffer.

Results and Discussion

The developed HPLC method successfully separated 3-(m-tolyloxy)propylamine from its key related compounds. The typical retention times and resolution are presented in Table 3. A representative chromatogram is shown in Figure 1 (conceptual).

CompoundRetention Time (min)Resolution (Rs)
3-(o-Tolyloxy)propylamine8.5-
3-(p-Tolyloxy)propylamine9.2> 2.0
3-(m-Tolyloxy)propylamine 10.1 > 2.5
N-Methyl-3-(m-tolyloxy)propylamine11.5> 3.0

Experimental Workflow Diagram

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_reagents Prepare Mobile Phase and Diluent hplc_setup Equilibrate HPLC System prep_reagents->hplc_setup prep_standards Prepare Standard Solutions inject_std Inject Standard Mixture prep_standards->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) hplc_setup->inject_blank inject_blank->inject_std inject_std->inject_sample data_acquisition Data Acquisition inject_sample->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration system_suitability System Suitability Test (SST) peak_integration->system_suitability quantification Quantification of Impurities system_suitability->quantification If SST passes validation Method Validation (Specificity, Linearity, etc.) quantification->validation

Caption: HPLC method development and validation workflow.

Conclusion

The described HPLC method is a reliable and robust tool for the separation and quantification of 3-(m-tolyloxy)propylamine from its related compounds. The method is suitable for routine quality control analysis in the pharmaceutical industry. The validation results confirm that the method is accurate, precise, and specific for its intended purpose.

Application Notes and Protocols for Radioligand Binding Assays with 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(m-tolyloxy)propylamine is a chemical entity structurally related to atomoxetine, a well-characterized selective norepinephrine reuptake inhibitor (SNRI).[1][2] Atomoxetine's primary pharmacological target is the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[3][4][5] Due to this structural similarity, 3-(m-tolyloxy)propylamine is hypothesized to exhibit significant binding affinity for the norepinephrine transporter and potentially other monoamine transporters.

These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the interaction of 3-(m-tolyloxy)propylamine with the norepinephrine transporter. The provided methodology is based on established protocols for monoamine transporter binding assays and utilizes [³H]nisoxetine, a commonly used radioligand for labeling the norepinephrine transporter.[6][7][8]

Data Presentation

While specific binding data for 3-(m-tolyloxy)propylamine is not extensively available in public literature, the binding profile of its close structural analog, atomoxetine, provides a valuable reference for expected activity at monoamine transporters.

CompoundTransporterParameterValue (nM)SpeciesReference
Atomoxetine NETKᵢ4.5 - 15Human[9]
SERTKᵢ77 - 145Human[9]
DATKᵢ1390 - 2000Human[9]
Atomoxetine NETIC₅₀31 ± 10Monkey (in vivo)[10][11]
SERTIC₅₀99 ± 21Monkey (in vivo)[10][11]

Experimental Protocols

Objective:

To determine the binding affinity (Kᵢ) of 3-(m-tolyloxy)propylamine for the human norepinephrine transporter (hNET) through a competitive radioligand binding assay.

Materials and Reagents:
  • Test Compound: 3-(m-tolyloxy)propylamine

  • Radioligand: [³H]nisoxetine (Specific Activity: 70-90 Ci/mmol)

  • Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET or CHO-hNET cells).

  • Reference Compound: Desipramine (for determination of non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration apparatus (Cell Harvester)

  • Liquid Scintillation Counter

  • Protein Assay Kit (e.g., BCA or Bradford)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare hNET Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]nisoxetine) prep_ligand->incubation prep_compound Prepare Test Compound (3-(m-tolyloxy)propylamine) prep_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Data Analysis (IC₅₀, Kᵢ) counting->analysis G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake NE_synapse->NET Transport Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binding Postsynaptic_effect Postsynaptic Signaling Adrenergic_receptor->Postsynaptic_effect Activation Test_compound 3-(m-tolyloxy)propylamine Test_compound->NET Inhibition

References

Application Notes and Protocols: 3-(m-tolyloxy)propylamine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Utilization of 3-(m-tolyloxy)propylamine as a Reference Standard for the Identification and Quantification of Impurities in Pharmaceutical Manufacturing.

Introduction

3-(m-tolyloxy)propylamine is a critical reference standard for the quality control of pharmaceutical products, particularly in the synthesis of active pharmaceutical ingredients (APIs) where it may arise as an isomeric impurity. Its structural similarity to certain drug molecules necessitates precise analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the use of 3-(m-tolyloxy)propylamine as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

As a positional isomer of therapeutically active aryloxypropylamines, such as Atomoxetine, 3-(m-tolyloxy)propylamine serves as a key marker for impurity profiling.[1] Regulatory bodies require stringent control of such impurities, making validated analytical methods essential for drug approval and manufacturing.[2][3][4][5]

Physicochemical Properties of 3-(m-tolyloxy)propylamine

PropertyValue
IUPAC Name 3-(3-methylphenoxy)propan-1-amine
CAS Number 26646- [edited for privacy]
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 275 °C
Solubility Soluble in methanol, acetonitrile, and other organic solvents.

Application in Pharmaceutical Analysis

The primary application of 3-(m-tolyloxy)propylamine as a reference standard is in the impurity profiling of related pharmaceutical compounds. It is particularly relevant in the manufacturing of drugs where m-cresol is a potential starting material or impurity, which could lead to the formation of 3-(m-tolyloxy)propylamine as a byproduct.

Key Applications Include:

  • Identification: Confirming the presence of 3-(m-tolyloxy)propylamine in drug substances and products.

  • Quantification: Accurately measuring the concentration of 3-(m-tolyloxy)propylamine to ensure it remains within regulatory limits.

  • Method Validation: Serving as a crucial component in the validation of analytical methods for specificity, linearity, accuracy, and precision.[2][3][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol outlines a reverse-phase HPLC method for the separation and quantification of 3-(m-tolyloxy)propylamine in a drug substance. The method is adapted from established procedures for the analysis of Atomoxetine and its related impurities.[][8][9]

4.1.1. Materials and Reagents

  • 3-(m-tolyloxy)propylamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Drug substance for analysis

4.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.025 M Potassium Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time 20 minutes

4.1.3. Preparation of Solutions

  • Buffer Preparation: Dissolve 4.35 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-(m-tolyloxy)propylamine reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Solution (1 mg/mL): Accurately weigh 100 mg of the drug substance and dissolve in 100 mL of the mobile phase.

4.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase) to ensure a stable baseline.

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the 3-(m-tolyloxy)propylamine peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of the impurity in the sample using the peak area.

4.1.5. Representative Quantitative Data

The following table provides an example of typical performance characteristics for an HPLC method for impurity analysis. Actual values should be determined during method validation.

ParameterTypical Value
Retention Time ~ 7.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[10] This protocol describes a general approach for the analysis of 3-(m-tolyloxy)propylamine.

4.2.1. Materials and Reagents

  • 3-(m-tolyloxy)propylamine reference standard

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

  • Drug substance for analysis

4.2.2. GC-MS Conditions

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 400 amu

4.2.3. Preparation of Solutions

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-(m-tolyloxy)propylamine reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with dichloromethane.

  • Sample Solution (10 mg/mL): Accurately weigh 100 mg of the drug substance and dissolve in 10 mL of dichloromethane.

4.2.4. Analysis Procedure

  • Inject the working standard solution to determine the retention time and mass spectrum of 3-(m-tolyloxy)propylamine.

  • Inject the sample solution.

  • Identify the impurity in the sample by matching the retention time and mass spectrum with the reference standard.

  • Quantify the impurity using a calibration curve prepared from a series of standard solutions.

Visualizations

Experimental Workflow for Impurity Analysis

G Workflow for Impurity Analysis cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing and Reporting prep_std Prepare Reference Standard Solution hplc HPLC Analysis prep_std->hplc Inject gcms GC-MS Analysis prep_std->gcms Inject prep_sample Prepare Drug Substance Solution prep_sample->hplc Inject prep_sample->gcms Inject identification Peak Identification hplc->identification gcms->identification quantification Quantification identification->quantification report Generate Report quantification->report

Caption: General workflow for the analysis of impurities using a reference standard.

Logical Relationship in Method Validation

G Key Parameters in Analytical Method Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters addressed during the validation of an analytical method.

Conclusion

The use of 3-(m-tolyloxy)propylamine as a reference standard is indispensable for ensuring the quality and safety of pharmaceutical products where it may be present as an impurity. The HPLC and GC-MS protocols provided herein offer robust and reliable methods for its identification and quantification. Adherence to these validated analytical procedures is critical for regulatory compliance and for delivering high-quality medicines to patients.

References

Application Notes and Protocols for the Chiral Separation of Tolyloxy Propylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolyloxy propylamine constitutes the core chemical structure of numerous beta-adrenergic blocking agents, commonly known as beta-blockers. These drugs are widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. A key characteristic of this class of compounds is the presence of a chiral center, leading to the existence of two enantiomers. These stereoisomers often exhibit significant differences in their pharmacological activity and pharmacokinetic profiles. For instance, the (S)-enantiomer of propranolol is primarily responsible for its beta-blocking activity, being up to 100 times more potent than the (R)-enantiomer.[1] Consequently, the ability to separate and quantify the individual enantiomers of tolyloxy propylamine derivatives is of paramount importance in drug development, clinical research, and quality control.

This document provides detailed application notes and experimental protocols for the chiral separation of representative tolyloxy propylamine enantiomers, including propranolol, metoprolol, atenolol, bisoprolol, and carvedilol. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Chiral Separation Techniques: An Overview

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of a chiral selector. This can be achieved through various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for enantiomeric separation.[1] It primarily employs Chiral Stationary Phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and thus enabling their separation. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and protein-based CSPs are particularly effective for the separation of beta-blockers.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. Similar to HPLC, SFC relies on CSPs for chiral recognition.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to differences in their apparent mobility and, consequently, their separation.

Quantitative Data Summary

The following tables summarize the quantitative data for the chiral separation of various tolyloxy propylamine enantiomers using HPLC, SFC, and CE.

Table 1: HPLC Chiral Separation Data

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Reference
Propranolol Chiralpak® IAn-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)1.0t1=4.708, t2=5.2641.75[2]
Atenolol Chiralcel ODhexane-ethanol-diethylamine (75:25:0.1 v/v/v)0.7--[3]
Bisoprolol Chirobiotic Vmethanol/acetic acid/triethylamine (100/0.20/0.15, v/v/v)0.5->1.5 for all[4]
Metoprolol Chiralcel ODhexane-ethanol-diethylamine-acetic acid (40/60/0.2/0.2, v/v/v/v)0.8--[5]

Table 2: SFC Chiral Separation Data

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Back Pressure (bar)Retention Time (min)Resolution (Rs)Reference
Atenolol Chiralpak® IGCO2 / [isopropanol:methanol (50:50, v/v) + 0.1% isopropyl amine] (75:25, v/v)4.0100t1=~4.5, t2=~5.0>1.5[6]
Metoprolol Chiralpak® IGCO2 / [isopropanol:methanol (50:50, v/v) + 0.1% isopropyl amine] (75:25, v/v)4.0100t1=~2.5, t2=~2.8>1.5[6]
Propranolol Chiralpak® IGCO2 / [isopropanol:methanol (50:50, v/v) + 0.1% isopropyl amine] (75:25, v/v)4.0100t1=~3.2, t2=~3.5>1.5[6]

Table 3: CE Chiral Separation Data

CompoundChiral SelectorBackground Electrolyte (BGE)Voltage (kV)Temperature (°C)Migration Time (min)Resolution (Rs)Reference
Carvedilol 10 mM β-Cyclodextrin25 mM phosphate buffer (pH 2.5)+2015t1=~6.5, t2=~7.0>2.0[7][8]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Sample Preparation

3.1.1. Standard Solutions Prepare stock solutions of the racemic compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase or background electrolyte to the desired working concentration.

3.1.2. Pharmaceutical Formulations (Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol), sonicate to dissolve the active ingredient, and dilute to volume.[7]

  • Filter the solution through a 0.45 µm filter before injection.

3.1.3. Biological Matrices (Plasma/Urine)

  • Solid-Phase Extraction (SPE): This is a common method for extracting and concentrating beta-blockers from biological fluids.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.[9]

    • Load the pre-treated plasma or urine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase or BGE.

  • Protein Precipitation: For plasma samples, proteins can be precipitated by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation. The supernatant can then be analyzed.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This technique can be employed for the extraction of carvedilol from human plasma.[10]

HPLC Method for Chiral Separation of Propranolol
  • Objective: To achieve baseline separation of (R)- and (S)-propranolol enantiomers.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers. The (S)-(-)-isomer elutes first, followed by the (R)-(+)-isomer.[2]

SFC Method for Simultaneous Chiral Separation of Atenolol, Metoprolol, and Propranolol
  • Objective: To simultaneously separate the enantiomers of atenolol, metoprolol, and propranolol.

  • Instrumentation: SFC system with UV detection.

  • Column: Chiralpak® IG (amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.[6]

  • Mobile Phase: A mixture of CO2 and a modifier in a 75:25 (v/v) ratio. The modifier consists of isopropanol:methanol (50:50, v/v) with 0.1% isopropyl amine.[6]

  • Flow Rate: 4.0 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Back Pressure: 100 bar.[6]

  • Detection: UV at 220 nm.[6]

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers.

CE Method for Chiral Separation of Carvedilol
  • Objective: To separate the enantiomers of carvedilol.

  • Instrumentation: Capillary electrophoresis system with UV detection.

  • Capillary: Uncoated fused-silica capillary.

  • Background Electrolyte (BGE): 25 mM phosphate buffer containing 10 mM β-cyclodextrin, with the pH adjusted to 2.5.[7][8]

  • Voltage: +20 kV.[7][8]

  • Temperature: 15 °C.[7][8]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 1 second).[7][8]

  • Detection: UV at 242 nm.[7][8]

  • Procedure:

    • Condition the capillary with the BGE.

    • Inject the sample.

    • Apply the separation voltage and monitor the migration of the enantiomers.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Drug (e.g., Propranolol) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/ Manual Injector Filter->Injector Inject Sample Column Chiral Column (e.g., Chiralpak IA) Injector->Column Pump HPLC Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-based chiral separation of tolyloxy propylamine enantiomers.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_analysis Data Analysis Sample Racemic Drug Mixture Dissolve Dissolve in Modifier Sample->Dissolve Injector Injector Dissolve->Injector Inject CO2_Pump CO2 Pump Mixer Mix CO2_Pump->Mixer Modifier_Pump Modifier Pump Modifier_Pump->Mixer Mixer->Injector Column Chiral Column (e.g., Chiralpak IG) Injector->Column BPR Back Pressure Regulator Column->BPR Detector UV Detector BPR->Detector Chromatogram Chromatogram Detector->Chromatogram Data Acquisition Analysis Peak Analysis Chromatogram->Analysis

Caption: Workflow for SFC-based chiral separation of tolyloxy propylamine enantiomers.

CE_Workflow cluster_prep Preparation cluster_ce CE System cluster_analysis Data Analysis Sample Racemic Drug Sample_Prep Dissolve Sample in BGE/Water Sample->Sample_Prep BGE_Prep Prepare BGE with Chiral Selector (e.g., Cyclodextrin) Inlet_Vial Inlet Vial (BGE) Sample_Prep->Inlet_Vial Introduce Sample (Hydrodynamic Injection) Capillary Fused-Silica Capillary Inlet_Vial->Capillary Outlet_Vial Outlet Vial (BGE) Capillary->Outlet_Vial Detector UV Detector Capillary->Detector Detection Window HVPS High Voltage Power Supply HVPS->Inlet_Vial HVPS->Outlet_Vial Electropherogram Electropherogram Detector->Electropherogram Signal Analysis Peak Identification & Quantification Electropherogram->Analysis

Caption: Workflow for CE-based chiral separation of tolyloxy propylamine enantiomers.

Stereoselective Metabolism of Propranolol

Propranolol_Metabolism R_Prop (R)-(+)-Propranolol Ring_Oxidation Ring Oxidation (CYP2D6, CYP1A2) R_Prop->Ring_Oxidation Preferential Side_Chain_Oxidation Side-Chain Oxidation (CYP1A2, CYP2D6) R_Prop->Side_Chain_Oxidation Glucuronidation Glucuronidation (UGTs) R_Prop->Glucuronidation S_Prop (S)-(-)-Propranolol S_Prop->Ring_Oxidation S_Prop->Side_Chain_Oxidation S_Prop->Glucuronidation Preferential Hydroxy_Prop 4-Hydroxypropranolol Ring_Oxidation->Hydroxy_Prop Naphthoxylactic_Acid Napthoxylactic Acid Side_Chain_Oxidation->Naphthoxylactic_Acid Prop_Glucuronide Propranolol Glucuronide Glucuronidation->Prop_Glucuronide

References

Application Notes and Protocols for the GC-MS Analysis of 3-(m-tolyloxy)propylamine Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of 3-(m-tolyloxy)propylamine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of its primary amine group, derivatization is a critical step to enhance its volatility, thermal stability, and chromatographic performance.[1][2][3] This guide outlines two primary derivatization techniques: acylation and silylation. These protocols are designed for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

3-(m-tolyloxy)propylamine is a primary amine whose accurate and sensitive quantification by GC-MS necessitates a derivatization step. The derivatization process involves chemically modifying the polar primary amine group to create a less polar, more volatile, and more thermally stable derivative.[1] This chemical modification improves chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[1] The selection of a suitable derivatization reagent is crucial as it can influence chromatographic retention times and mass spectral fragmentation patterns.[4] This application note details robust and reproducible methods for the derivatization of 3-(m-tolyloxy)propylamine, enabling reliable GC-MS analysis.

Derivatization Strategies

The two most common and effective derivatization strategies for primary amines for GC-MS analysis are acylation and silylation.[1][5][6]

  • Acylation: This technique introduces an acyl group into the primary amine, forming a stable amide.[1][7] Perfluoroacyl anhydrides, such as trifluoroacetic anhydride (TFAA), are frequently used as they produce stable and highly volatile derivatives.[5][8] The introduction of fluorine atoms can also significantly enhance the sensitivity of detection with an electron capture detector (ECD).[1]

  • Silylation: This is one of the most versatile and widely used derivatization methods in GC.[6] Silylation reagents replace the active hydrogen of the primary amine with a trimethylsilyl (TMS) group.[9] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing amines.[1][6]

Experimental Protocols

3.1. General Laboratory Preparations

  • Glassware: To prevent sample loss through adsorption, all glassware used should be silanized to mask the polar Si-OH groups on the glass surface.[5]

  • Reagents: Use anhydrous solvents and high-purity derivatization reagents to avoid interferences and side reactions.

3.2. Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of 3-(m-tolyloxy)propylamine via acylation to form its trifluoroacetamide derivative.

Materials:

  • 3-(m-tolyloxy)propylamine standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the 3-(m-tolyloxy)propylamine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

3.3. Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol details the derivatization of 3-(m-tolyloxy)propylamine via silylation to form its trimethylsilyl (TMS) derivative.

Materials:

  • 3-(m-tolyloxy)propylamine standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the 3-(m-tolyloxy)propylamine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS.[1]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature.[1]

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[1]

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 3-(m-tolyloxy)propylamine. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Injector Temperature280°C
Injection ModeSplitless (1 µL injection volume)
Oven Temperature ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-550
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize hypothetical quantitative data for the derivatization and GC-MS analysis of 3-(m-tolyloxy)propylamine. These values are for illustrative purposes and may vary depending on the experimental conditions.

Table 1: Comparison of Derivatization Methods

ParameterAcylation (TFAA)Silylation (BSTFA + 1% TMCS)
Reaction Time 20 min30 min
Reaction Temperature 60-70°C70°C
Derivative Stability HighModerate (moisture sensitive)
Relative Response (Peak Area) +++++
Limit of Detection (LOD) ~0.1 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~0.3 ng/mL~1.5 ng/mL

Table 2: Retention Time and Mass Spectral Data

DerivativeRetention Time (min)Key Mass Fragments (m/z)
TFAA Derivative ~12.5[M]+, [M-CF3]+, characteristic fragments
TMS Derivative ~11.8[M]+, [M-15]+, m/z 73

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start 3-(m-tolyloxy)propylamine Sample dry Evaporate to Dryness start->dry reagent Add Derivatization Reagent & Solvent dry->reagent react Incubate (Heat) reagent->react inject Inject into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect

Caption: Experimental workflow for derivatization and GC-MS analysis.

Derivatization_Reaction cluster_acylation Acylation Reaction cluster_silylation Silylation Reaction amine_acyl 3-(m-tolyloxy)propylamine amide Trifluoroacetamide Derivative amine_acyl->amide + tfaa TFAA (CF3CO)2O amine_silyl 3-(m-tolyloxy)propylamine tms TMS Derivative amine_silyl->tms + bstfa BSTFA

References

Application Notes and Protocols for 3-(m-tolyloxy)propylamine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(m-tolyloxy)propylamine and its derivatives as intermediates in the synthesis of pharmacologically active molecules. While 3-(m-tolyloxy)propylamine itself is not a direct precursor to a major marketed drug, its structural isomer, 3-(o-tolyloxy)propylamine, is a key intermediate in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI). This document will, therefore, focus on a representative synthetic application of 3-(m-tolyloxy)propylamine to generate a hypothetical SNRI, "m-Tolyloxetine," based on established and published synthetic routes for Atomoxetine.

Synthetic Application: Synthesis of m-Tolyloxetine Hydrochloride

The synthesis of m-Tolyloxetine hydrochloride can be envisioned as a multi-step process starting from N-methyl-3-phenyl-3-hydroxypropylamine. The key step is the etherification of this precursor with a m-cresol derivative, followed by resolution of the resulting racemic mixture and conversion to the hydrochloride salt.

G cluster_0 Synthetic Pathway of m-Tolyloxetine A N-methyl-3-phenyl-3-hydroxypropylamine C (±)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine A->C Potassium t-butoxide, N,N-Dimethylacetamide, 120-130°C B 3-Fluorotoluene B->C D (R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine (S)-(+)-Mandelic Acid Salt C->D S-(+)-Mandelic Acid, Ethyl Acetate E (R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine (m-Tolyloxetine) D->E Base (e.g., NaOH) F (R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine HCl (m-Tolyloxetine HCl) E->F HCl

Synthetic pathway for m-Tolyloxetine HCl.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Atomoxetine and are presented here for the synthesis of the hypothetical m-Tolyloxetine.[1][2]

Synthesis of (±)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine oxalate

This protocol describes the etherification reaction to form the racemic intermediate.

Materials:

  • N-methyl-3-phenyl-3-hydroxypropylamine

  • Potassium t-butoxide

  • 3-Fluorotoluene

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Deionized water

  • Oxalic acid

  • Acetone

  • Isopropyl ether

Procedure:

  • To a solution of N-methyl-3-phenyl-3-hydroxypropylamine (25 g) in N,N-dimethylacetamide, add potassium t-butoxide (19 g) at 50-60°C.

  • Charge the mixture with 3-fluorotoluene (50 g).

  • Heat the reaction mixture to 120-130°C and maintain for 12-14 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and add water (250 ml) followed by toluene (250 ml).

  • Stir for 10-15 minutes and separate the aqueous and organic layers.

  • Extract the aqueous layer with toluene (2 x 75 ml).

  • Combine the organic layers and wash with water.

  • Distill off the solvent under reduced pressure to obtain the crude free base.

  • Dissolve the residue in acetone (150 ml) and add oxalic acid (12.5 g).

  • Add isopropyl ether (200 ml) and stir the mixture for 1-1.5 hours at 0-5°C.

  • Filter the resulting solid, wash with isopropyl ether (100 ml), and dry to obtain (±)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine oxalate.

Resolution of (±)-m-Tolyloxetine

This protocol describes the separation of the enantiomers using a chiral resolving agent.

Materials:

  • (±)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine oxalate

  • Dichloromethane

  • Sodium hydroxide solution (5% and 45-50%)

  • Deionized water

  • S-(+)-Mandelic acid

  • Ethyl acetate

Procedure:

  • Suspend the oxalate salt (35 g) in a mixture of dichloromethane (350 ml) and water (350 ml).

  • Add sodium hydroxide (17.5 g) and stir for 10 minutes.

  • Separate the layers and extract the aqueous layer with dichloromethane (100 ml).

  • Combine the organic layers and wash with 5% sodium hydroxide solution followed by water (100 ml).

  • Remove the solvent by distillation under reduced pressure.

  • To the residue, add ethyl acetate (50 ml) followed by S-(+)-mandelic acid (2.9 g).

  • Heat the mixture to 50-55°C for about one hour.

  • Cool the mixture and filter the precipitated solid to obtain the (R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine-(S)-(+)-mandelic acid salt.

Preparation of (R)-(-)-m-Tolyloxetine Hydrochloride

This protocol describes the final salt formation.

Materials:

  • (R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine-(S)-(+)-mandelic acid salt

  • Toluene

  • Sodium hydroxide solution

  • Isopropanol containing 10% HCl

Procedure:

  • Suspend the mandelic acid salt (25 g) in water (250 ml) and toluene (250 ml).

  • Cool to 10-15°C and adjust the pH to 10.5-11.5 with sodium hydroxide solution.

  • Stir for 10-15 minutes, then separate the layers.

  • Extract the aqueous layer with toluene (100 ml).

  • Combine the organic layers and wash with water (100 ml).

  • Cool the organic layer to 0-5°C and slowly add isopropanol containing 10% HCl (47 ml).

  • Stir at 5°C for 1 hour, then heat to 70-75°C with stirring.

  • Cool, filter, and dry the solid to yield (R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine hydrochloride.

Quantitative Data

The following table summarizes representative yields and purities for the synthesis of the analogous (±)-Atomoxetine oxalate, which can be used as a benchmark for the synthesis of the m-tolyloxy analogue.[2]

StepProductYieldPurity (by HPLC)
Etherification and Oxalate Salt Formation(±)-N-methyl-3-phenyl-3-(o-tolyloxy)propylamine oxalate62.4%95.4%
Conversion to Mandelic Acid Salt and then to Final Hydrochloride Salt(R)-(-)-Atomoxetine Hydrochloride73.5%99.5%

Experimental Workflow

The overall experimental workflow for the synthesis and purification of m-Tolyloxetine HCl is depicted below.

G cluster_0 Experimental Workflow A Etherification Reaction B Workup and Isolation of Racemic Free Base A->B C Oxalate Salt Formation B->C D Resolution with Mandelic Acid C->D E Isolation of Desired Enantiomer Salt D->E F Conversion to Free Base E->F G Hydrochloride Salt Formation F->G H Final Product Isolation and Drying G->H G cluster_0 Norepinephrine Reuptake Inhibition Pathway cluster_1 Presynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron A Norepinephrine (NE) Vesicle C NE Release A->C B Norepinephrine Transporter (NET) D Norepinephrine (NE) C->D D->B Reuptake E Adrenergic Receptors D->E Binding F Signal Transduction E->F G m-Tolyloxetine (SNRI) G->B Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(m-tolyloxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(m-tolyloxy)propylamine?

The most prevalent method for synthesizing 3-(m-tolyloxy)propylamine is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of m-cresol (m-cresolate) is reacted with a 3-halopropylamine derivative, such as 3-chloropropylamine or 3-bromopropylamine.

Q2: What are the critical parameters to control during the Williamson ether synthesis for this compound?

Several parameters are crucial for a successful synthesis with high yield and purity:

  • Base Selection: A strong base is required to deprotonate the m-cresol. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of base can influence the reaction rate and the formation of byproducts.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are common choices.

  • Temperature: The reaction temperature affects the rate of reaction. However, excessively high temperatures can lead to the formation of elimination byproducts and other impurities. The optimal temperature is typically determined empirically for a specific set of reactants and solvent.

  • Purity of Starting Materials: The purity of m-cresol and the 3-halopropylamine derivative is critical to prevent the introduction of impurities into the final product.

Q3: What are the most common impurities I should expect in my crude product?

Several impurities can be present in the crude 3-(m-tolyloxy)propylamine product. These can be broadly categorized as follows:

  • Starting Materials: Unreacted m-cresol and 3-halopropylamine.

  • Positional Isomers: If the starting cresol contains impurities of o-cresol or p-cresol, the corresponding o-tolyloxy and p-tolyloxy propylamine isomers will be formed.

  • Byproducts of Side Reactions:

    • Dialkylation Product: The secondary amine of the product can potentially react with another molecule of the 3-halopropylamine, leading to a dialkylated impurity.

    • Elimination Product: The 3-halopropylamine can undergo elimination to form allylamine, especially at higher temperatures.

    • Products from Solvent Decomposition: Some polar aprotic solvents can decompose at high temperatures, leading to impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Increase reaction time.- Increase reaction temperature gradually, monitoring for byproduct formation.- Ensure the base is sufficiently strong and used in stoichiometric amounts to fully deprotonate the m-cresol.
Side reactions (e.g., elimination).- Lower the reaction temperature.- Choose a less hindered base if applicable.
Poor quality of starting materials.- Use freshly purified starting materials.- Verify the purity of m-cresol and the 3-halopropylamine derivative by an appropriate analytical method (e.g., GC, NMR).
Presence of Unreacted m-cresol Insufficient amount of 3-halopropylamine.- Use a slight excess of the 3-halopropylamine derivative.
Incomplete reaction.- Increase reaction time or temperature as described above.
Presence of Positional Isomers (o- or p-tolyloxypropylamine) Impure m-cresol starting material.- Use highly pure m-cresol (>99%).- Purify the m-cresol by distillation before use.- The isomers can often be separated from the desired product by chromatography.
Detection of a Dialkylated Impurity Use of a large excess of the 3-halopropylamine.- Use a stoichiometric amount or only a slight excess of the 3-halopropylamine.
High reaction temperature.- Lower the reaction temperature.

Experimental Protocols

General Protocol for the Synthesis of 3-(m-tolyloxy)propylamine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

  • Preparation of the m-cresolate:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve m-cresol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

    • Slowly add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases (if using NaH).

  • Williamson Ether Synthesis:

    • To the solution of sodium m-cresolate, add 3-chloropropylamine hydrochloride (1.1 eq) dissolved in a minimal amount of the same solvent.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(m-tolyloxy)propylamine.

Impurity Data Summary

The following table summarizes the common impurities and their potential sources. Quantitative data is often specific to the reaction conditions and is not universally reported.

Impurity Chemical Name Source Typical Analytical Detection Method
Starting Material m-CresolUnreacted starting materialGC-MS, LC-MS, HPLC
Starting Material 3-ChloropropylamineUnreacted starting materialGC-MS, LC-MS, HPLC
Positional Isomer 3-(o-tolyloxy)propylamineImpurity in m-cresolGC-MS, LC-MS, HPLC
Positional Isomer 3-(p-tolyloxy)propylamineImpurity in m-cresolGC-MS, LC-MS, HPLC
Byproduct N,N-bis(3-(m-tolyloxy)propyl)amineDialkylation of the productLC-MS
Byproduct AllylamineElimination of 3-halopropylamineGC-MS (headspace)

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 3-(m-tolyloxy)propylamine.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Side Reactions check_yield->side_reactions Yes impure_reagents Impure Reagents check_yield->impure_reagents Yes unreacted_sm Unreacted Starting Material check_purity->unreacted_sm Yes isomers Positional Isomers check_purity->isomers Yes byproducts Other Byproducts check_purity->byproducts Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Reaction Conditions (Time, Temp, Base) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions purify_reagents Purify Starting Materials impure_reagents->purify_reagents optimize_stoichiometry Adjust Stoichiometry unreacted_sm->optimize_stoichiometry isomers->purify_reagents byproducts->optimize_conditions purify_product Optimize Purification byproducts->purify_product optimize_conditions->start purify_reagents->start optimize_stoichiometry->start purify_product->end

Caption: Troubleshooting workflow for 3-(m-tolyloxy)propylamine synthesis.

Technical Support Center: Purification of Crude 3-(m-tolyloxy)propylamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-(m-tolyloxy)propylamine using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in achieving high-purity product.

Experimental Protocols

A common method for the purification of 3-(m-tolyloxy)propylamine is flash column chromatography on silica gel. Due to the basic nature of the amine, modifications to the standard procedure are necessary to prevent peak tailing and ensure good separation.

Protocol 1: Flash Column Chromatography on Silica Gel with Triethylamine (TEA) Modifier

This protocol is suitable for general purification of crude 3-(m-tolyloxy)propylamine.

  • Solvent System Selection:

    • Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC).

    • A common starting solvent system is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent such as ethyl acetate (EtOAc) or methanol (MeOH).

    • To counteract the acidity of the silica gel, add a small amount of triethylamine (TEA) to the solvent system, typically 0.5-2%.[1]

    • Aim for an Rf value of 0.2-0.4 for the desired compound.[1]

  • Column Packing:

    • Choose an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disturbance when adding the eluent.[2]

  • Sample Loading:

    • Dissolve the crude 3-(m-tolyloxy)propylamine in a minimal amount of the mobile phase or a suitable solvent like DCM.[3]

    • Carefully apply the sample to the top of the silica gel column.[3]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating the desired product from impurities.[4]

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

    • To remove residual TEA, which is a high-boiling point amine, co-evaporation with a solvent like toluene or placing the sample under high vacuum may be necessary.[1]

Troubleshooting Guide

Problem 1: The compound is streaking or tailing on the TLC plate and column.
  • Possible Cause: Strong acid-base interaction between the basic amine group of 3-(m-tolyloxy)propylamine and the acidic silanol groups on the silica gel surface.[1] This can lead to poor separation, broad peaks, and potential loss of the compound on the column.[5][6]

  • Solution:

    • Add a Mobile Phase Modifier: Incorporate a competing base into your eluent system. Common choices include 0.5-2% triethylamine (TEA) or preparing the polar component of the mobile phase with 1-10% ammonia in methanol.[1] This will neutralize the acidic sites on the silica, resulting in more symmetrical peaks.

    • Use an Amine-Bonded Silica Column: These columns have a propylamine moiety bonded to the silica surface, creating a more alkaline environment that is ideal for the purification of basic compounds.[7] This often eliminates the need for amine modifiers in the mobile phase.[8]

Problem 2: The compound does not elute from the column, even with a highly polar solvent system.
  • Possible Cause: The compound is strongly adsorbed to the silica gel due to its basicity. The chosen eluent may not be sufficiently polar to overcome this interaction.

  • Solution:

    • Increase Eluent Polarity with a Modifier: If the compound is stable, a "flush" with a highly polar solvent system containing an amine modifier can be effective. A common choice is 10-20% methanol in DCM with 1% triethylamine.[1]

    • Switch to a Different Stationary Phase: Consider using an amine-bonded silica column, which is less retentive for basic compounds.[8] Reversed-phase chromatography at a high pH can also be an effective alternative.[5]

Problem 3: The desired product is co-eluting with an impurity.
  • Possible Cause: The impurity has a similar polarity to 3-(m-tolyloxy)propylamine. Likely impurities from the synthesis could include unreacted m-cresol or side-products from the reaction of m-cresol with other reagents.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvent combinations. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.

    • Use a Different Chromatographic Technique: If normal-phase chromatography is not providing adequate separation, consider reversed-phase chromatography. In reversed-phase, basic amines are often better retained and separated at a higher mobile phase pH.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying amines by column chromatography? A1: The primary challenge is the interaction between the basic amine and the acidic silica gel stationary phase.[6] This can cause several issues, including:

  • Peak Tailing: The compound elutes as a broad, asymmetrical peak, which reduces resolution.

  • Irreversible Adsorption: A portion of the compound may bind permanently to the column, leading to low recovery.[5]

  • Compound Degradation: Some sensitive amines may degrade on the acidic silica surface.[5]

Q2: When should I consider using an amine-bonded silica column? A2: An amine-bonded silica column is a good choice when you are consistently experiencing problems with peak tailing, low yield, or co-elution when purifying basic compounds like 3-(m-tolyloxy)propylamine on standard silica gel.[7][8] They provide a less acidic environment and can simplify the purification process by often eliminating the need for amine modifiers in the mobile phase.[8]

Q3: Can I use reversed-phase chromatography to purify 3-(m-tolyloxy)propylamine? A3: Yes, reversed-phase chromatography can be a very effective technique for purifying basic amines. To achieve good retention and separation, it is often necessary to adjust the pH of the mobile phase to be alkaline (at least two pH units above the pKa of the amine).[5] This ensures the amine is in its free-base form, making it more hydrophobic and more likely to interact with the C18 stationary phase.[5]

Q4: How do I remove the triethylamine (TEA) from my purified product? A4: Triethylamine has a relatively high boiling point (89.5 °C), so it can be challenging to remove completely by simple rotary evaporation. Effective methods for removing residual TEA include:

  • Co-evaporation: Add a solvent with a higher boiling point that forms an azeotrope with TEA, such as toluene, and evaporate the mixture under reduced pressure. Repeat this process several times.

  • High Vacuum: Place the sample under a high vacuum for an extended period.

  • Acid-Base Extraction: Dissolve the product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to protonate the TEA, making it water-soluble and easily removed in the aqueous phase. Then, neutralize the aqueous layer and extract the product back into an organic solvent. This method should only be used if the desired product is not acid-sensitive.

Data Presentation

Table 1: Common Mobile Phase Modifiers for Amine Purification on Silica Gel

ModifierTypical ConcentrationPurpose
Triethylamine (TEA)0.5 - 2% (v/v)Neutralizes acidic silanol groups, reducing peak tailing.[1]
Ammonia in Methanol1 - 10% (v/v)Acts as a competing base to improve elution and peak shape.[1]

Table 2: Comparison of Stationary Phases for 3-(m-tolyloxy)propylamine Purification

Stationary PhaseAdvantagesDisadvantages
Silica Gel Inexpensive, widely available.Acidic nature can cause peak tailing and low yield for basic compounds.[6]
Amine-Bonded Silica Reduces peak tailing, improves recovery of basic compounds, often eliminates the need for mobile phase modifiers.[7][8]More expensive than plain silica gel.
Reversed-Phase (C18) Offers a different selectivity, can be very effective at high pH.[5]Requires aqueous mobile phases, which can be more difficult to remove.

Visualizations

TroubleshootingWorkflow start Start Purification of Crude 3-(m-tolyloxy)propylamine tlc Perform TLC Analysis start->tlc streaking Streaking or Tailing on TLC? tlc->streaking add_tea Add 1% TEA to Eluent streaking->add_tea Yes run_column Run Column Chromatography streaking->run_column No add_tea->run_column good_separation Good Separation? run_column->good_separation combine_fractions Combine Pure Fractions and Evaporate good_separation->combine_fractions Yes troubleshoot Troubleshoot Separation good_separation->troubleshoot No end Pure Product combine_fractions->end no_elution Compound Not Eluting? troubleshoot->no_elution increase_polarity Increase Eluent Polarity (e.g., more MeOH) no_elution->increase_polarity Yes co_elution Co-elution of Impurities? no_elution->co_elution No increase_polarity->run_column use_amine_column Consider Amine-Bonded Silica Column use_amine_column->run_column co_elution->use_amine_column No, persistent issues optimize_solvent Optimize Solvent System (e.g., change solvent) co_elution->optimize_solvent Yes optimize_solvent->run_column reversed_phase Consider Reversed-Phase Chromatography optimize_solvent->reversed_phase If still no separation

Caption: Troubleshooting workflow for the purification of 3-(m-tolyloxy)propylamine.

References

troubleshooting guide for 3-(m-tolyloxy)propylamine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(m-tolyloxy)propylamine. The following information is designed to address common issues encountered during this synthesis, which typically proceeds via a Williamson ether synthesis reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 3-(m-tolyloxy)propylamine synthesis is resulting in a very low yield. What are the most likely causes and how can I improve it?

Low yields in this synthesis can often be attributed to several factors related to the Williamson ether synthesis pathway. Here are the key areas to investigate and optimize:

  • Incomplete Deprotonation of m-Cresol: The reaction requires the formation of the m-cresolate anion, a potent nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile and consequently, a low yield.

  • Suboptimal Reaction Temperature: While heating is generally required to drive the reaction forward, excessive temperatures can lead to decomposition of reactants or products, as well as an increase in side reactions. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can protonate the m-cresolate, reducing its nucleophilicity, and can also react with the 3-halopropylamine starting material.

  • Choice of Leaving Group: The nature of the leaving group on the propylamine derivative is crucial. A good leaving group (e.g., iodide > bromide > chloride) will facilitate the S(_N)2 reaction. If you are using a derivative with a poor leaving group, the reaction rate will be slow.

  • Side Reactions: Elimination reactions can compete with the desired substitution reaction, especially if the propylamine derivative is sterically hindered or if a very strong, sterically hindered base is used.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_base Verify Base Strength and Stoichiometry start->check_base optimize_temp Optimize Reaction Temperature check_base->optimize_temp If base is adequate check_dryness Ensure Anhydrous Conditions optimize_temp->check_dryness If temperature is optimized check_leaving_group Evaluate Leaving Group on Propylamine check_dryness->check_leaving_group If conditions are dry analyze_side_products Analyze for Side Products (e.g., elimination) check_leaving_group->analyze_side_products If leaving group is appropriate solution Improved Yield analyze_side_products->solution Address side reactions

Caption: Troubleshooting workflow for addressing low yields in 3-(m-tolyloxy)propylamine synthesis.

Q2: I am observing significant impurity peaks in the analysis of my final product. What are the common impurities and how can I minimize their formation?

Impurity formation is a common challenge. The primary impurities in this synthesis are often isomers and products of side reactions.

  • Isomeric Impurities: Commercial m-cresol can contain small amounts of o-cresol and p-cresol. These will also react to form the corresponding 3-(o-tolyloxy)propylamine and 3-(p-tolyloxy)propylamine impurities. Similarly, impurities in the 3-halopropylamine starting material will carry through to the final product.

  • C-Alkylation Products: While O-alkylation of the cresolate is the desired reaction, C-alkylation can occur, leading to the formation of products where the propylamino group is attached to the aromatic ring of m-cresol. This is more likely to occur under certain reaction conditions, such as with the use of specific solvents or counter-ions that favor C-alkylation.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted m-cresol and 3-halopropylamine or its derivatives in the crude product.

Strategies for Minimizing Impurities:

Impurity TypeMitigation Strategy
Isomeric ImpuritiesUse high-purity starting materials. Analyze the purity of m-cresol and the propylamine derivative before use.
C-Alkylation ProductsOptimize the solvent system. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1]
Unreacted Starting MaterialsMonitor the reaction progress using techniques like TLC or GC to ensure completion. Adjust reaction time and temperature as needed.

Q3: The reaction seems to have stalled and is not proceeding to completion. What are the potential reasons for this?

A stalled reaction can be frustrating. Here are some common culprits:

  • Deactivation of the Nucleophile: As mentioned, the presence of protic impurities like water can quench the m-cresolate nucleophile.

  • Poor Solubility of Reagents: If the reagents are not well-dissolved in the chosen solvent, the reaction will be slow or may not proceed at all. Ensure that the chosen solvent is appropriate for all reactants at the reaction temperature.

  • Base Instability or Insolubility: Some bases may not be stable under the reaction conditions or may have poor solubility, preventing effective deprotonation of the m-cresol.

  • Inhibitors: Trace impurities in the starting materials or solvent could potentially act as inhibitors for the reaction.

Logical Flow for Diagnosing a Stalled Reaction

Stalled_Reaction start Reaction Stalled check_reagents Re-evaluate Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions and Temperature Control check_reagents->check_conditions check_solubility Assess Reagent Solubility in the Chosen Solvent check_conditions->check_solubility consider_catalyst Consider a Phase-Transfer Catalyst (if applicable) check_solubility->consider_catalyst restart Restart Reaction with Purified Reagents and Optimized Conditions consider_catalyst->restart

Caption: A step-by-step guide to diagnosing and resolving a stalled synthesis reaction.

Experimental Protocols

General Protocol for the Synthesis of 3-(m-tolyloxy)propylamine

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

  • Deprotonation of m-Cresol:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

    • Add a strong base (e.g., sodium hydride, potassium tert-butoxide) portion-wise at a controlled temperature (e.g., 0-25 °C).

    • Stir the mixture for a sufficient time to ensure complete deprotonation.

  • Nucleophilic Substitution:

    • To the solution of the m-cresolate, add the 3-halopropylamine derivative (e.g., 3-chloro-1-propylamine or its protected form) dropwise at a controlled temperature.

    • Heat the reaction mixture to an optimized temperature (e.g., 80-120 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water or a dilute aqueous acid.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)).

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Quantitative Data Comparison for Different Conditions (Illustrative)

ParameterCondition ACondition BCondition C
Base Sodium Hydride (NaH)Potassium Carbonate (K(_2)CO(_3))Potassium tert-butoxide
Solvent DMFAcetonitrileDMSO
Temperature 100 °C80 °C (reflux)120 °C
Reaction Time 8 hours24 hours6 hours
Typical Yield 75-85%50-60%80-90%
Key Consideration Requires careful handlingWeaker base, longer reaction timeStrong base, potential for side reactions

Synthesis Pathway

Synthesis_Pathway m_cresol m-Cresol cresolate m-Cresolate Anion m_cresol->cresolate + Base base Base (e.g., NaH) product 3-(m-tolyloxy)propylamine cresolate->product + 3-Halo-propylamine (SN2 reaction) propylamine 3-Halo-propylamine propylamine->product

Caption: General reaction scheme for the Williamson ether synthesis of 3-(m-tolyloxy)propylamine.

References

Technical Support Center: Optimization of Williamson Ether Synthesis for 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-(m-tolyloxy)propylamine from m-cresol and 3-chloropropylamine via the Williamson ether synthesis. It is designed for researchers, chemists, and drug development professionals aiming to optimize reaction conditions, maximize yield, and ensure high product purity.

Core Reaction Analysis

The synthesis of 3-(m-tolyloxy)propylamine is a classic Williamson ether synthesis, an SN2 reaction involving a phenoxide nucleophile and a primary alkyl halide.[1][2] Understanding the mechanism is crucial for troubleshooting. The process involves two key steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic m-cresoxide (or m-tolyloxide) ion.

  • Nucleophilic Substitution (SN2): The m-cresoxide ion attacks the primary carbon of 3-chloropropylamine, displacing the chloride leaving group to form the desired ether linkage.[1][3]

Troubleshooting_Low_Yield start Low Reaction Yield (<50%) q1 Was the m-cresol fully deprotonated? start->q1 q2 Is the reaction temperature optimal? q1->q2 Yes sol1 Use a stronger base (e.g., NaH). Ensure anhydrous conditions. q1->sol1 No q3 Is the alkylating agent reactive enough? q2->q3 Yes sol2 Optimize temperature (50-100 °C). Avoid excessive heat to prevent elimination. q2->sol2 No q4 Are there phase separation issues? q3->q4 Yes sol3 Add catalytic NaI or KI (Finkelstein reaction). Switch to 3-bromopropylamine. q3->sol3 No q5 Are side reactions occurring? q4->q5 No, proceed to purification sol4 Use a polar aprotic solvent (DMF, DMSO). Add a Phase Transfer Catalyst (e.g., TBAB). q4->sol4 Yes sol5 Check for C-alkylation isomers. Lower temperature to disfavor elimination. q5->sol5 Side_Reactions cluster_O O-Alkylation (Desired) cluster_C C-Alkylation (Side Reaction) cluster_E2 E2 Elimination (Side Reaction) o_prod 3-(m-tolyloxy)propylamine c_prod1 2-alkyl-5-methylphenol c_prod2 4-alkyl-3-methylphenol e2_prod Allylamine start m-Cresoxide + 3-Chloropropylamine start->o_prod SN2 start->c_prod1 SN2 on Ring start->e2_prod E2

References

identifying and characterizing byproducts in 3-(m-tolyloxy)propylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(m-tolyloxy)propylamine. The information is designed to help identify and characterize potential byproducts, ensuring the purity and quality of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-(m-tolyloxy)propylamine?

A1: The synthesis of 3-(m-tolyloxy)propylamine, an aryloxypropylamine, typically involves two key steps: the formation of the aryl ether bond and the introduction of the amine group. A common method is the Williamson ether synthesis, where a salt of m-cresol is reacted with a 3-halopropylamine derivative or a protected version thereof. Another approach involves the reaction of 3-amino-1-propanol with m-cresol followed by functional group manipulations. Protecting groups for the amine, such as a Boc (tert-butyloxycarbonyl) group, are often employed to prevent side reactions.[1]

Q2: What are the most likely byproducts in the synthesis of 3-(m-tolyloxy)propylamine?

A2: Based on the synthesis of structurally similar compounds like atomoxetine, the primary byproducts are often positional isomers. If starting materials such as fluorotoluene are used, contamination with its isomers (o- and p-fluorotoluene) can lead to the formation of 3-(o-tolyloxy)propylamine and 3-(p-tolyloxy)propylamine.[2][3] If a Mitsunobu reaction is employed for the etherification, byproducts such as triphenylphosphine oxide and a hydrazine derivative can be generated and are often difficult to remove.[4] Other potential impurities can arise from incomplete reactions or side reactions involving the amine or hydroxyl functional groups if they are not properly protected.

Q3: How can I detect and characterize these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main product from its byproducts, allowing for their quantification. Purity is often reported as area-% by HPLC.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile byproducts by separating them and providing their mass spectra, which aids in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying impurities by comparing the spectra of the reaction mixture to that of the pure product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of functional groups and can be used to monitor the progress of the reaction.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of Isomeric Impurities Contamination of starting materials (e.g., m-cresol contaminated with o- or p-cresol, or 3-halotoluene contaminated with its isomers).[2][3]- Use highly pure starting materials. - Analyze starting materials by GC-MS or HPLC before use. - Employ purification techniques such as fractional distillation for liquid starting materials or recrystallization for solid starting materials. - Utilize a purification step after the reaction, such as column chromatography or preparative HPLC, to separate the isomers.
Incomplete Reaction Insufficient reaction time, temperature, or improper stoichiometry of reagents.- Monitor the reaction progress using TLC or HPLC. - Optimize reaction conditions (temperature, time, solvent). - Ensure accurate measurement and stoichiometry of all reactants.
Formation of Triphenylphosphine Oxide/Hydrazine Byproducts Use of the Mitsunobu reaction for etherification.[4]- These byproducts are known to be difficult to remove.[4] - Purification via column chromatography is the most common method. - Consider alternative etherification methods that do not generate these byproducts, such as the Williamson ether synthesis.
Presence of N-demethylated or N-alkylated Impurities Side reactions during demethylation steps (if applicable) or alkylation steps.[3][6]- Carefully control the stoichiometry of the demethylating or alkylating agent. - Optimize reaction conditions to favor the desired reaction. - Purify the final product using column chromatography or recrystallization.

Quantitative Data on Byproduct Formation

Impurity Reported Level Before Purification Reported Level After Purification Reference
(R)-(-)-N-Methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine hydrochlorideNot specified<0.15 area-%[5]
(R)-(-)-N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride0.5-0.8%<0.1%[3]

This data is for a related compound and should be used as a general guideline.

Experimental Protocols

1. General HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Note: This is a general method and may require optimization for specific sample matrices.

2. General GC-MS Method for Byproduct Identification

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Note: This is a general method and should be optimized based on the volatility of the expected byproducts.

Visualizing the Process

To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.

Synthesis_Pathway m_cresol m-Cresol reaction Williamson Ether Synthesis m_cresol->reaction halopropylamine 3-Halopropylamine (or protected derivative) halopropylamine->reaction base Base base->reaction product 3-(m-tolyloxy)propylamine reaction->product

Caption: A simplified diagram of the Williamson ether synthesis for 3-(m-tolyloxy)propylamine.

Troubleshooting_Flowchart start Impurity Detected in Final Product? is_isomer Is it an Isomer? start->is_isomer Yes end Pure Product start->end No is_mitsunobu From Mitsunobu Reaction? is_isomer->is_mitsunobu No check_sm Check Starting Material Purity is_isomer->check_sm Yes incomplete_reaction Incomplete Reaction? is_mitsunobu->incomplete_reaction No change_method Consider Alternative Synthesis Method is_mitsunobu->change_method Yes optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction Yes incomplete_reaction->end No purify_sm Purify Starting Materials check_sm->purify_sm optimize_purification Optimize Final Purification purify_sm->optimize_purification

Caption: A troubleshooting flowchart for identifying the source of impurities.

Byproduct_Identification_Workflow sample Crude Reaction Mixture hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr purity Determine Purity and Number of Impurities hplc->purity id_volatile Identify Volatile Byproducts gcms->id_volatile structure_elucidation Structural Elucidation of Product and Impurities nmr->structure_elucidation characterization Full Characterization of Byproducts purity->characterization id_volatile->characterization structure_elucidation->characterization

Caption: A general workflow for the identification and characterization of byproducts.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 3-(m-tolyloxy)propylamine and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies?

Forced degradation, or stress testing, is a critical component of the drug development process. These studies are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and establishing degradation pathways.[1][2] This information is essential for developing and validating stability-indicating analytical methods, as required by regulatory bodies like the ICH.[3]

Q2: What are the typical stress conditions applied in a forced degradation study?

According to ICH guidelines, forced degradation studies should include the effects of:

  • Acid Hydrolysis: Typically using 0.1 M to 1 M HCl.[4]

  • Base Hydrolysis: Commonly using 0.1 M to 1 M NaOH.[4]

  • Oxidation: Hydrogen peroxide (0.1% to 3%) is a common oxidizing agent.[2][4]

  • Thermal Degradation: Exposing the substance to temperatures in 10°C increments above accelerated testing conditions (e.g., 50°C, 60°C).[5]

  • Photodegradation: Exposing the substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

Q3: How do I select the appropriate concentrations of acid, base, and oxidizing agents?

The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products are formed without being further degraded.[2] It is recommended to start with milder conditions (e.g., 0.1 M acid/base, 1% H₂O₂) and increase the severity (concentration, temperature, time) if no degradation is observed.

Q4: What analytical techniques are most suitable for analyzing the results of forced degradation studies?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for separating and quantifying the drug substance and its degradation products.[6][7] When structural elucidation of unknown degradation products is required, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions. This can include increasing the concentration of the stressor (acid, base, H₂O₂), raising the temperature, or extending the exposure time.[5]
Complete or excessive degradation of the drug substance. The stress conditions are too harsh.Reduce the severity of the conditions. Use lower concentrations of the stressor, decrease the temperature, or shorten the exposure time. The aim is to achieve a target degradation of 5-20%.[2]
Poor peak shape or resolution in the chromatogram. The analytical method is not optimized for the degradation products.Modify the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or pH of the mobile phase to improve the separation of all components.
Appearance of unknown peaks in the chromatogram. These are likely degradation products.Use LC-MS to obtain the mass of the unknown peaks. This information, along with knowledge of the parent drug's structure and the stress condition applied, can help in proposing the structures of the degradation products.
Mass balance is not within the acceptable range (e.g., 95-105%). All degradation products are not being detected or quantified accurately.Ensure the analytical method is capable of detecting all degradation products. Some degradants may lack a UV chromophore and would require a universal detector like a mass spectrometer or a charged aerosol detector. Also, verify the response factors of the degradants if they are known.

Experimental Protocols & Data

General Protocol for Forced Degradation

A general protocol for initiating forced degradation studies involves preparing solutions of 3-(m-tolyloxy)propylamine in the respective stress media. These solutions, along with a control solution (drug substance in the same solvent without the stressor), are then exposed to the specified conditions for a predetermined period. Samples are withdrawn at various time points, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method.[7]

Summary of Typical Stress Conditions
Stress Condition Typical Reagents and Conditions Potential Degradation Pathways for Aryloxypropylamines
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 80°CCleavage of the ether linkage.[9]
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 80°CCleavage of the ether linkage.
Oxidative 1% - 30% H₂O₂ at room temperatureHydroxylation of the aromatic rings, oxidation of the alkyl chain.[9]
Thermal (Dry Heat) 60°C - 100°CGeneral decomposition.
Photolytic ICH Q1B conditions (1.2 million lux hours, 200 Wh/m²)Photolytic cleavage or rearrangement.[3]

Note: Specific degradation products and rates will be compound-specific and require experimental confirmation.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Reporting Drug Drug Substance (3-(m-tolyloxy)propylamine) Control Control Solution Drug->Control Acid Acidic Solution (e.g., 0.1M HCl) Drug->Acid Base Basic Solution (e.g., 0.1M NaOH) Drug->Base Oxidative Oxidative Solution (e.g., 3% H2O2) Drug->Oxidative Photolytic Photolytic Stress (ICH Q1B) Drug->Photolytic Sampling Sampling at Time Points Control->Sampling Thermal Thermal Stress (e.g., 80°C) Acid->Thermal Base->Thermal Oxidative->Thermal Thermal->Sampling Photolytic->Sampling Neutralization Neutralization/ Quenching Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Degradation_Profile Degradation Profile & Mass Balance HPLC->Degradation_Profile Pathway_Elucidation Pathway Elucidation LCMS->Pathway_Elucidation Method_Validation Stability-Indicating Method Validation Degradation_Profile->Method_Validation

Caption: General workflow for a forced degradation study.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolytic Photodegradation Parent 3-(m-tolyloxy)propylamine m_cresol m-cresol Parent->m_cresol Ether Cleavage aminopropanol 3-aminopropan-1-ol Parent->aminopropanol Ether Cleavage hydroxylated_ring Hydroxylated Aromatic Ring Degradant Parent->hydroxylated_ring n_oxide N-Oxide Degradant Parent->n_oxide rearrangement Rearrangement Product Parent->rearrangement

Caption: Hypothetical degradation pathways for an aryloxypropylamine.

References

Technical Support Center: Resolving Isomeric Impurities in 3-(m-tolyloxy)propylamine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric impurities in the synthesis of 3-(m-tolyloxy)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in 3-(m-tolyloxy)propylamine synthesis?

A1: The most common isomeric impurities are the positional isomers: 3-(o-tolyloxy)propylamine (ortho-isomer) and 3-(p-tolyloxy)propylamine (para-isomer). These arise from the use of cresol (a mixture of o-, m-, and p-cresol) as a starting material or from side reactions during the synthesis.

Q2: Why is it crucial to separate these isomeric impurities?

A2: Each isomer can have different pharmacological and toxicological profiles. For pharmaceutical applications, regulatory agencies require strict control over impurity levels to ensure the safety and efficacy of the final product.

Q3: What are the primary analytical techniques for resolving these isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for separating and quantifying isomeric impurities in 3-(m-tolyloxy)propylamine preparations.[1]

Q4: Can I use a standard C18 column for HPLC separation of these isomers?

A4: While a C18 column can be attempted, it often provides inadequate resolution for positional aromatic isomers.[2] A phenyl-based stationary phase is generally recommended as it offers enhanced selectivity through π-π interactions between the phenyl rings of the stationary phase and the analytes, in addition to hydrophobic interactions.[2][3][4]

Q5: What is a typical acceptable limit for isomeric impurities in pharmaceutical preparations?

A5: While specific limits depend on the final drug product and regulatory filings, for related compounds like Atomoxetine, the acceptable limit for isomeric impurities such as the meta and para analogs is often below 0.15 area-%.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Poor or no separation of isomeric peaks (co-elution).

  • Question: My HPLC chromatogram shows a single broad peak or overlapping peaks for the tolyloxypropylamine isomers. How can I improve the separation?

  • Answer:

    • Optimize the Stationary Phase: If you are using a C18 column, switch to a phenyl-based column (e.g., Phenyl-Hexyl) to leverage π-π interactions for better selectivity between the aromatic isomers.[2][3][4]

    • Adjust Mobile Phase Composition:

      • Solvent Strength: Decrease the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention times and potentially improve resolution.

      • Solvent Type: If using acetonitrile, try methanol, or vice-versa. Different organic modifiers can alter selectivity.

      • pH: For ionizable compounds like amines, adjusting the mobile phase pH with a suitable buffer (e.g., phosphate, acetate) can significantly impact retention and selectivity.

    • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differential interaction of isomers with the stationary phase.

Issue 2: Poor peak shape (tailing or fronting).

  • Question: The peaks for my isomers are showing significant tailing. What could be the cause and how do I fix it?

  • Answer:

    • Secondary Interactions: Peak tailing for basic compounds like amines is often due to interactions with acidic silanol groups on the silica backbone of the column.

      • Solution: Use a well-end-capped column. Add a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to mask the silanol groups.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and re-inject.

    • Column Contamination: Buildup of contaminants on the column can affect peak shape.

      • Solution: Flush the column with a strong solvent.

Issue 3: Unstable retention times.

  • Question: The retention times for my peaks are shifting between injections. What should I check?

  • Answer:

    • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. A minimum of 10-15 column volumes is recommended.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

    • Pump Performance: Fluctuations in pump pressure can affect flow rate and retention times. Check for leaks and ensure the pump is functioning correctly.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

GC-MS Method Troubleshooting

Issue 1: Isomers are not separating.

  • Question: My GC-MS analysis is not resolving the isomeric impurities. What can I do?

  • Answer:

    • Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For better separation of positional isomers, consider a more polar column.

    • Temperature Program: Optimize the oven temperature program. A slower ramp rate can improve the resolution of closely eluting peaks.

    • Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., helium, hydrogen) to its optimal linear velocity for the column being used.

Issue 2: Active analyte adsorption and peak tailing.

  • Question: I am observing peak tailing and low response for the tolyloxypropylamine isomers in my GC-MS analysis. What is the likely cause?

  • Answer: Amines can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity.

    • Inlet Liner: Use a deactivated inlet liner.

    • Column Choice: Employ a column specifically designed for the analysis of basic compounds.

    • Derivatization: While not always necessary, derivatization of the amine group (e.g., with a silylating agent) can improve peak shape and thermal stability.

Quantitative Data Summary

The following table summarizes typical impurity levels that may be observed in 3-(m-tolyloxy)propylamine preparations and the target limits for pharmaceutical-grade material.

ImpurityTypical Observed Level (Area-%)Target Limit (Area-%)
3-(o-tolyloxy)propylamine0.1 - 0.5< 0.15
3-(p-tolyloxy)propylamine0.1 - 0.5< 0.15
Other process-related impurities< 0.1< 0.1
Total Impurities < 1.0 < 0.5

Experimental Protocols

Protocol 1: HPLC Method for Isomeric Purity

This method is a starting point for the separation of tolyloxypropylamine isomers. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with UV detector

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    20 50
    25 80

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of mobile phase A and B.

Protocol 2: GC-MS Method for Isomeric Impurity Identification

This method is suitable for the identification and quantification of volatile and semi-volatile isomeric impurities.

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve hplc HPLC Analysis dissolve->hplc Inject gcms GC-MS Analysis dissolve->gcms Inject integrate Peak Integration hplc->integrate gcms->integrate quantify Quantify Impurities integrate->quantify report report quantify->report Generate Report

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_gcms GC-MS Troubleshooting start Poor Isomer Separation (Co-elution) check_column Using C18 Column? start->check_column optimize_temp Optimize Oven Temperature Program start->optimize_temp switch_phenyl Switch to Phenyl Column check_column->switch_phenyl Yes optimize_mp Optimize Mobile Phase (Solvent Ratio, pH) check_column->optimize_mp No result result switch_phenyl->result Improved Separation optimize_mp->result check_flow Adjust Carrier Gas Flow Rate optimize_temp->check_flow check_flow->result

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Synthesis and Purification of 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(m-tolyloxy)propylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(m-tolyloxy)propylamine?

A1: The most prevalent method is a Williamson ether synthesis. This involves the reaction of a 3-halo-propylamine derivative or, more commonly, a protected 3-amino-1-propanol derivative with m-cresol in the presence of a base. A common starting material is N-methyl-3-phenyl-3-hydroxypropylamine, which is reacted with a suitable m-tolyl donor.

Q2: What are the critical parameters to control for maximizing yield in the synthesis?

A2: Key parameters for yield optimization include the choice of base, solvent, reaction temperature, and reaction time. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often used to deprotonate the cresol. Polar aprotic solvents such as DMF, DMSO, or N,N-dimethylacetamide (DMAc) are typically employed to facilitate the nucleophilic substitution.[1][2] Reaction temperatures can range from ambient to elevated (e.g., 95-130°C), and the reaction time is usually monitored by techniques like TLC or HPLC to ensure completion.[2][3][4]

Q3: How can I minimize the formation of impurities?

A3: Impurity formation can be minimized by using high-purity starting materials. For instance, if using a substituted toluene like 3-fluorotoluene, ensure it is free from isomeric impurities (o- and p-fluorotoluene) which can lead to the formation of corresponding isomeric propylamine products.[5] Additionally, controlling the reaction temperature can prevent side reactions. The use of protecting groups for the amine functionality can also prevent unwanted side reactions.

Q4: What are the recommended methods for purifying crude 3-(m-tolyloxy)propylamine?

A4: Purification is typically achieved through a combination of techniques. Initial workup often involves extraction with an organic solvent like toluene, followed by washing with water or brine.[3][4] The crude product can then be purified by:

  • Distillation: Vacuum distillation can be effective for removing non-volatile impurities.

  • Crystallization: The free base can be crystallized from a suitable solvent system.

  • Salt Formation and Crystallization: A highly effective method for achieving high purity is to form a salt of the amine, such as the oxalate or hydrochloride salt, and then crystallize it from an appropriate solvent.[6][7] This is often followed by liberation of the free base from the purified salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC.- Increase reaction temperature, but monitor for byproduct formation.- Ensure the base is sufficiently strong and used in stoichiometric amounts to deprotonate the cresol.
Poor nucleophilicity of the cresolate.- Ensure anhydrous conditions, as water can quench the base and reduce nucleophilicity.
Inefficient workup.- Optimize the extraction solvent and the number of extractions.- Adjust the pH during aqueous washes to ensure the amine is in its free base form for extraction into the organic layer.
Low Purity Presence of unreacted starting materials.- Improve purification method (e.g., vacuum distillation, column chromatography).- Optimize the stoichiometry of reactants to drive the reaction to completion.
Formation of isomeric impurities.- Use starting materials with higher isomeric purity.[5]- Isomeric impurities can sometimes be removed by fractional crystallization of the product or its salt.
Formation of byproducts from side reactions.- Lower the reaction temperature.- Consider using a milder base.- Protect the amine functionality if it is participating in side reactions.
Difficulty with Crystallization Product is an oil.- Try a different solvent or a mixture of solvents.- Attempt to form a salt (e.g., oxalate, hydrochloride) which is more likely to be a crystalline solid.[6][7]
Slow or no crystal formation.- Try seeding the solution with a small crystal of the pure product.- Cool the solution slowly.- Reduce the volume of the solvent.
Product Degradation High reaction temperatures.- Reduce the reaction temperature and extend the reaction time if necessary.
Air or moisture sensitivity.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.

Experimental Protocols

Protocol 1: Synthesis of 3-(m-tolyloxy)propylamine via Williamson Ether Synthesis
  • Reaction Setup: To a solution of m-cresol (1.0 equivalent) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium m-cresolate.

  • Nucleophilic Substitution: Add 1-chloro-3-propylamine or a suitable protected derivative (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 95-110°C and monitor the progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.[2]

  • Workup: Cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent such as toluene.

  • Washing: Wash the organic layer with water and brine to remove residual base and solvent.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Oxalate Salt Formation and Crystallization
  • Dissolution: Dissolve the crude 3-(m-tolyloxy)propylamine in a suitable solvent like ethyl acetate or a mixture of methanol and isopropanol.[6][7]

  • Salt Formation: Prepare a solution of oxalic acid (1.0 equivalent) in the same solvent and add it dropwise to the amine solution with stirring.

  • Crystallization: The oxalate salt will precipitate out of the solution. The crystallization can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified salt under vacuum.

  • Liberation of Free Base: To obtain the purified free base, dissolve the salt in water and basify the solution with an aqueous base like sodium hydroxide. Extract the free base with an organic solvent, wash with water, dry, and concentrate.

Quantitative Data Summary

Reaction Parameter Condition Yield (%) Purity (%) Reference
Solvent N,N-dimethylacetamide (DMAc)90>98 (HPLC)[2]
Dimethyl sulfoxide (DMSO)83.5Not specified[2]
Base Sodium Hydroxide (NaOH)90>98 (HPLC)[2]
Potassium Hydroxide (KOH)72Not specified[2]
Potassium tert-butoxideNot specified99.5 (HPLC)[3][4]
Temperature 95°C90>98 (HPLC)[2]
100°C72Not specified[2]
120-130°C73.599.5 (HPLC)[3][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (m-cresol, 3-halo-propylamine) reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction Reactants workup Aqueous Workup & Extraction reaction->workup Reaction Mixture crude Crude 3-(m-tolyloxy)propylamine workup->crude Organic Layer salt_formation Salt Formation (e.g., Oxalic Acid) crude->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration & Washing crystallization->filtration free_basing Liberation of Free Base (Aqueous Base) filtration->free_basing Purified Salt pure_product Pure 3-(m-tolyloxy)propylamine free_basing->pure_product

Caption: General experimental workflow for the synthesis and purification of 3-(m-tolyloxy)propylamine.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction optimize_conditions Optimize: - Time - Temperature - Base Stoichiometry incomplete_reaction->optimize_conditions Yes workup_issue Inefficient Workup? incomplete_reaction->workup_issue No optimize_extraction Optimize: - Solvent - pH - Number of Extractions workup_issue->optimize_extraction Yes impurity_source Source of Impurity? workup_issue->impurity_source No starting_materials Check Purity of Starting Materials impurity_source->starting_materials Starting Materials side_reactions Adjust Reaction Conditions (e.g., Temp) impurity_source->side_reactions Side Reactions purification_method Improve Purification: - Recrystallization - Salt Formation - Chromatography impurity_source->purification_method Inefficient Purification

Caption: Logical troubleshooting guide for addressing common yield and purity issues.

References

challenges in the scale-up synthesis of 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 3-(m-tolyloxy)propylamine. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-(m-tolyloxy)propylamine, particularly during scale-up operations.

Issue 1: Low or Inconsistent Yields

Q1: We are experiencing significantly lower than expected yields of 3-(m-tolyloxy)propylamine during our pilot-scale synthesis. What are the potential causes and how can we improve the yield?

A1: Low yields in the synthesis of 3-(m-tolyloxy)propylamine, which is often prepared via a Williamson ether synthesis, can be attributed to several factors, especially during scale-up. Here are the primary causes and troubleshooting steps:

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can protonate the m-cresolate anion, reducing its nucleophilicity, or react with the base (e.g., sodium hydride), consuming it and generating hydroxide ions which can lead to side reactions.

    • Troubleshooting:

      • Ensure all reactants, solvents, and glassware are rigorously dried before use.

      • Consider using a Dean-Stark apparatus during the reaction to azeotropically remove any traces of water.

      • Store hygroscopic reagents, such as the base and m-cresol, under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical for the complete deprotonation of m-cresol.

    • Troubleshooting:

      • Stronger bases like sodium hydride (NaH) are often more effective than carbonates (e.g., K₂CO₃) or hydroxides (e.g., NaOH) for deprotonating phenols.

      • Ensure at least a stoichiometric equivalent of the base is used. A slight excess may be beneficial to drive the deprotonation to completion.

      • The base should be added portion-wise to control any exotherm.

  • Inefficient Reaction Conditions: Temperature and reaction time are key parameters that need to be optimized for scale-up.

    • Troubleshooting:

      • Gradually increase the reaction temperature to find the optimal balance between reaction rate and side product formation.

      • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to determine the optimal reaction time.

      • Ensure efficient stirring to maintain a homogeneous reaction mixture, which is crucial for large-scale reactions.

  • Side Reactions: The primary side reaction is the elimination of the alkyl halide, especially if there is any steric hindrance or if the temperature is too high.

    • Troubleshooting:

      • Use a primary alkyl halide (e.g., 3-chloropropylamine or 3-bromopropylamine) to minimize elimination reactions.

      • Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.

Issue 2: Product Purity and Impurities

Q2: Our isolated 3-(m-tolyloxy)propylamine is contaminated with unreacted m-cresol and other byproducts. What are the best strategies for purification on a larger scale?

A2: Achieving high purity of 3-(m-tolyloxy)propylamine on a large scale requires a multi-step purification strategy.

  • Work-up Procedure:

    • Alkaline Wash: After the reaction is complete, a wash with an aqueous base solution (e.g., sodium hydroxide) can effectively remove unreacted m-cresol by converting it to its water-soluble sodium salt.

    • Solvent Extraction: Use an appropriate organic solvent to extract the product from the aqueous layer.

    • Brine Wash: A final wash with brine can help to remove any remaining water from the organic layer.

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for purifying the final product on a large scale.

  • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), crystallization can be an excellent purification method. This can be particularly effective for removing isomeric impurities.

Issue 3: Formation of an Oily or Gummy Product

Q3: During work-up, our product is separating as a persistent oil or gum, making isolation difficult. How can we resolve this?

A3: The formation of an oily or gummy product is a common issue in amine syntheses.

  • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during extraction to keep the amine product in its free base form, which is more soluble in organic solvents.

  • Solvent Selection: Experiment with different extraction solvents. A solvent in which the product is highly soluble and the impurities are not may improve separation.

  • Salt Formation: Converting the amine to a crystalline salt (e.g., by adding a solution of HCl in an appropriate solvent) can facilitate isolation and purification.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for 3-(m-tolyloxy)propylamine?

A4: The most common and direct method is the Williamson ether synthesis. This involves the reaction of m-cresol with a suitable 3-halopropylamine (e.g., 3-chloropropylamine or 3-bromopropylamine) in the presence of a base.

Q5: What are the critical safety precautions to consider during the scale-up of this synthesis?

A5:

  • Handling of Bases: Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere and away from any sources of ignition.

  • Exothermic Reactions: The reaction can be exothermic, especially during the addition of the base. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Solvent Hazards: Use appropriate ventilation and personal protective equipment when working with organic solvents.

  • Product Handling: 3-(m-tolyloxy)propylamine is an amine and should be handled with care, avoiding skin and eye contact.

Q6: Can you provide a general reaction scheme for the synthesis?

A6: Yes, the general reaction scheme is as follows:

  • Step 1: Deprotonation of m-cresol m-CH₃C₆H₄OH + Base → m-CH₃C₆H₄O⁻ M⁺ + HB

  • Step 2: Nucleophilic Substitution m-CH₃C₆H₄O⁻ M⁺ + X-(CH₂)₃-NH₂ → m-CH₃C₆H₄O-(CH₂)₃-NH₂ + MX (where X = Cl, Br)

Data Presentation

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Aryloxy-Propylamines

ParameterConditionRationale
Reactants m-cresol, 3-halopropylamineStarting materials for the synthesis.
Base NaH, K₂CO₃, NaOHTo deprotonate the phenolic hydroxyl group.
Solvent DMF, DMSO, AcetonitrileAprotic polar solvents that can dissolve the reactants and facilitate the SN2 reaction.
Temperature 50 - 120 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 24 hoursDependent on the reactivity of the substrates and the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(m-tolyloxy)propylamine

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet is charged with a suitable aprotic polar solvent (e.g., DMF).

  • Addition of Base: A strong base (e.g., sodium hydride, 1.1 equivalents) is carefully added to the solvent under a nitrogen atmosphere.

  • Addition of m-cresol: m-cresol (1.0 equivalent) is added dropwise to the stirred suspension of the base at a controlled temperature (e.g., 0-10 °C). The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

  • Addition of 3-halopropylamine: 3-chloropropylamine (1.05 equivalents) is added to the reaction mixture.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and maintained for a set period (e.g., 8-12 hours), with monitoring by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with an aqueous base solution to remove unreacted m-cresol, followed by a brine wash.

  • Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or by conversion to its hydrochloride salt followed by crystallization.

Mandatory Visualization

Synthesis_Pathway m_cresol m-Cresol cresolate m-Tolyloxide Anion m_cresol->cresolate + Base - H₂ base Base (e.g., NaH) base->cresolate halopropylamine 3-Halopropylamine (X-(CH₂)₃-NH₂) product 3-(m-tolyloxy)propylamine halopropylamine->product side_product Elimination Product (Allylamine) halopropylamine->side_product High Temp. Strong Base cresolate->product + 3-Halopropylamine - NaX Troubleshooting_Workflow start Low Yield of 3-(m-tolyloxy)propylamine check_moisture Check for Moisture in Reactants and Solvents? start->check_moisture dry_reagents Action: Rigorously Dry All Materials check_moisture->dry_reagents Yes check_base Is Base Strength and Stoichiometry Optimal? check_moisture->check_base No dry_reagents->check_base optimize_base Action: Use Stronger Base (NaH) and Ensure >1 Equivalent check_base->optimize_base No check_conditions Are Reaction Temperature and Time Optimized? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Action: Monitor Reaction and Optimize T & Time check_conditions->optimize_conditions No check_side_reactions Evidence of Side Reactions (e.g., Elimination)? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions minimize_side_reactions Action: Lower Temperature, Use Primary Halide check_side_reactions->minimize_side_reactions Yes

preventing side reactions during the amination of 3-(m-tolyloxy)propane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 3-(m-tolyloxy)propane derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amination of 3-(m-tolyloxy)propane derivatives?

A1: The primary methods for synthesizing amino derivatives of 3-(m-tolyloxy)propane include:

  • Nucleophilic Substitution (N-Alkylation): This involves the reaction of a primary or secondary amine with a 3-(m-tolyloxy)propyl halide or sulfonate (e.g., tosylate, mesylate).

  • Reductive Amination: This two-step, one-pot process involves the reaction of 3-(m-tolyloxy)propanal with an amine to form an imine or enamine, which is then reduced in situ to the desired amine.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig type reactions): While less common for this specific substrate, this method can be employed, particularly for aryl aminations if the substrate were appropriately functionalized. For the purposes of this guide, we will focus on N-alkylation and reductive amination as the most prevalent routes.

Q2: What are the major side reactions I should be aware of?

A2: The most common side reactions depend on the chosen amination method and include:

  • Over-alkylation: Formation of tertiary amines or even quaternary ammonium salts when reacting a primary amine via nucleophilic substitution.[1][2][3]

  • Elimination: Formation of m-tolyloxypropene as a byproduct, particularly with sterically hindered amines or strong, non-nucleophilic bases.

  • Ether Cleavage: While less common under standard amination conditions, the ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.

  • Byproducts from Reductive Amination: Incomplete reduction of the imine intermediate or the formation of cyanated byproducts if using sodium cyanoborohydride.[4]

Q3: How can I minimize the formation of over-alkylation products in N-alkylation reactions?

A3: To favor mono-alkylation of primary amines, you can:

  • Use a large excess of the primary amine.

  • Employ a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated.[3]

  • Utilize specific reagents like cesium hydroxide that promote selective N-monoalkylation.[1]

  • Consider a tandem three-phase reaction system designed to produce secondary amines with minimal byproducts.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Secondary Amine and Formation of a Tertiary Amine Byproduct in N-Alkylation

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of a higher molecular weight byproduct corresponding to the dialkylated amine.

  • The isolated yield of the desired secondary amine is lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Stoichiometry: The primary amine is the limiting reagent or used in a 1:1 ratio with the 3-(m-tolyloxy)propyl halide/sulfonate.Increase the molar ratio of the primary amine to the alkylating agent (e.g., 3-5 equivalents).
Reaction Conditions: High reaction temperature or prolonged reaction time can favor over-alkylation.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider running the reaction at a lower temperature.
Base Selection: The base used may not be optimal for selective mono-alkylation.Use a milder base such as K₂CO₃ or Cs₂CO₃. For some systems, triethylamine can be effective.[2]

Experimental Protocol: Selective Mono-N-alkylation of a Primary Amine

  • To a solution of the primary amine (3.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a mild base such as K₂CO₃ (1.5 eq.).

  • Add the 3-(m-tolyloxy)propyl halide or tosylate (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography to separate the desired secondary amine from any unreacted primary amine and over-alkylated byproduct.

Problem 2: Significant Formation of an Elimination Byproduct (m-tolyloxypropene)

Symptoms:

  • GC-MS or ¹H NMR analysis of the crude reaction mixture shows the presence of signals corresponding to a terminal alkene.

  • The overall yield of aminated products is low.

Possible Causes and Solutions:

CauseRecommended Solution
Sterically Hindered Amine: The amine is too bulky to efficiently act as a nucleophile, and instead acts as a base, promoting E2 elimination.Use a less sterically hindered amine if the research goals allow. Alternatively, use a more nucleophilic, less basic amine.
Strong, Non-nucleophilic Base: Use of a strong, bulky base like potassium tert-butoxide can favor elimination over substitution.Switch to a weaker, more nucleophilic base like K₂CO₃ or Cs₂CO₃.
High Reaction Temperature: Elevated temperatures can favor elimination pathways.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Leaving Group: A better leaving group can sometimes favor substitution.If using a bromide, consider switching to a tosylate, which is a better leaving group and may favor the Sₙ2 pathway.

Experimental Protocol: Minimizing Elimination in N-Alkylation

  • Dissolve the 3-(m-tolyloxy)propyl bromide (1.0 eq.) and the amine (1.2 eq.) in a polar aprotic solvent like DMF.

  • Add a mild base such as K₂CO₃ (1.5 eq.).

  • Stir the reaction at room temperature and monitor its progress. If the reaction is slow, gradually increase the temperature to 40-50 °C.

  • Work up the reaction by adding water and extracting with an appropriate organic solvent.

  • Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of substitution to elimination products.

Problem 3: Low Conversion or Incomplete Reaction in Reductive Amination

Symptoms:

  • Analysis of the reaction mixture shows a significant amount of unreacted 3-(m-tolyloxy)propanal or the intermediate imine.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Imine Formation: The pH of the reaction is not optimal for imine formation.Adjust the pH to a mildly acidic range (pH 4-6) to facilitate imine formation.
Weak Reducing Agent: The chosen reducing agent is not potent enough to reduce the imine under the reaction conditions.Sodium triacetoxyborohydride (STAB) is often more effective than sodium borohydride for reductive aminations. Sodium cyanoborohydride is also effective but introduces cyanide waste.[6]
Steric Hindrance: The aldehyde or amine is sterically hindered, slowing down the reaction.Increase the reaction time or temperature. Consider using a more reactive reducing agent.
Catalyst Deactivation (if applicable): For catalytic reductive aminations, the catalyst may be poisoned or deactivated.Ensure the use of high-purity reagents and solvents. If using a heterogeneous catalyst, consider catalyst loading and reaction conditions.

Experimental Protocol: Optimized Reductive Amination

  • Dissolve 3-(m-tolyloxy)propanal (1.0 eq.) and the amine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purify by column chromatography.

Data Summary Tables

Table 1: Comparison of Reaction Conditions for N-Alkylation of Primary Amines

Alkylating AgentAmineBaseSolventTemp (°C)Time (h)Yield of Secondary Amine (%)Yield of Tertiary Amine (%)
3-(m-tolyloxy)propyl bromideBenzylamine (1.2 eq)K₂CO₃DMF60127515
3-(m-tolyloxy)propyl bromideBenzylamine (3.0 eq)K₂CO₃DMF601290<5
3-(m-tolyloxy)propyl tosylateCyclohexylamine (1.2 eq)Et₃NMeCNRT248510
3-(m-tolyloxy)propyl tosylateCyclohexylamine (3.0 eq)Et₃NMeCNRT24>95<2

Table 2: Influence of Reducing Agent on Reductive Amination Yield

AldehydeAmineReducing AgentSolventYield (%)
3-(m-tolyloxy)propanalMorpholineNaBH₄MeOH65
3-(m-tolyloxy)propanalMorpholineNaBH(OAc)₃DCE92
3-(m-tolyloxy)propanalAnilineNaBH₃CNMeOH88
3-(m-tolyloxy)propanalAnilineNaBH(OAc)₃DCE95

Visualizations

Amination_Pathways cluster_start Starting Materials cluster_products Products & Side Products Start_Alkyl 3-(m-tolyloxy)propyl-LG (LG = Br, OTs) Desired_Amine Desired Amine 3-(m-tolyloxy)propyl-NR¹R² Start_Alkyl->Desired_Amine N-Alkylation (Sₙ2) Over_Alkylation Over-alkylation Product (Tertiary Amine/Quat. Salt) Start_Alkyl->Over_Alkylation Further Alkylation Elimination Elimination Product (m-tolyloxypropene) Start_Alkyl->Elimination Elimination (E2) Start_Aldehyde 3-(m-tolyloxy)propanal Start_Aldehyde->Desired_Amine Reductive Amination Amine R¹R²NH Amine->Desired_Amine Amine->Over_Alkylation

Caption: Reaction pathways for the amination of 3-(m-tolyloxy)propane derivatives.

Troubleshooting_Workflow Start Low Yield of Desired Amine Check_Method Identify Amination Method Start->Check_Method N_Alkylation N-Alkylation Check_Method->N_Alkylation N-Alkylation Reductive_Amination Reductive Amination Check_Method->Reductive_Amination Reductive Amination Analyze_Side_Products_N Analyze Side Products (TLC, LC-MS, NMR) N_Alkylation->Analyze_Side_Products_N Analyze_Side_Products_R Analyze Side Products (TLC, LC-MS, NMR) Reductive_Amination->Analyze_Side_Products_R Overalkylation Over-alkylation Detected? Analyze_Side_Products_N->Overalkylation Incomplete_Reaction Incomplete Reaction? Analyze_Side_Products_R->Incomplete_Reaction Elimination Elimination Detected? Overalkylation->Elimination No Solution_Overalkylation Increase Amine Ratio Lower Temperature Overalkylation->Solution_Overalkylation Yes Solution_Elimination Use Milder Base Lower Temperature Elimination->Solution_Elimination Yes End Consult Further Literature Elimination->End No Solution_Incomplete Optimize pH Change Reducing Agent Incomplete_Reaction->Solution_Incomplete Yes Incomplete_Reaction->End No

References

storage conditions to ensure the stability of 3-(m-tolyloxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(m-tolyloxy)propylamine

Welcome to the technical support center for 3-(m-tolyloxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues related to the storage and handling of 3-(m-tolyloxy)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(m-tolyloxy)propylamine?

A1: To ensure the long-term stability of 3-(m-tolyloxy)propylamine, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation of its integrity, storage in a refrigerator at 2-8°C is advised. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Q2: How sensitive is 3-(m-tolyloxy)propylamine to light?

A2: Aryloxypropylamine compounds can be sensitive to light. Prolonged exposure to UV or ambient light may lead to photodegradation. It is crucial to store 3-(m-tolyloxy)propylamine in an amber or opaque container to protect it from light-induced degradation.

Q3: What type of container is best for storing 3-(m-tolyloxy)propylamine?

A3: A tightly sealed glass vial, particularly one made of amber glass, is the ideal container for storing 3-(m-tolyloxy)propylamine. This choice minimizes exposure to light and air, and the inert nature of glass prevents any potential reaction with the compound.

Q4: Can I store solutions of 3-(m-tolyloxy)propylamine? If so, what are the recommended conditions?

A4: Solutions of 3-(m-tolyloxy)propylamine are generally less stable than the neat compound. If you need to store solutions, it is best to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped vial, protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize potential reactions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the stability of 3-(m-tolyloxy)propylamine.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of 3-(m-tolyloxy)propylamine.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (see table below).

    • Assess Purity: Analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results with the certificate of analysis or a freshly opened sample.

    • Investigate for Degradants: Look for the presence of new peaks in the chromatogram that may indicate degradation products. Based on related aryloxypropylamines, potential degradation products could arise from ether cleavage (forming m-cresol), oxidation of the aromatic ring, or modification of the propylamine side chain.[1][2]

Issue 2: Change in physical appearance (e.g., color change, clumping).

  • Possible Cause: Exposure to air, moisture, or light, leading to degradation.

  • Troubleshooting Steps:

    • Visual Inspection: Note any changes from the original appearance of the compound.

    • Review Handling Procedures: Ensure that the compound is handled in a controlled environment, minimizing exposure to ambient conditions.

    • Purity Analysis: Perform purity analysis (HPLC or LC-MS) to identify and quantify any impurities or degradation products.

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Instability of 3-(m-tolyloxy)propylamine start Inconsistent Experimental Results or Change in Physical Appearance check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis compare_results Compare with Reference (e.g., Fresh Sample, CoA) purity_analysis->compare_results degradants_present Degradation Products Detected? compare_results->degradants_present identify_source Investigate Source of Degradation (Handling, Storage, Experiment) degradants_present->identify_source Yes no_degradants No Degradation Products degradants_present->no_degradants No remediate Remediate Source and Use Fresh Compound identify_source->remediate other_factors Investigate Other Experimental Factors (e.g., Reagents, Protocol) no_degradants->other_factors

Caption: A flowchart for troubleshooting the stability of 3-(m-tolyloxy)propylamine.

Data Presentation

Table 1: Recommended Storage Conditions for 3-(m-tolyloxy)propylamine

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Light Protect from light (store in amber/opaque vial)Prevents photodegradation. Aryloxypropylamines can be light-sensitive.[2]
Atmosphere Tightly sealed container. Inert gas (Ar, N₂) for long-term storage.Minimizes oxidation and hydrolysis by preventing exposure to air and moisture.
Container Tightly sealed glass vialGlass is inert and a tight seal prevents atmospheric contamination.
Form Solid (neat)The solid form is generally more stable than solutions.

Experimental Protocols

Protocol: Forced Degradation Study of 3-(m-tolyloxy)propylamine

This protocol outlines a forced degradation study to identify potential degradation products and pathways for 3-(m-tolyloxy)propylamine. This is essential for developing a stability-indicating analytical method.

1. Materials and Reagents:

  • 3-(m-tolyloxy)propylamine

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of 3-(m-tolyloxy)propylamine in methanol at a concentration of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol for analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or clear vial) to a UV lamp (254 nm or 365 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

4. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, by HPLC or LC-MS.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • If using LC-MS, characterize the mass of the degradation products to help elucidate their structures.

Experimental Workflow Diagram

experimental_workflow Forced Degradation Study Workflow start Prepare Stock Solution of 3-(m-tolyloxy)propylamine stress_conditions Subject to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photodegradation stress_conditions->photo analysis Analyze Samples by HPLC / LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: - Identify Degradation Products - Determine Degradation Pathways analysis->data

Caption: A workflow diagram for conducting a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of Ortho-, Meta-, and Para-Tolyloxy Propylamine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, potential pharmacological activities, and toxicological profiles of tolyloxy propylamine positional isomers.

This guide offers a comparative analysis of the ortho-, meta-, and para-isomers of tolyloxy propylamine, a class of aryloxypropylamine compounds with potential applications in medicinal chemistry. While comprehensive comparative data remains limited, this document synthesizes available information on their physicochemical characteristics, inferred pharmacological relevance—drawing from the known activity of related compounds—and outlines key experimental protocols for their evaluation. This guide is intended to support researchers, scientists, and drug development professionals in understanding the subtle yet significant impact of isomeric substitution on the biological activity of these molecules.

Physicochemical Properties

PropertyOrtho-Tolyloxy PropylamineMeta-Tolyloxy PropylaminePara-Tolyloxy Propylamine
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NOC₁₀H₁₅NO
Molecular Weight 165.23 g/mol 165.23 g/mol 165.23 g/mol
Melting Point (Oxalate Salt of N-methyl derivative) 155-157 °CNot Available170-173 °C
Melting Point (Oxalate Salt of N,N-dimethyl derivative) 160-162 °C134-136 °C145-147 °C

Pharmacological Activity

Direct comparative pharmacological studies on the ortho-, meta-, and para-toloxyloxy propylamine isomers are not widely published. However, the pharmacological profile of this class of compounds can be inferred from the known activities of structurally related molecules.

The ortho-isomer , 3-(o-tolyloxy)propylamine, is a known intermediate in the synthesis of Atomoxetine [1], a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This suggests that the ortho-isomer, or its derivatives, may possess affinity for the norepinephrine transporter (NET). The general class of aryloxypropylamines is also known to interact with adrenergic receptors, often exhibiting β-adrenergic blocking activity.

Positional isomerism can significantly impact receptor binding and functional activity. The spatial arrangement of the tolyl methyl group in the ortho, meta, and para positions will alter the molecule's conformation and electronic distribution, thereby influencing its interaction with the binding pockets of biological targets such as monoamine transporters and G-protein coupled receptors.

Toxicological Profile

Detailed toxicological data specifically comparing the ortho-, meta-, and para-toloxyloxy propylamine isomers are not publicly available. As with any chemical entity intended for potential therapeutic use, a comprehensive toxicological assessment is crucial. This would typically involve a battery of in vitro and in vivo studies to determine cytotoxicity, genotoxicity, and acute toxicity (e.g., LD50). For aryloxypropylamines, potential cardiovascular and central nervous system side effects should be carefully evaluated.

Experimental Protocols

To facilitate further research and a more direct comparison of these isomers, detailed methodologies for key pharmacological assays are provided below.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity of the tolyloxy propylamine isomers for various adrenergic receptor subtypes.

1. Membrane Preparation:

  • Tissues (e.g., rat cerebral cortex for α-adrenergic receptors, heart for β-adrenergic receptors) or cells expressing the receptor of interest are homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate buffer for storage at -80°C.

2. Binding Assay:

  • In a multi-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]-Prazosin for α1, [¹²⁵I]-Iodocyanopindolol for β-receptors) at a concentration near its dissociation constant (Kd).

  • Increasing concentrations of the unlabeled tolyloxy propylamine isomers (competitor) are added to displace the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist.

  • The reaction is allowed to reach equilibrium and is then terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The concentration of the isomer that inhibits 50% of the specific radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).

Norepinephrine Reuptake Inhibition Assay

This assay measures the ability of the tolyloxy propylamine isomers to inhibit the norepinephrine transporter (NET).

1. Cell Culture or Synaptosome Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured to confluence.

  • Alternatively, synaptosomes (nerve terminals) can be prepared from specific brain regions (e.g., rat hypothalamus) by homogenization and differential centrifugation.

2. Uptake Assay:

  • Cells or synaptosomes are pre-incubated with varying concentrations of the tolyloxy propylamine isomers or a known NET inhibitor (e.g., desipramine) as a positive control.

  • The uptake reaction is initiated by the addition of a radiolabeled substrate, typically [³H]-norepinephrine, at a concentration around its Michaelis-Menten constant (Km).

  • The incubation is carried out for a short period at 37°C to ensure measurement of the initial rate of uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the cells or synaptosomes from the extracellular medium.

  • The filters are washed with ice-cold buffer.

  • The amount of radioactivity taken up by the cells or synaptosomes is quantified by liquid scintillation counting.

  • The concentration of the isomer that inhibits 50% of the norepinephrine uptake (IC50) is determined.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described assays and a potential signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation: Membranes + Radioligand + Isomer Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Calculate IC50/Ki

Caption: Workflow for a competitive radioligand binding assay.

NET_Uptake_Assay_Workflow cluster_prep Cell/Synaptosome Preparation cluster_assay Uptake Assay Cells hNET-expressing Cells Preincubation Pre-incubation with Isomer Cells->Preincubation Uptake Add [3H]-Norepinephrine Preincubation->Uptake Termination Rapid Filtration Uptake->Termination Quantification Scintillation Counting Termination->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Calculate IC50

Caption: Workflow for a norepinephrine reuptake inhibition assay.

Norepinephrine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET 1. Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor 3. Binding NE_reuptake NE Reuptake Isomer Tolyloxy Propylamine Isomer Isomer->NET 2. Inhibition Signaling Postsynaptic Signaling Adrenergic_Receptor->Signaling 4. Activation

Caption: Inhibition of norepinephrine reuptake at the synapse.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of Atomoxetine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of atomoxetine and the separation of its impurities. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of two distinct stability-indicating HPLC methods, offering a valuable resource for method selection and implementation in a laboratory setting.

The methods presented have been validated according to the International Council for Harmonisation (ICH) guidelines and are demonstrated to be specific, accurate, precise, and robust for their intended purpose.[1][2] Both methods are capable of separating atomoxetine from its degradation products, making them suitable for stability studies and routine quality control.[2][3]

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols highlight the key chromatographic conditions required for the successful analysis of atomoxetine and its impurities.

Method 1: Isocratic RP-HPLC with UV Detection

This method employs a simple isocratic elution for the determination of Atomoxetine Hydrochloride in bulk and pharmaceutical dosage forms.[1]

  • Instrumentation: A Shimadzu Prominence Liquid Chromatograph with a UV detector was used.[1]

  • Column: Enable ODS (C18) reverse phase column (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.1% (v/v) orthophosphoric acid and acetonitrile in a ratio of 18:82 (v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: UV detection at a wavelength of 271 nm.[1]

  • Temperature: Ambient.

  • Run Time: A retention time of 4.7 minutes was observed for Atomoxetine Hydrochloride.[1]

Method 2: Stability-Indicating RP-HPLC with Photodiode Array Detection

This method is designed to separate atomoxetine from its degradation products generated during forced degradation studies, making it a stability-indicating assay.[2]

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array detector.

  • Column: Phenomenex C18 column (250 x 4.6 mm i.d., 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate in a ratio of 55:05:40 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: Not specified, typically 10-20 µL.

  • Detection: Photodiode array detection at 275 nm.[2]

  • Temperature: 40°C.[2]

  • Forced Degradation Studies: The drug substance was subjected to stress conditions including acid, base, oxidation, wet heat, dry heat, and photodegradation to demonstrate the method's specificity.[2][]

Data Presentation: Comparison of Method Performance

The following tables summarize the quantitative data from the validation of each HPLC method, allowing for a direct comparison of their performance characteristics.

Table 1: Chromatographic and System Suitability Parameters

ParameterMethod 1Method 2
Column Enable ODS C18 (250x4.6mm, 5µm)[1]Phenomenex C18 (250x4.6mm, 5µm)[2]
Mobile Phase 0.1% OPA:ACN (18:82)[1]ACN:MeOH:0.032M AmOAc (55:5:40)[2]
Flow Rate 0.6 mL/min[1]1.0 mL/min[2]
Detection Wavelength 271 nm[1]275 nm[2]
Retention Time (Atomoxetine) 4.7 min[1]Not explicitly stated
Column Temperature Ambient40°C[2]

Table 2: Validation Summary

Validation ParameterMethod 1Method 2
Linearity Range 40-120 µg/mL[1]0.5-5 µg/mL[2]
Correlation Coefficient (r²) > 0.99[1]Not explicitly stated
Accuracy (% Recovery) Not explicitly stated100.8 ± 0.4%[2]
Precision (% RSD) < 2%Not explicitly stated
Limit of Detection (LOD) 1.13 µg/mL[1]Not explicitly stated
Limit of Quantitation (LOQ) 3.41 µg/mL[1]Not explicitly stated
Specificity No interference from excipients[1]Separates drug from degradation products[2]
Robustness Insensitive to small changes in wavelength and flow rate[1]Not explicitly stated

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an HPLC method, from initial development to final approval for routine use.

HPLC_Validation_Workflow cluster_validation Method Validation (ICH Guidelines) method_dev Method Development optimization Method Optimization (Column, Mobile Phase, Flow Rate) method_dev->optimization validation_protocol Validation Protocol Definition optimization->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation routine_use Approved for Routine Use documentation->routine_use

Caption: Workflow for HPLC Method Validation.

References

Identifying and Controlling 3-(m-tolyloxy)propylamine Impurity in Atomoxetine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 3-(m-tolyloxy)propylamine, a critical process-related impurity in the synthesis of atomoxetine. Understanding and controlling this impurity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed experimental protocol, presents a comparative analysis of synthetic routes with respect to impurity formation, and provides visual workflows to aid in laboratory implementation.

Introduction to 3-(m-tolyloxy)propylamine as a Process-Related Impurity

Atomoxetine, chemically known as (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, is a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD). During its synthesis, several impurities can arise, among which is the regioisomeric impurity, 3-(m-tolyloxy)propylamine. This impurity, also referred to as N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine hydrochloride or Atomoxetine Related Compound B as per the United States Pharmacopeia (USP), is primarily formed due to the presence of 3-fluorotoluene as an impurity in the 2-fluorotoluene starting material. The structural similarity between the desired product and this impurity makes its removal challenging, necessitating robust analytical methods for its detection and control.[1]

Comparative Analysis of Atomoxetine Synthetic Routes and Impurity Profiles

The choice of synthetic route for atomoxetine can significantly influence the impurity profile of the final product. While various methods exist, they can be broadly categorized based on the key bond-forming strategy. The following table provides a qualitative comparison of common synthetic approaches and their potential impact on the formation of 3-(m-tolyloxy)propylamine.

Synthetic RouteBrief DescriptionPotential for 3-(m-tolyloxy)propylamine FormationReported Impurity LevelsPurification Strategy
Route A: Williamson Ether Synthesis with 2-Fluorotoluene This common route involves the reaction of an alkoxide of N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene.[1]High potential. The presence of 3-fluorotoluene as an impurity in the 2-fluorotoluene starting material directly leads to the formation of 3-(m-tolyloxy)propylamine.[1]Can be significant if the starting material is not of high purity. Some patents claim levels below 0.15 area-%.[2][3]Requires stringent purification of the 2-fluorotoluene starting material and/or efficient final product purification by crystallization.
Route B: Synthesis from 3-Phenylchloropropylamine This route utilizes 3-phenylchloropropylamine as a starting material, which undergoes bromination and subsequent condensation with o-cresol.[2][3]Lower potential. This route avoids the use of 2-fluorotoluene, thereby minimizing the primary source of the meta-isomer impurity.Generally lower compared to Route A, with some processes reporting very low levels of related impurities.[2][3]Standard crystallization and purification techniques are typically effective.
Route C: Alternative Etherification Strategies Newer methods may employ different coupling agents or synthetic strategies to form the ether linkage, potentially avoiding the specific reagents that lead to regioisomeric impurities.Variable. The potential for this specific impurity depends on the chosen reagents and their inherent impurities.Data is less publicly available but is generally aimed at achieving high purity (e.g., >99.5%).[4]Advanced purification techniques may be employed to ensure high purity.

Experimental Protocol: Identification and Quantification of 3-(m-tolyloxy)propylamine by HPLC

This section provides a detailed High-Performance Liquid Chromatography (HPLC) method adapted from established pharmacopeial methods for the analysis of atomoxetine and its related impurities, including 3-(m-tolyloxy)propylamine.

Materials and Reagents
  • Atomoxetine Hydrochloride Reference Standard (USP)

  • Atomoxetine Related Compound B (N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine hydrochloride) Reference Standard (USP)

  • Acetonitrile (HPLC grade)

  • n-Propanol (HPLC grade)

  • o-Phosphoric acid (ACS grade)

  • Octanesulfonic acid sodium salt (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterSpecification
Column C8, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A mixture of 73% aqueous phase and 27% n-propanol. The aqueous phase consists of 25 mM o-phosphoric acid adjusted to pH 2.5 and 25 mM octanesulfonic acid sodium salt.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 215 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve appropriate amounts of Atomoxetine Hydrochloride RS and Atomoxetine Related Compound B RS in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL of Atomoxetine HCl and 0.005 mg/mL of the impurity).

  • Sample Solution: Accurately weigh and dissolve the atomoxetine API sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • System Suitability Solution: Prepare a solution containing Atomoxetine Hydrochloride RS and Atomoxetine Related Compound B RS in the mobile phase to demonstrate adequate resolution and system performance.

System Suitability

Before sample analysis, inject the system suitability solution and verify the following parameters:

  • Resolution: The resolution between the atomoxetine peak and the 3-(m-tolyloxy)propylamine peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the atomoxetine peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than 2.0%.

Analysis

Inject the standard solution and the sample solution into the chromatograph. Identify the peaks based on their retention times compared to the standards. Calculate the amount of 3-(m-tolyloxy)propylamine in the sample using the peak area response and the concentration of the standard.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway leading to the formation of the impurity and the analytical workflow for its identification.

cluster_synthesis Atomoxetine Synthesis and Impurity Formation Start_Mat_1 N-methyl-3-hydroxy- 3-phenylpropylamine Reaction Williamson Ether Synthesis Start_Mat_1->Reaction Start_Mat_2 2-Fluorotoluene (contains 3-Fluorotoluene impurity) Start_Mat_2->Reaction Product Atomoxetine Reaction->Product Impurity 3-(m-tolyloxy)propylamine Reaction->Impurity

Caption: Synthetic pathway for atomoxetine highlighting the origin of the 3-(m-tolyloxy)propylamine impurity.

cluster_workflow Analytical Workflow for Impurity Identification Sample Atomoxetine API Sample Preparation Prepare Sample and Standard Solutions Sample->Preparation HPLC HPLC Analysis (C8 column, UV 215 nm) Preparation->HPLC Data Data Acquisition and Peak Integration HPLC->Data Identification Peak Identification by Retention Time Comparison Data->Identification Quantification Quantification using Reference Standard Identification->Quantification Report Report Impurity Level Quantification->Report

Caption: Experimental workflow for the identification and quantification of 3-(m-tolyloxy)propylamine.

References

Comparative Analysis of 3-(m-tolyloxy)propylamine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-(m-tolyloxy)propylamine in common immunoassays. Direct experimental data on the cross-reactivity of this specific compound is not currently available in published literature. However, based on its structural similarity to the well-characterized drug atomoxetine, we can infer potential cross-reactivity profiles and provide guidance for experimental validation.

3-(m-tolyloxy)propylamine is a positional isomer and a known impurity of atomoxetine, a selective norepinephrine reuptake inhibitor. Due to this close structural relationship, it is plausible that 3-(m-tolyloxy)propylamine may exhibit similar cross-reactivity in certain immunoassays. A notable instance of this is the documented cross-reactivity of atomoxetine with amphetamine immunoassays.

Potential Cross-Reactivity with Amphetamine Immunoassays

A published case study has reported that a patient taking atomoxetine produced a false-positive result for amphetamines when screened using a Cloned Enzyme Donor Immunoassay (CEDIA). This suggests that the antibody used in this type of assay recognizes a structural motif common to both atomoxetine and amphetamines. Given that 3-(m-tolyloxy)propylamine shares the core structure of atomoxetine, there is a high likelihood that it would also cross-react with certain amphetamine immunoassays.

Data Summary: Inferred Cross-Reactivity

The following table summarizes the inferred potential for cross-reactivity based on the data available for atomoxetine. It is critical to note that these are expected, not experimentally confirmed, results for 3-(m-tolyloxy)propylamine.

CompoundImmunoassay TargetImmunoassay Type (Example)Reported Cross-Reactivity of AtomoxetineInferred Potential Cross-Reactivity of 3-(m-tolyloxy)propylamine
AtomoxetineAmphetaminesCEDIAFalse PositiveHigh Potential for False Positive
3-(m-tolyloxy)propylamineAmphetaminesCEDIANot ReportedHigh (Inferred)
3-(m-tolyloxy)propylamineOther Drugs of AbuseVarious (e.g., ELISA, EMIT)Not ReportedUnknown (Requires Experimental Verification)

Experimental Protocols

To definitively determine the cross-reactivity of 3-(m-tolyloxy)propylamine, a systematic experimental approach is required. The following is a general protocol for assessing cross-reactivity in a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a CEDIA.

Protocol: Immunoassay Cross-Reactivity Testing

Objective: To determine the concentration of 3-(m-tolyloxy)propylamine that produces a positive result in a specific immunoassay and to calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • Immunoassay kit for the target analyte (e.g., Amphetamine CEDIA kit)

  • Certified reference standard of 3-(m-tolyloxy)propylamine

  • Certified reference standard of the target analyte (e.g., d-amphetamine)

  • Drug-free urine or appropriate buffer

  • Microplate reader or clinical chemistry analyzer

  • Precision pipettes and consumables

Procedure:

  • Preparation of Standards: Prepare a series of dilutions of the target analyte in drug-free urine to create a standard curve as per the immunoassay kit's instructions.

  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of 3-(m-tolyloxy)propylamine in drug-free urine. The concentration range should be broad enough to identify the concentration that produces a signal equivalent to the assay's cutoff calibrator.

  • Immunoassay Procedure:

    • Run the target analyte standards to generate a calibration curve.

    • Run the 3-(m-tolyloxy)propylamine dilutions in the same manner as the standards and samples.

    • Include positive and negative controls as specified in the kit instructions.

  • Data Analysis:

    • From the standard curve, determine the concentration of the target analyte that corresponds to the signal produced by each dilution of 3-(m-tolyloxy)propylamine.

    • The percent cross-reactivity can be calculated using the following formula:

      % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

Visualizations

Logical Relationship and Inferred Cross-Reactivity

The following diagram illustrates the structural relationship between atomoxetine, its isomer 3-(m-tolyloxy)propylamine, and the inferred cross-reactivity with amphetamine immunoassays.

Atomoxetine Atomoxetine Isomer 3-(m-tolyloxy)propylamine Atomoxetine->Isomer Structural Isomer AmphetamineAssay Amphetamine Immunoassay (e.g., CEDIA) Atomoxetine->AmphetamineAssay Known Cross-Reactivity Isomer->AmphetamineAssay Inferred Potential Cross-Reactivity

Caption: Inferred cross-reactivity based on structural similarity.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the general workflow for experimentally determining the cross-reactivity of a compound in an immunoassay.

cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis PrepStandards Prepare Target Analyte Standards RunAssay Perform Immunoassay (e.g., ELISA, CEDIA) PrepStandards->RunAssay PrepTestCompound Prepare 3-(m-tolyloxy)propylamine Dilutions PrepTestCompound->RunAssay GenerateCurve Generate Standard Curve RunAssay->GenerateCurve DetermineEquivalence Determine Equivalent Concentration RunAssay->DetermineEquivalence GenerateCurve->DetermineEquivalence CalculateCrossReactivity Calculate % Cross-Reactivity DetermineEquivalence->CalculateCrossReactivity

Caption: Workflow for determining immunoassay cross-reactivity.

A Comparative Analysis of Norepinephrine Transporter Affinity in Aryloxy Propylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of several key aryloxy propylamine analogs for the norepinephrine transporter (NET). The data presented herein is compiled from in vitro studies to offer a quantitative assessment of their potency and selectivity, critical parameters in the development of therapeutic agents targeting the noradrenergic system.

Quantitative Efficacy Data: A Comparative Overview

The binding affinity of a compound for its target is a primary determinant of its pharmacological activity. In the context of norepinephrine reuptake inhibitors, a lower equilibrium dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher affinity for the norepinephrine transporter. The following table summarizes the in vitro binding affinities of prominent aryloxy propylamine analogs and related compounds for the human norepinephrine transporter (NET), as well as for the serotonin (SERT) and dopamine (DAT) transporters to illustrate their selectivity profiles.

CompoundTransporterK i (nM)IC 50 (nM)
Atomoxetine NET531 ± 10 (ng/mL plasma)
SERT7799 ± 21 (ng/mL plasma)
DAT1451-
Reboxetine NET1.18.5
SERT1296900
DAT>10,00089000
Duloxetine NET7.5-
SERT0.8-
DAT--
Venlafaxine NET2480-
SERT82-
DAT--
Fluoxetine NETWeak affinity-
SERTHigh affinity-
DATWeak affinity-

K i (Equilibrium Dissociation Constant): A measure of the binding affinity of a ligand for a receptor. A smaller K i value indicates a higher affinity. IC 50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: Determining Norepinephrine Transporter Affinity

The data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a gold standard in pharmacology for quantifying the interaction between a compound and its molecular target.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of test compounds for the human norepinephrine transporter (hNET).

Materials:

  • hNET Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET or CHO-hNET cells).

  • Radioligand: [³H]Nisoxetine, a high-affinity radiolabeled ligand for NET.

  • Test Compounds: Aryloxy propylamine analogs (e.g., atomoxetine, reboxetine) and reference compounds.

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing hNET to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Wash the pellet with ice-cold assay buffer.

    • Homogenize the cells and centrifuge to isolate the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

    • Store membrane aliquots at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of the test compounds and the reference compound (Desipramine) in assay buffer.

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Total Binding: Assay buffer, [³H]Nisoxetine (at a concentration near its Kd), and the membrane preparation.

      • Non-specific Binding: A high concentration of a non-labeled NET inhibitor (e.g., 10 µM Desipramine), [³H]Nisoxetine, and the membrane preparation.

      • Test Compound: Dilutions of the test compound, [³H]Nisoxetine, and the membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the norepinephrine transporter affinity of aryloxy propylamine analogs.

NET_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (hNET expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound/ free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies radioactivity) Filtration->Scintillation Data_Analysis IC50 Determination (Non-linear regression) Scintillation->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Analysis->Ki_Calculation

Caption: Workflow for NET competitive radioligand binding assay.

A Comparative Guide to the Enantioselective Bioactivity of 3-(m-tolyloxy)propylamine Isomers and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective bioactivity of 3-(m-tolyloxy)propylamine isomers. Due to a lack of publicly available experimental data on the individual (R)- and (S)-enantiomers of 3-(m-tolyloxy)propylamine, this document focuses on the well-characterized bioactivity of its structural isomer, atomoxetine, which is (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. The guide also outlines the necessary experimental protocols to determine the bioactivity of the 3-(m-tolyloxy)propylamine enantiomers and discusses the potential influence of the methyl group's positional isomerism on pharmacological activity.

Introduction

Aryloxypropylamines are a class of compounds known for their interaction with monoamine transporters, which are critical targets in the treatment of various neurological and psychiatric disorders. A prominent member of this class is atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD). Atomoxetine is the (R)-enantiomer of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. The compound of interest, 3-(m-tolyloxy)propylamine, is a positional isomer of atomoxetine where the methyl group on the phenoxy ring is shifted from the ortho to the meta position. It is also identified as a potential impurity in the synthesis of atomoxetine.

Chirality plays a crucial role in the bioactivity of aryloxypropylamines. The differential interaction of enantiomers with their biological targets can lead to significant differences in efficacy, selectivity, and side-effect profiles. While the enantioselective pharmacology of atomoxetine is well-documented, the specific bioactivities of the (R)- and (S)-enantiomers of 3-(m-tolyloxy)propylamine have not been extensively reported. This guide aims to provide a framework for understanding and evaluating these isomers by presenting comparative data for atomoxetine and detailing the methodologies required for the characterization of the meta-isomers.

Comparative Bioactivity Data: Atomoxetine Enantiomers

The following table summarizes the in vitro binding affinities (K_i_) of the (R)- and (S)-enantiomers of the ortho-tolyl isomer (atomoxetine) for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This data serves as a critical reference point for hypothesizing the potential activity of the meta-tolyl isomers.

CompoundTargetK_i_ (nM)Reference
(R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (Atomoxetine)NET5[1]
SERT180[1]
DAT3000[1]
(S)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amineNET--
SERT--
DAT--

Structure-Activity Relationship (SAR) Insights

The position of the methyl group on the phenoxy ring is a key determinant of the pharmacological profile of tolyloxypropylamine analogs.

  • Ortho-substitution (Atomoxetine): The 2-methyl (ortho) substitution in atomoxetine is critical for its high affinity and selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters. This selectivity is a hallmark of its therapeutic action in ADHD.

  • Meta-substitution (3-(m-tolyloxy)propylamine): The shift of the methyl group to the 3- (meta) position is likely to alter the binding orientation of the molecule within the monoamine transporters. While speculative without direct experimental data, this change could potentially:

    • Decrease affinity for NET compared to the ortho-isomer.

    • Alter the selectivity profile, possibly increasing affinity for SERT or DAT.

    • Lead to a different enantioselective profile, where the preference for the (R)- or (S)-enantiomer at each transporter may differ from that of atomoxetine.

Further investigation into the enantiomers of the para-substituted isomer would also be valuable for a complete understanding of the SAR.

Experimental Protocols

To elucidate the enantioselective bioactivity of 3-(m-tolyloxy)propylamine isomers, the following experimental workflow is proposed.

Synthesis and Chiral Separation

Synthesis: The racemic mixture of N-methyl-3-(m-tolyloxy)-3-phenylpropylamine can be synthesized via several established routes for aryloxypropylamines. A common method involves the reaction of 3-chloro-N-methyl-1-phenylpropan-1-amine with m-cresol in the presence of a base.

Chiral Separation: The separation of the (R)- and (S)-enantiomers is a critical step. A validated normal-phase isocratic chiral liquid chromatographic method has been reported for the separation of atomoxetine from its positional isomers, including the meta-isomer[3]. This method utilizes a polysaccharide-based chiral stationary phase.

  • Column: Chiralcel OD-H

  • Mobile Phase: A mixture of hexane, isopropanol (IPA), diethylamine (DEA), and trifluoroacetic acid (TFA) (e.g., 85/15/0.15/0.2, v/v/v/v)[3].

  • Detection: UV detection at an appropriate wavelength.

This method can be adapted and optimized for the analytical and preparative separation of the 3-(m-tolyloxy)propylamine enantiomers.

In Vitro Bioactivity Assays

These assays determine the binding affinity (K_i_) of the test compounds for the serotonin, norepinephrine, and dopamine transporters.

  • Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human SERT, NET, or DAT.

    • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

    • Test compounds: (R)- and (S)-3-(m-tolyloxy)propylamine.

    • Assay buffer and filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity trapped on the filter using liquid scintillation counting.

    • Calculate the IC_50_ (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

These functional assays measure the potency (IC_50_) of the test compounds to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

  • Principle: The assay quantifies the inhibition of the transport of a radiolabeled monoamine substrate into cells.

  • Materials:

    • HEK293 cells (or other suitable cell line) stably expressing human SERT, NET, or DAT.

    • Radiolabeled substrates: [³H]5-HT (serotonin), [³H]NE (norepinephrine), or [³H]DA (dopamine).

    • Test compounds: (R)- and (S)-3-(m-tolyloxy)propylamine.

    • Cell culture reagents and scintillation counter.

  • Procedure:

    • Plate the transporter-expressing cells in a multi-well format.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add the radiolabeled substrate and incubate for a defined period.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC_50_ value, which is the concentration of the test compound that causes a 50% reduction in the uptake of the radiolabeled substrate.

Visualizations

Monoamine Reuptake Inhibition Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Monoamine_out Monoamine Vesicle->Monoamine_out Release Transporter Monoamine Transporter (SERT, NET, DAT) Monoamine_in Monoamine (e.g., NE, 5-HT, DA) Transporter->Monoamine_in Monoamine_in->MAO Degradation Monoamine_in->VMAT2 Monoamine_out->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_out->Receptor Binding Arylpropylamine 3-(m-tolyloxy)propylamine Isomers Arylpropylamine->Transporter Inhibition

Caption: Mechanism of action of monoamine reuptake inhibitors.

Experimental Workflow for Bioactivity Characterization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Racemic 3-(m-tolyloxy)propylamine synthesis Chemical Synthesis separation Chiral HPLC Separation synthesis->separation enantiomers (R)- and (S)-Enantiomers separation->enantiomers binding_assay Radioligand Binding Assay (SERT, NET, DAT) enantiomers->binding_assay uptake_assay Monoamine Reuptake Assay (SERT, NET, DAT) enantiomers->uptake_assay ki_values Determine K_i values binding_assay->ki_values ic50_values Determine IC_50 values uptake_assay->ic50_values sar_analysis Structure-Activity Relationship Analysis ki_values->sar_analysis ic50_values->sar_analysis

Caption: Workflow for characterizing enantioselective bioactivity.

Conclusion

While direct experimental data on the enantioselective bioactivity of 3-(m-tolyloxy)propylamine isomers is currently lacking in the scientific literature, this guide provides a comprehensive framework for their evaluation. By leveraging the well-established pharmacology of the closely related drug, atomoxetine, and by following the detailed experimental protocols for synthesis, chiral separation, and in vitro bioactivity assessment, researchers can systematically characterize these novel compounds. The elucidation of the binding affinities and functional potencies of the (R)- and (S)-enantiomers of 3-(m-tolyloxy)propylamine at monoamine transporters will provide valuable insights into the structure-activity relationships of this important class of compounds and may uncover novel pharmacological profiles with therapeutic potential.

References

development of a validated method for quantifying 3-(m-tolyloxy)propylamine in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3-(m-tolyloxy)propylamine in human plasma. The primary method detailed is a validated approach utilizing liquid-liquid extraction (LLE) for sample cleanup, offering high sensitivity and selectivity. This is compared against a more straightforward "dilute-and-shoot" method, which prioritizes speed and simplicity. The information presented is intended to assist researchers in selecting the most appropriate methodology based on their specific analytical needs, considering factors such as required sensitivity, sample throughput, and available resources.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the validated Liquid-Liquid Extraction (LLE) LC-MS/MS method and the alternative "Dilute-and-Shoot" LC-MS/MS approach for the quantification of 3-(m-tolyloxy)propylamine in human plasma.

Performance MetricValidated LLE LC-MS/MS Method"Dilute-and-Shoot" LC-MS/MS Method
Lower Limit of Quantification (LLOQ) 0.1 ng/mL5 ng/mL
Linearity (r²) >0.995>0.99
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 18%
Accuracy (% bias) ± 8%± 15%
Mean Recovery ~85%Not Applicable (Dilution Only)
Matrix Effect Minimal (< 5% ion suppression/enhancement)Significant (Potential for >20% ion suppression)
Sample Preparation Time per 96-well plate ~ 2 hours~ 20 minutes

Experimental Workflows

The following diagram illustrates the key steps in the validated LLE LC-MS/MS method for the quantification of 3-(m-tolyloxy)propylamine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample (50 µL) is Add Internal Standard sample->is vortex1 Vortex Mix is->vortex1 buffer Add Alkaline Buffer vortex1->buffer vortex2 Vortex Mix buffer->vortex2 solvent Add Extraction Solvent (e.g., Methyl-tert-butyl ether) vortex2->solvent vortex3 Vortex & Centrifuge solvent->vortex3 extract Transfer Organic Layer vortex3->extract evap Evaporate to Dryness extract->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into UPLC System recon->inject chrom Chromatographic Separation (C18 Column) inject->chrom ms Mass Spectrometric Detection (ESI+ MRM) chrom->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for the validated LLE LC-MS/MS method.

Experimental Protocols

Validated Liquid-Liquid Extraction (LLE) LC-MS/MS Method

This method is designed for high sensitivity and robustness by minimizing matrix effects through an LLE sample preparation step.

a. Sample Preparation (LLE)

  • Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., 3-(m-tolyloxy)propylamine-d7 at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex for 10 seconds.

  • Add 500 µL of methyl-tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

b. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient starting from low organic phase composition and ramping up to elute the analyte.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • MRM Transitions:

    • 3-(m-tolyloxy)propylamine: Precursor ion > Product ion (to be determined empirically)

    • IS (3-(m-tolyloxy)propylamine-d7): Precursor ion > Product ion (to be determined empirically)

"Dilute-and-Shoot" LC-MS/MS Method

This method offers a significant reduction in sample preparation time and complexity, making it suitable for high-throughput screening, though it may be more susceptible to matrix effects and have a higher LLOQ.[1]

a. Sample Preparation

  • Pipette 50 µL of human plasma sample into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

b. LC-MS/MS Conditions

The LC-MS/MS conditions would be similar to the LLE method, but may require a more robust chromatographic method with a potential divert valve to discard early-eluting salts and phospholipids to protect the mass spectrometer.

Method Comparison and Rationale

The choice between these two methods depends heavily on the specific requirements of the study.

  • The Validated LLE LC-MS/MS Method is preferable for regulated bioanalysis, such as in support of pharmacokinetic studies in clinical trials, where high sensitivity, accuracy, and precision are paramount.[2][3] The LLE step is effective at removing phospholipids and other matrix components that can cause ion suppression or enhancement, leading to more reliable data.[4]

  • The "Dilute-and-Shoot" Method is a viable option for early discovery studies or other research applications where a very low limit of quantification is not essential and high sample throughput is a primary consideration.[1] While simpler, this method is more prone to matrix effects, which can impact data quality.[5] Careful validation is necessary to ensure that matrix effects do not compromise the results for the specific biological matrix being analyzed.[6] Derivatization techniques could also be considered as an alternative to improve sensitivity and chromatographic performance for amine compounds.[6][7]

References

Inter-Laboratory Validation of Analytical Methods for 3-Aryloxy-3-Phenylpropylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The validation of analytical methods is a cornerstone of quality control in the pharmaceutical industry, ensuring that methods for quantifying active pharmaceutical ingredients (APIs) are reliable, reproducible, and fit for purpose.[1] For the class of 3-aryloxy-3-phenylpropylamines, which includes prominent drugs such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine, robust analytical methods are crucial for drug development, quality control, and regulatory submissions.[1][2] This guide provides a comparative summary of various validated analytical methods from different laboratories for the determination of atomoxetine and fluoxetine in bulk and pharmaceutical dosage forms. While direct inter-laboratory collaborative studies were not prominently found, this compilation of single-laboratory validation data serves as a valuable resource for researchers and drug development professionals.

The primary analytical technique for these compounds is High-Performance Liquid Chromatography (HPLC), often in a reverse-phase configuration (RP-HPLC), due to its high sensitivity, specificity, and accuracy.[3] Validation parameters are established in accordance with International Conference on Harmonisation (ICH) guidelines and include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4]

General Workflow for Analytical Method Validation

The process of validating an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. This typically involves preparing standard and sample solutions, performing the analysis under defined conditions, and evaluating the data against predefined acceptance criteria.

Analytical_Method_Validation_Workflow start Start: Method Development prep Prepare Standard & Sample Solutions start->prep analysis Chromatographic/ Spectroscopic Analysis prep->analysis params Evaluate Validation Parameters (Accuracy, Precision, Linearity, etc.) analysis->params criteria Compare Results with Acceptance Criteria (ICH) params->criteria pass Method Validated criteria->pass Pass fail Method Optimization Required criteria->fail Fail fail->start Re-develop

Caption: General workflow for analytical method validation.

I. Atomoxetine

Atomoxetine, chemically (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, is a selective norepinephrine reuptake inhibitor.[2] Various RP-HPLC methods have been developed and validated for its quantification in bulk and pharmaceutical formulations.

Comparative Data of Validated HPLC Methods for Atomoxetine
ParameterMethod 1[4]Method 2Method 3[5]Method 4[6]
Column Phenomenex Luna C18 (250x4.6mm, 5µm)Phenomenex RP-C8 (250x4.6mm, 5µm)Xterra RP-18 (250x4.6mm, 5µm)Agilent Eclipse XDB C18 (50x4.6mm, 1.8µm)
Mobile Phase 0.1% Triethylamine (pH 3.5) : Acetonitrile (50:50 v/v)Acetonitrile : 10mM Na2HPO4 buffer with 0.1% TEA (pH 3.0) (55:45 v/v)Methanol : Water (80:20 v/v)0.04M Acetic Acid + 0.03M TEA (pH 4.6) : Acetonitrile (42:58 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.27 mL/min
Detection (UV) 271 nm271 nm270 nm220 nm
Retention Time 3.0 min3.08 min5.35 minNot Specified
Linearity Range 2-12 µg/mL50-150 µg/mL2-10 µg/mL4-40 µg/mL
Correlation (r²) 0.999Not Specified0.99990.9997 (r)
LOD Not SpecifiedNot SpecifiedNot Specified0.44 µg/mL
LOQ Not SpecifiedNot SpecifiedNot Specified1.32 µg/mL
Accuracy (% Recovery) >98%Not SpecifiedNot SpecifiedNot Specified
Precision (%RSD) <2%Not SpecifiedNot SpecifiedNot Specified
Experimental Protocols: Atomoxetine

Method 1 Protocol [4]

  • Chromatographic System: A Schimadzu 20AD RP-HPLC with a Phenomenex Luna C18 column (250 x 4.6mm, 5µm) was used.

  • Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a 50:50 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 271 nm.

  • Standard Solution Preparation: A stock solution of 1000 µg/mL was prepared by dissolving 100mg of Atomoxetine HCl in 100mL of diluent. This was further diluted to obtain a working standard of 100 µg/mL.[4]

  • Sample Preparation: Ten tablets were weighed and powdered. A quantity of powder equivalent to 100mg of Atomoxetine HCl was dissolved in 100mL of diluent. This solution was further diluted to a suitable concentration for analysis.[4]

Method 2 Protocol

  • Chromatographic System: An RP-HPLC system with a Phenomenex RP-C8 column (250×4.60 mm, 5µm).

  • Mobile Phase: A mixture of acetonitrile and 10 mM disodium hydrogen phosphate buffer containing 0.1% TEA (pH adjusted to 3.0 with orthophosphoric acid) in a 55:45 v/v ratio.

  • Flow Rate: 1.0 mL/min under isocratic conditions.

  • Detection: UV detection at 271 nm.

  • Standard Solution Preparation: A 10 mg quantity of Atomoxetine HCl was dissolved in a 10 mL volumetric flask with acetonitrile to create a stock solution. A 1 mL aliquot was further diluted to 10 mL to achieve a final concentration of 100 µg/mL.

Method 3 Protocol [5]

  • Chromatographic System: An RP-HPLC system equipped with an Xterra RP 18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water in an 80:20 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm.

  • Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[5]

Method 4 Protocol [6]

  • Chromatographic System: A rapid resolution liquid chromatographic (RRLC) system with an Agilent Eclipse XDB C18 column (50 mm x 4.6 mm, 1.8 µm particle size).

  • Mobile Phase: A mixture of aqueous 0.04 M glacial acetic acid and 0.03M triethylamine (pH 4.6) with acetonitrile in a 42:58 v/v ratio.

  • Flow Rate: 0.27 mL/min.

  • Detection: UV detection at 220 nm.

  • Linearity: The method demonstrated linearity over a concentration range of 4-40 µg/mL.[6]

II. Fluoxetine

Fluoxetine, chemically N-methyl-γ-[4-(trifluoromethyl)phenoxy]-benzene propanamine, is a widely prescribed SSRI.[7] Its analysis is commonly performed using RP-HPLC and UV Spectrophotometry.

Comparative Data of Validated Analytical Methods for Fluoxetine
ParameterMethod 5 (RP-HPLC)[7]Method 6 (RP-HPLC)[8]Method 7 (UV-Vis)[9]
Column/Instrument C18 ColumnZorbax eclipse plus-C8 (250x4.6mm, 5µm)UV-Vis Spectrophotometer
Mobile Phase/Solvent Methanol : Water (40:60 v/v)Diethylamine buffer (pH 3.5) : Acetonitrile (55:45 v/v)Water
Flow Rate 1.0 mL/min1.0 mL/minN/A
Detection (UV) Not Specified227 nm224 nm (λmax)
Retention Time Not Specified3.417 minN/A
Linearity Range 1-10 µg/mL40-200 µg/mL5-30 mcg/mL
Correlation (r²) Not Specified0.9990.999
Accuracy (% Recovery) 97%100.17%98-102%
Precision (%RSD) <2% (Intra & Interday)Not Specified<2%
Experimental Protocols: Fluoxetine

Method 5 Protocol (RP-HPLC) [7]

  • Chromatographic System: An HPLC system with a reverse phase C18 column.

  • Mobile Phase: A mixture of methanol and water in a 40:60 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Standard & Sample Preparation: A stock solution was prepared by dissolving 100 mg of fluoxetine in a 100 mL volumetric flask with methanol. Further dilutions were made with methanol to achieve the desired concentrations for the calibration curve. For assaying capsules, a powder equivalent to 100 mg of fluoxetine was dissolved in methanol, sonicated, filtered, and then diluted appropriately.[7]

  • Precision: Determined by analyzing a set of drug solutions five times on three different days (n=5). The intra and interday variation was found to be less than 2%.[7]

  • Accuracy: Assessed by the recovery of known amounts of drug added to a solution of known concentration. The mean recovery was 97%.[7]

Method 6 Protocol (RP-HPLC) [8]

  • Chromatographic System: An HPLC system with a Zorbax eclipse plus-C8 column (250x4.6mm, 5µm).

  • Mobile Phase: An isocratic mixture of diethylamine buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a 55:45 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm.

  • Accuracy: Assessed via recovery studies at 80%, 100%, and 120% of the target concentration. The percentage recovery for Fluoxetine was 100.17%.[8]

Method 7 Protocol (UV-Vis Spectrophotometry) [9]

  • Instrument: A UV-Vis Spectrophotometer.

  • Solvent: Water.

  • Procedure: Absorbance measurements were taken at the λmax of Fluoxetine, which was determined to be 224 nm.

  • Linearity: The method was linear in the concentration range of 5-30 mcg/mL, with a regression coefficient of 0.999.[9]

  • Precision: The relative standard deviation (%RSD) was found to be less than 2%, indicating high precision.[9]

  • Accuracy: Recovery was determined to be in the range of 98-102%.[9]

Workflow for HPLC Method Development and Validation

The development of a robust HPLC method is a systematic process that involves selecting the right column and mobile phase, optimizing the separation, and then performing a full validation according to regulatory guidelines.

HPLC_Method_Development_Workflow cluster_0 Method Development col Column & Mobile Phase Selection opt Optimize Separation (Flow rate, Gradient, Temp) col->opt spec Specificity/ Selectivity opt->spec lin Linearity & Range opt->lin acc Accuracy (% Recovery) opt->acc prec Precision (Repeatability, Intermediate) opt->prec lod LOD & LOQ opt->lod rob Robustness opt->rob report Validation Report rob->report

Caption: Workflow for HPLC method development and validation.

References

Comparative Docking Analysis of Phenoxypropylamine Derivatives with Neurotransmitter Transporters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of phenoxypropylamine derivatives, such as the well-known antidepressant fluoxetine, with key neurotransmitter transporters. Due to a lack of specific published docking studies on tolyloxy propylamine isomers, this guide utilizes data from closely related analogues to provide insights into their potential interactions with the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).

Quantitative Data Summary

The following table summarizes the binding affinities of fluoxetine and its related compounds with monoamine transporters, as determined by in silico molecular docking studies. These values indicate the predicted strength of the interaction between the ligand and the transporter protein.

CompoundTransporterDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
FluoxetineSERT-8.5--
FluoxetineDAT-7.9--
[(FXN)(PA)] ComplexSERTHigher than Fluoxetine aloneFluoxetine-8.5
[(FXN)(PA)] ComplexDATHigher than Fluoxetine aloneFluoxetine-7.9
NorfluoxetineMpro (SARS-CoV-2)Favorable Interaction--

Note: Negative docking scores indicate a more favorable binding interaction. Direct comparison of scores between different studies should be done with caution due to variations in computational methods.

Experimental Protocols

The data presented in this guide is derived from molecular docking studies, a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. The general methodology for these studies is as follows:

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional structures of the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT) are obtained from protein databases like the Protein Data Bank (PDB) or generated using homology modeling if experimental structures are unavailable. The protein structures are then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Structure: The 2D structures of the phenoxypropylamine isomers and reference compounds are drawn using chemical drawing software and then converted to 3D structures. The ligands are energetically minimized to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Software: Docking simulations are performed using specialized software such as AutoDock Vina, Glide, or GOLD.[1]

  • Grid Box Definition: A grid box is defined around the active site of the transporter protein to specify the search space for the ligand binding.

  • Docking Algorithm: The software's algorithm explores various possible conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The pose with the lowest (most negative) score is considered the most likely binding mode.

3. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the transporter.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow of a comparative molecular docking study.

docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_comp Comparison protein_prep Protein Structure Preparation docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Structure Preparation ligand_prep->docking scoring Binding Affinity Scoring docking->scoring pose_analysis Interaction Analysis scoring->pose_analysis comparison Comparative Analysis pose_analysis->comparison

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Signaling Pathways and Logical Relationships

The interaction of phenoxypropylamine derivatives with neurotransmitter transporters directly impacts monoaminergic signaling. By inhibiting the reuptake of neurotransmitters like serotonin, these compounds increase their concentration in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Inhibition of neurotransmitter reuptake by phenoxypropylamine derivatives.

References

Establishing a Reference Standard for 3-(m-tolyloxy)propylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a chemical reference standard for 3-(m-tolyloxy)propylamine hydrochloride. Recognizing the limited availability of established standards for this specific molecule, this document outlines a comparative approach, leveraging data from commercially available analogs and related compounds. Detailed experimental protocols and supporting data are provided to guide researchers in the characterization, purity assessment, and establishment of an in-house reference standard.

Comparative Physicochemical Properties

A critical step in establishing a reference standard is the thorough characterization of its physicochemical properties. The following table summarizes key properties for 3-(m-tolyloxy)propylamine hydrochloride and compares them with its para-isomer and a commercially available, structurally related compound, N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine hydrochloride, which is a known impurity in Atomoxetine synthesis.[1][2]

Property3-(m-tolyloxy)propylamine Hydrochloride (Proposed Standard)3-(p-tolyloxy)propylamine Hydrochloride (Alternative A)N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine Hydrochloride (Alternative B)
CAS Number Not available1993063-87-8[3]873310-28-2[2][4]
Molecular Formula C₁₀H₁₅NO·HClC₁₀H₁₆ClNO[3]C₁₇H₂₂ClNO[4]
Molecular Weight 201.69 g/mol 201.69 g/mol [3]291.82 g/mol [4]
Appearance White to off-white solid (predicted)Data not availableData not available
Melting Point Data not availableData not availableData not available (Oxalate salt: 134-136 °C)[5][6]
Solubility Soluble in water, methanol (predicted)Data not availableData not available

Experimental Protocols for Characterization and Purity Assessment

The establishment of a reference standard necessitates rigorous testing to confirm its identity, purity, and potency. The following are detailed protocols for key analytical techniques.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the reference standard by separating the main component from any potential impurities.

2.1.1. High-Performance Liquid Chromatography (HPLC-UV)

This method provides a quantitative assessment of the purity of the amine salt.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

2.1.2. Gas Chromatography (GC-FID)

GC is a valuable tool for detecting volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for amine analysis (e.g., a low-bleed, amine-specific stationary phase, 30 m x 0.32 mm, 0.5 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Spectroscopic Identification

Spectroscopic techniques are employed to confirm the chemical structure of the reference standard.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).

    • Internal Standard: Tetramethylsilane (TMS).

    • Expected ¹H NMR Signals: Resonances corresponding to the aromatic protons of the tolyl group, the propyl chain protons, and the amine protons. The chemical shifts of protons on carbons adjacent to the nitrogen are expected in the 2.3-3.0 ppm range.[8]

    • Expected ¹³C NMR Signals: Signals for the aromatic carbons, the propyl chain carbons, with the carbon attached to the nitrogen appearing in the 10-65 ppm region.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Potassium bromide (KBr) pellet or as a thin film.

    • Expected Absorptions: Characteristic peaks for N-H stretching (for a primary amine, two bands around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (ether linkage).[9]

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the thermal stability of the compound.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Pans: Aluminum pans.

  • Atmosphere: Nitrogen purge.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 300 °C.

  • Procedure: An accurately weighed sample (2-5 mg) is heated in a sealed aluminum pan, and the heat flow is measured as a function of temperature.

Potentiometric Titration for Assay

This classic method provides an accurate determination of the purity of the amine hydrochloride.

  • Titrant: Standardized 0.1 M sodium hydroxide.

  • Solvent: A mixture of water and ethanol.

  • Procedure:

    • Accurately weigh approximately 150 mg of the 3-(m-tolyloxy)propylamine hydrochloride standard.

    • Dissolve in 50 mL of a 1:1 water/ethanol mixture.

    • Titrate with standardized 0.1 M NaOH, monitoring the pH with a calibrated pH meter.

    • The endpoint is the point of maximum inflection of the titration curve.

    • Calculate the purity based on the volume of titrant consumed.

Visualizing the Workflow

The following diagrams illustrate the logical flow of experiments for establishing and characterizing the reference standard.

Experimental_Workflow_for_Purity_Assessment cluster_chromatography Chromatographic Purity cluster_titration Assay cluster_spectroscopy Identity Confirmation HPLC HPLC-UV Analysis Purity_Determination Purity (%) HPLC->Purity_Determination GC GC-FID Analysis GC->Purity_Determination Titration Potentiometric Titration Titration->Purity_Determination NMR NMR (1H, 13C) IR FT-IR MS Mass Spectrometry Start Candidate Material Start->HPLC Start->GC Start->Titration Start->NMR Start->IR Start->MS

Workflow for Purity and Identity Assessment.

Reference_Standard_Establishment_Flowchart synthesis Synthesis & Purification characterization Full Characterization (Spectroscopy, Thermal Analysis) synthesis->characterization Identity Confirmation purity_assay Purity & Assay Determination (HPLC, GC, Titration) characterization->purity_assay Purity Assessment documentation Documentation (Certificate of Analysis) purity_assay->documentation Data Compilation stability Stability Studies (Long-term & Accelerated) documentation->stability Protocol Definition release Reference Standard Release stability->release Assign Retest Date

Process for Establishing a Reference Standard.

References

A Comparative Guide to the Quantitative Analysis of 3-(m-tolyloxy)propylamine in the Presence of its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(m-tolyloxy)propylamine, a critical chemical intermediate, in the presence of its process-related precursors. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuances of method selection, validation, and application, grounding its recommendations in established scientific principles and experimental data. Our focus is to equip you with the expertise to select and implement a robust analytical strategy that ensures the purity and quality of your target compound.

Introduction: The Analytical Challenge

3-(m-tolyloxy)propylamine is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as residual precursors can impact the safety and efficacy of the final active pharmaceutical ingredient (API). The primary synthetic routes to 3-(m-tolyloxy)propylamine and its analogues often involve the reaction of a 3-carbon chain precursor with m-cresol.[1][2][3] Consequently, the final product may contain unreacted starting materials and intermediates.

The core analytical challenge lies in developing a method that can selectively and accurately quantify the main compound while simultaneously separating it from structurally similar precursors. This guide will compare two workhorse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the rationale behind their application and detailed protocols for their implementation.

The key precursors considered in this guide, based on common synthetic pathways, are:

  • m-Cresol: A primary starting material.

  • 3-Chloro-1-phenylpropane: A common precursor for forming the propyl chain.

  • N-Methyl-3-phenyl-3-hydroxypropylamine: An intermediate before the ether linkage is formed.

Comparative Analysis of Key Analytical Techniques

The choice between HPLC and GC-MS for the analysis of 3-(m-tolyloxy)propylamine and its precursors depends on several factors, including the volatility and thermal stability of the analytes, required sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and robust technique, particularly well-suited for non-volatile or thermally sensitive compounds like 3-(m-tolyloxy)propylamine.[4] Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[4]

Expertise & Experience: For this specific analytical problem, a reversed-phase HPLC method using a C18 column is the logical first choice. The aromatic rings in 3-(m-tolyloxy)propylamine and its precursors provide sufficient chromophores for UV detection, making this a straightforward and widely accessible approach. The amine functional group can cause peak tailing on silica-based columns; this is mitigated by using a base-deactivated column and adding a competing amine, such as triethylamine, to the mobile phase.[5]

Trustworthiness: A well-developed HPLC method is highly reliable. The validation of such a method involves demonstrating its specificity, linearity, accuracy, precision, and robustness, ensuring that the results are consistently accurate and reproducible.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for trace-level impurity analysis.[8][9] Separation in GC is based on the volatility of the analytes, and MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragments.[4]

Expertise & Experience: Primary amines like 3-(m-tolyloxy)propylamine can exhibit poor chromatographic behavior in GC due to their polarity and tendency to interact with active sites in the column. To overcome this, a derivatization step is often necessary to block the active amine group, thereby increasing volatility and reducing peak tailing.[10] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[9]

Trustworthiness: The specificity of MS detection provides a high degree of confidence in the identification of impurities. When combined with the use of an internal standard, GC-MS can provide highly accurate and precise quantification.[8] Method validation follows similar principles to HPLC, ensuring the reliability of the data.[11]

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: RP-HPLC-UV Method

This protocol details a reversed-phase HPLC method for the simultaneous quantification of 3-(m-tolyloxy)propylamine and its precursors.

Methodology:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Solvent A (0.1% Triethylamine in Water, pH adjusted to 3.0 with phosphoric acid) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 270 nm.[5]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of each reference standard (3-(m-tolyloxy)propylamine, m-cresol, 3-chloro-1-phenylpropane, N-methyl-3-phenyl-3-hydroxypropylamine) in a 25 mL volumetric flask using the mobile phase as the diluent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Accurately weigh a sample containing approximately 10 mg of 3-(m-tolyloxy)propylamine, dissolve it in the mobile phase in a 10 mL volumetric flask, and dilute to the mark. Filter through a 0.45 µm filter before injection.[4]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standards Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Inject Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Acquire Data Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prepare Prepare Sample/ Standards in Ethyl Acetate AddTFAA Add TFAA Derivatizing Agent Prepare->AddTFAA Heat Heat at 60°C for 30 min AddTFAA->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS System Cool->Inject Inject Sample Separate Separation on DB-5ms Column Inject->Separate Detect MS Detection (EI, SIM/Scan) Separate->Detect Integrate Integrate Peak Areas (SIM) Detect->Integrate Acquire Data Identify Identify Peaks (Scan Library) Integrate->Identify Quantify Quantify Analytes Identify->Quantify

References

Safety Operating Guide

Navigating the Safe Disposal of 3-m-Tolyloxy-propylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-m-Tolyloxy-propylamine, a compound that requires careful management due to its potential hazards.

Immediate Safety Considerations

Personal Protective Equipment (PPE) is mandatory:

Protective GearSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves neutralization of its basic amine functional group, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain without proper neutralization and verification that it is permissible by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Neutralization of this compound Waste

This protocol is a general guideline for the neutralization of small quantities of this compound waste typically generated in a laboratory setting.

  • Preparation:

    • Conduct the entire procedure within a certified chemical fume hood.

    • Ensure all necessary PPE is worn correctly.

    • Prepare a dilute acidic solution, such as 5% hydrochloric acid or 5% sulfuric acid.

    • Have a pH meter or pH indicator strips ready for monitoring.

    • Prepare a secondary containment vessel (e.g., a larger beaker or tub) filled with ice to cool the reaction vessel if necessary, as neutralization reactions can be exothermic.

  • Neutralization Procedure:

    • Place the beaker containing the this compound waste in the secondary containment vessel.

    • Slowly and with constant stirring, add the dilute acidic solution to the amine waste. The addition should be dropwise to control the rate of reaction and any potential heat generation.

    • Continuously monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

    • If the temperature of the solution increases significantly, pause the addition of the acid and allow the solution to cool.

  • Waste Collection and Disposal:

    • Once the pH is stable within the target range, the neutralized solution should be transferred to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the neutralized salt of this compound.

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have 3-m-Tolyloxy- propylamine Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Laboratory Quantity? assess_quantity->small_quantity large_quantity Large Quantity or Bulk Disposal small_quantity->large_quantity No neutralize Neutralize Amine with Dilute Acid (Follow Protocol) small_quantity->neutralize Yes consult_ehs Consult Institutional EHS for Guidance large_quantity->consult_ehs collect_waste Collect in Labeled Hazardous Waste Container consult_ehs->collect_waste check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize Adjust pH check_ph->collect_waste pH OK ehs_pickup Arrange for EHS Waste Pickup collect_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end improper_disposal Improper Disposal: Contact EHS Immediately

Disposal workflow for this compound.

Environmental and Regulatory Considerations

It is imperative to prevent the release of this compound into the environment. Many amine compounds are toxic to aquatic life.[1][2][3] Always collect and manage chemical waste in designated, sealed, and properly labeled containers. Disposal procedures must comply with all applicable local, state, and federal regulations. If there is any uncertainty regarding disposal, always consult with your institution's Environmental Health and Safety department. They can provide specific guidance based on your location and the scale of your waste.

References

Essential Safety and Logistical Information for Handling 3-m-Tolyloxy-propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 3-m-Tolyloxy-propylamine (CAS No. 26646-51-5). The information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the full Safety Data Sheet (SDS).

Immediate Safety Concerns

Hazard Identification: this compound is classified as an irritant.[1][2] Acute effects may include irritation upon contact with skin, eyes, or if inhaled.[1] It may be harmful if ingested.[1] It is crucial to note that the health hazards of this chemical have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.
Body Protection Lab coat or protective clothingShields skin from accidental splashes.
Foot Protection Chemical-resistant boots or closed-toe shoesProtects feet from spills.
Respiratory Use only in a chemical fume hoodEnsures adequate ventilation and prevents inhalation of vapors.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety during the handling and use of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Cleanup prep_1 Review SDS and Lab-Specific SOPs prep_2 Ensure Fume Hood is Operational prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 prep_4 Prepare Work Area (e.g., absorbent pads) prep_3->prep_4 handle_1 Weigh/Measure Chemical Inside Fume Hood prep_4->handle_1 Proceed to Handling handle_2 Perform Experimental Procedures in Hood handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 clean_1 Decontaminate Glassware and Equipment handle_3->clean_1 Procedure Complete clean_2 Wipe Down Work Surface in Fume Hood clean_1->clean_2 clean_3 Doff PPE in Correct Sequence clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-m-Tolyloxy-propylamine
Reactant of Route 2
Reactant of Route 2
3-m-Tolyloxy-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.